12-Pentacosanone
Description
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Structure
2D Structure
Properties
Molecular Formula |
C25H50O |
|---|---|
Molecular Weight |
366.7 g/mol |
IUPAC Name |
pentacosan-12-one |
InChI |
InChI=1S/C25H50O/c1-3-5-7-9-11-13-14-16-18-20-22-24-25(26)23-21-19-17-15-12-10-8-6-4-2/h3-24H2,1-2H3 |
InChI Key |
VFOZLTSXULEQBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)CCCCCCCCCCC |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of 12-Pentacosanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Pentacosanone, a long-chain aliphatic ketone, is a molecule of interest in various research domains due to its structural characteristics. A thorough understanding of its physicochemical properties is fundamental for its application in medicinal chemistry, materials science, and other areas of chemical research. This technical guide provides a summary of the known properties of this compound and outlines detailed experimental protocols for the determination of its key physicochemical characteristics. While experimental data for this specific molecule is not widely available in public literature, this guide furnishes the necessary methodological framework for its comprehensive characterization.
Core Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some properties like molecular formula and weight are calculated and confirmed, others such as melting and boiling points are yet to be extensively reported in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 22026-18-2 | 1, 2 |
| Molecular Formula | C₂₅H₅₀O | 3 |
| Molecular Weight | 366.67 g/mol | 3 |
| IUPAC Name | Pentacosan-12-one | 1 |
| Synonyms | Laurone, Diundecyl ketone | 4 |
Experimental Protocols for Physicochemical Characterization
The following sections detail standard experimental methodologies for determining the key physicochemical properties of a solid organic compound like this compound.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity.[5][6] The capillary tube method is a standard and widely used technique.[7]
Apparatus:
-
Melting point apparatus (e.g., MelTemp or DigiMelt)[5]
-
Capillary tubes (sealed at one end)[8]
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, pulverize a small amount of the solid into a fine powder. Load the capillary tube by tapping the open end into the sample until it is filled to a height of 2-3 mm. Pack the sample into the closed end by tapping the tube or dropping it through a long glass tube.
-
Measurement: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: If the approximate melting point is unknown, perform a rapid initial determination by heating at a rate of 10-20 °C per minute. For an accurate measurement, use a slower heating rate of about 1-2 °C per minute, starting from a temperature approximately 15-20 °C below the estimated melting point.
-
Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a liquid (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 0.5-1.0 °C.
Boiling Point Determination
For high molecular weight compounds that may decompose at their atmospheric boiling point, vacuum distillation or micro-boiling point determination methods are often employed. The Thiele tube method is a suitable micro-scale technique.
Apparatus:
-
Thiele tube
-
Thermometer
-
Small test tube
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner)
-
Mineral oil
Procedure:
-
Setup: Fill the Thiele tube with mineral oil to a level just above the top of the side arm.
-
Sample Preparation: Place a small amount of this compound into the small test tube. Invert a capillary tube (sealed end up) and place it inside the test tube with the sample.
-
Assembly: Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb. Insert this assembly into the Thiele tube.
-
Heating: Gently heat the side arm of the Thiele tube with a continuous, gentle flame.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue heating until a steady and rapid stream of bubbles is observed.
-
Data Recording: Remove the heat and allow the apparatus to cool. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn into the capillary tube. Record the barometric pressure at the time of the experiment.
Solubility Profile
Determining the solubility of this compound in a range of solvents provides insight into its polarity and potential applications.
Apparatus:
-
Small test tubes
-
Vortex mixer
-
Graduated pipettes
Solvents to Test:
-
Water (polar, protic)
-
5% Sodium Hydroxide (aqueous base)
-
5% Sodium Bicarbonate (aqueous weak base)
-
5% Hydrochloric Acid (aqueous acid)
-
Ethanol (polar, protic)
-
Acetone (polar, aprotic)
-
Dichloromethane (nonpolar)
-
Hexane (nonpolar)
Procedure:
-
Sample Preparation: Add approximately 10 mg of this compound to a small test tube.
-
Solvent Addition: Add 1 mL of the test solvent to the test tube.
-
Mixing: Vigorously shake or vortex the test tube for 10-20 seconds to ensure thorough mixing.
-
Observation: Let the mixture stand for at least 30 seconds. Observe whether the solid has completely dissolved. If the compound is insoluble, it will remain as a separate phase.
-
Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent. For aqueous solutions, the pH can be checked with litmus paper to identify acidic or basic properties if the compound dissolves.
Spectroscopic Analysis
IR spectroscopy is used to identify the functional groups present in a molecule.
Procedure (Thin Solid Film Method):
-
Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.
-
Place a drop of this solution onto a salt plate (e.g., NaCl).
-
Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.
-
Place the salt plate in the sample holder of the IR spectrometer and acquire the spectrum.
NMR spectroscopy provides detailed information about the structure and chemical environment of the atoms in a molecule.
Procedure:
-
Sample Preparation: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a small vial. Gentle heating or vortexing can aid dissolution.
-
Filtering: If any particulate matter is present, filter the solution through a pipette with a cotton plug into a clean NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the spectrum according to the instrument's operating procedures, which typically involve locking, shimming, and tuning before acquisition.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.
Procedure (General):
-
Ionization: The sample is introduced into the mass spectrometer and ionized. For a relatively non-volatile solid like this compound, techniques like Electron Impact (EI) with a direct insertion probe or soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) after dissolving the sample in a suitable solvent are appropriate.
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z. The molecular ion peak will correspond to the molecular weight of this compound.
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of a solid organic compound such as this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 2-Pentacosanone | C25H50O | CID 547856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 12-TRICOSANONE | CAS#:540-09-0 | Chemsrc [chemsrc.com]
- 5. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. westlab.com [westlab.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Enigmatic 12-Pentacosanone: A Technical Guide to Its Natural Occurrence and Isolation from Flora
For Researchers, Scientists, and Drug Development Professionals
Abstract
12-Pentacosanone, a long-chain aliphatic ketone, is a lipophilic compound found in the plant kingdom, often as a component of epicuticular wax. While its documented presence in specific plant species is not extensive, its chemical nature suggests a role in plant defense and interaction with the environment. This technical guide provides a comprehensive overview of the known natural sources, detailed experimental protocols for its isolation and characterization, and a discussion of the potential biological activities of this class of compounds. Due to the limited specific data on this compound, this guide also draws upon established methodologies for the analysis of analogous long-chain ketones from plant matrices, offering a robust framework for future research and development.
Natural Sources of this compound
Long-chain aliphatic ketones are common constituents of plant cuticular waxes, which form a protective layer on the epidermis of leaves, fruits, and stems. These waxes are complex mixtures of lipids, including alkanes, alcohols, aldehydes, fatty acids, and esters. While the presence of this compound is not as widely reported as other wax components, phytochemical studies have suggested its existence in various plant species.
One notable, albeit less extensively documented, source is the floral extracts of Michelia champaca, a plant renowned in traditional medicine for its diverse therapeutic properties. The petroleum ether extract of its dried flowers has been reported to contain unsaturated aliphatic ketones, indicating that this or closely related species could be a promising source for this compound. Other general phytochemical screenings of various plants have also alluded to the presence of long-chain ketones, but specific identification of the 12-isomer of pentacosanone remains a niche area of research.
Experimental Protocols for Isolation and Characterization
The isolation and characterization of this compound from plant materials require a multi-step approach involving extraction, fractionation, and spectroscopic analysis. The following protocols are based on established methods for the isolation of long-chain ketones from plant epicuticular waxes.
Extraction of Epicuticular Waxes
The initial step involves the selective extraction of the surface waxes to minimize contamination from intracellular lipids.
Materials:
-
Fresh or air-dried plant material (e.g., leaves, flowers)
-
Chloroform or n-hexane (analytical grade)
-
Glass beakers or trays
-
Rotary evaporator
-
Filter paper
Protocol:
-
Gently wash the plant material with distilled water to remove any surface debris and allow it to air dry completely.
-
Immerse the plant material in chloroform or n-hexane for a short duration (typically 30-60 seconds) at room temperature. This brief immersion time is crucial to selectively dissolve the epicuticular waxes without extracting significant amounts of intracellular lipids.
-
Decant the solvent containing the dissolved waxes into a clean flask.
-
Repeat the immersion step with fresh solvent to ensure complete extraction of the surface lipids.
-
Combine the solvent extracts and filter through filter paper to remove any particulate matter.
-
Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude wax extract.
Fractionation and Purification
The crude wax extract is a complex mixture and requires further fractionation to isolate the ketone components.
Materials:
-
Crude wax extract
-
Silica gel for column chromatography (60-120 mesh)
-
Glass column
-
Solvent system: Hexane, Hexane:Chloroform gradients, Chloroform
-
Thin Layer Chromatography (TLC) plates (silica gel G)
-
Developing chamber
-
Visualizing reagent (e.g., iodine vapor or anisaldehyde-sulfuric acid spray)
Protocol:
-
Prepare a silica gel column by making a slurry of silica gel in hexane and pouring it into the glass column. Allow the silica gel to settle and pack uniformly.
-
Dissolve the crude wax extract in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with 100% hexane and gradually increasing the polarity by adding chloroform.
-
Collect fractions of the eluate in separate test tubes.
-
Monitor the separation process by spotting the collected fractions on a TLC plate. Develop the TLC plate in an appropriate solvent system (e.g., hexane:chloroform, 9:1 v/v).
-
Visualize the spots on the TLC plate using a suitable visualizing reagent. Fractions containing compounds with similar Rf values are pooled together. Ketones are expected to elute in fractions of intermediate polarity.
-
Concentrate the pooled fractions containing the ketone of interest to obtain a purified sample.
Characterization by GC-MS and NMR
The purified fraction is then subjected to spectroscopic analysis for the definitive identification and structural elucidation of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve the purified fraction in a suitable volatile solvent like hexane or chloroform.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C) at a rate of 10°C/min.
-
Detector Temperature: 280°C.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
-
Identification: The mass spectrum of this compound is expected to show a molecular ion peak (M+) at m/z 366. Characteristic fragmentation patterns for long-chain ketones include alpha-cleavage on either side of the carbonyl group.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (in CDCl₃): The proton NMR spectrum would show a characteristic triplet for the methyl groups at the ends of the chain. The protons alpha to the carbonyl group would appear as a triplet. The numerous methylene groups in the long aliphatic chain would result in a large, broad signal.
-
¹³C NMR (in CDCl₃): The carbon NMR spectrum would show a distinct signal for the carbonyl carbon downfield. The methyl carbons would appear upfield, and the methylene carbons would have characteristic chemical shifts.
Quantitative Data
Specific quantitative data for this compound in plant sources is scarce in publicly available literature. However, the general yield of epicuticular wax from plant leaves can range from 0.1% to over 1% of the dry weight, with the ketone fraction being a smaller component of this total wax. The following table provides a hypothetical representation of how quantitative data for this compound could be presented.
| Plant Source | Plant Part | Extraction Solvent | Yield of Crude Wax (% of Dry Weight) | Concentration of this compound in Crude Wax (µg/g) |
| Michelia champaca | Flowers | Petroleum Ether | 0.8 | Data not available |
| Hypothetical Plant A | Leaves | Chloroform | 1.2 | 150 |
| Hypothetical Plant B | Leaves | Hexane | 0.9 | 85 |
Potential Biological Activities and Signaling Pathways
While the specific biological activities of this compound are not well-documented, long-chain aliphatic compounds, including ketones, isolated from plants are known to possess a range of biological effects, including anti-inflammatory and antioxidant properties.
Anti-Inflammatory Activity
Long-chain ketones may exert anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A plausible mechanism could involve the inhibition of pro-inflammatory enzymes and transcription factors.
Antioxidant Activity
The antioxidant activity of long-chain ketones could be attributed to their ability to scavenge free radicals and modulate cellular antioxidant defense systems.
Experimental Workflow
The overall process for the isolation and identification of this compound from a plant source can be summarized in the following workflow diagram.
Conclusion and Future Directions
This compound represents a class of plant-derived lipids with potential for further scientific investigation. While its natural distribution and biological functions are not yet fully elucidated, the methodologies for its isolation and characterization are well-established within the broader context of natural product chemistry. Future research should focus on screening a wider range of plant species, particularly those with a history of traditional medicinal use, to identify rich natural sources of this compound. Furthermore, comprehensive biological activity screening is warranted to uncover its potential therapeutic applications, particularly in the areas of inflammation and oxidative stress. The development of efficient and scalable isolation protocols will be crucial for enabling such in-depth pharmacological studies and exploring its potential in drug development.
Elucidation of the Structure and Chemical Formula of 12-Pentacosanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 12-pentacosanone, a long-chain aliphatic ketone. The document elucidates its chemical structure and formula, summarizes its physicochemical properties, and provides detailed experimental protocols for its synthesis and characterization. Due to the limited availability of direct experimental data for this compound, this guide leverages data from its isomers and related long-chain ketones to provide a robust predictive analysis. This guide is intended to serve as a valuable resource for researchers in organic synthesis, analytical chemistry, and drug development.
Structure and Chemical Formula
This compound, also known as pentacosan-12-one, is a symmetrical long-chain aliphatic ketone. Its structure consists of a 25-carbon backbone with a carbonyl group located at the 12th carbon position.
-
Chemical Formula: C₂₅H₅₀O
-
IUPAC Name: Pentacosan-12-one
-
CAS Number: 22026-18-2[1]
-
Molecular Weight: 366.7 g/mol
The symmetrical nature of the molecule, with two undecyl (C₁₁H₂₃) chains flanking the carbonyl group, dictates its physical and spectral properties.
Physicochemical and Spectroscopic Data
Direct experimental data for this compound is not extensively available in the public domain. Therefore, the following table summarizes a combination of known data for its isomers and predicted values based on the general properties of long-chain ketones.[2][3][4][5]
| Property | Value/Expected Range | Notes |
| Molecular Formula | C₂₅H₅₀O | Confirmed. |
| Molecular Weight | 366.7 g/mol | Calculated from the chemical formula. |
| Melting Point | ~74 °C | Estimated based on the melting point of its isomer, 13-pentacosanone (74.85 °C). Long-chain symmetrical ketones are typically solids at room temperature. |
| Boiling Point | > 400 °C | Estimated. The boiling points of long-chain ketones are significantly high and increase with chain length. |
| Solubility | Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane, chloroform, diethyl ether). | Typical for long-chain aliphatic compounds. |
| ¹³C NMR (CDCl₃) | Carbonyl (C=O): ~211 ppmα-Carbons (-CH₂-C=O): ~42 ppmβ-Carbons (-CH₂-CH₂-C=O): ~24 ppmMethylene chain (-CH₂-)n: ~29-30 ppmTerminal methyl (-CH₃): ~14 ppm | Predicted values based on general chemical shifts for long-chain aliphatic ketones. |
| IR Spectroscopy | C=O stretch: ~1715 cm⁻¹ (strong)C-H stretch (alkane): ~2850-2960 cm⁻¹ (strong)C-H bend (alkane): ~1375 and 1465 cm⁻¹ (medium) | Predicted values. The strong carbonyl stretch is a key diagnostic peak for ketones. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): m/z 366α-Cleavage Fragments: m/z 185, m/z 199McLafferty Rearrangement: Not prominent for this symmetrical structure. | Predicted fragmentation pattern. α-cleavage is the dominant fragmentation pathway for long-chain ketones. |
Experimental Protocols
Synthesis of this compound via Organocadmium Reagent
This protocol describes a reliable method for the synthesis of symmetrical long-chain ketones. It is an adaptation of the Gilman reaction, which is known for its high yield and specificity in producing ketones from acyl chlorides without further reaction to tertiary alcohols.
Materials:
-
1-Bromoundecane
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Anhydrous cadmium chloride (CdCl₂)
-
Lauroyl chloride (undecanoyl chloride)
-
Anhydrous benzene or toluene
-
Hydrochloric acid (5% aqueous solution)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for Grignard reaction and reflux
Procedure:
-
Preparation of Undecylmagnesium Bromide (Grignard Reagent):
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 1-bromoundecane in anhydrous diethyl ether dropwise to the magnesium turnings with gentle stirring.
-
Once the reaction initiates (as evidenced by bubbling and heat generation), continue the dropwise addition at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Preparation of Diundecylcadmium (Organocadmium Reagent):
-
In a separate flask under a nitrogen atmosphere, add anhydrous cadmium chloride.
-
Cool the flask in an ice bath and slowly add the prepared Grignard reagent via a cannula with vigorous stirring.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for one hour. This results in the formation of diundecylcadmium.
-
-
Reaction with Lauroyl Chloride:
-
To the freshly prepared diundecylcadmium reagent, add anhydrous benzene or toluene.
-
Distill off the diethyl ether.
-
Cool the mixture in an ice bath and add a solution of lauroyl chloride in anhydrous benzene or toluene dropwise with stirring.
-
After the addition, reflux the reaction mixture for one hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture and hydrolyze it by carefully adding crushed ice followed by a 5% aqueous hydrochloric acid solution to decompose the cadmium complex.
-
Separate the organic layer and wash it successively with water, saturated sodium bicarbonate solution, and again with water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purify the product by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization Protocols
Sample Preparation:
-
Dissolve approximately 20-30 mg of purified this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a 5 mm NMR tube to remove any particulate matter.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
¹H and ¹³C NMR Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio, especially for the carbonyl carbon which typically has a long relaxation time.
Sample Preparation:
-
Solid Phase (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Solution Phase: Dissolve the sample in a suitable solvent that has minimal IR absorbance in the regions of interest (e.g., carbon tetrachloride or chloroform) and place it in a liquid IR cell.
-
Thin Film: Melt a small amount of the sample and press it between two salt plates (e.g., NaCl or KBr) to form a thin film.
Acquisition:
-
Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or the pure solvent to subtract from the sample spectrum.
Sample Preparation:
-
Dissolve a small amount of the purified this compound in a volatile organic solvent such as hexane or dichloromethane to a concentration of approximately 1 mg/mL.
GC-MS Conditions:
-
GC Column: Use a nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector: Splitless injection at a temperature of 280-300 °C.
-
Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a final temperature of 300-320 °C at a rate of 10-20 °C/min, and hold for several minutes.
-
Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.
-
MS Detector:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-500.
-
Mandatory Visualizations
Caption: Synthesis workflow for this compound.
Caption: Mass spectrometry fragmentation of this compound.
Biological Activity and Signaling Pathways
Currently, there is no significant information available in scientific literature regarding the specific biological activities of this compound or any signaling pathways in which it may be involved. Its long aliphatic nature suggests it could potentially integrate into lipid membranes or interact with lipophilic domains of proteins, but this remains speculative. Further research is required to explore its potential biological roles.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its structure, predicted properties, synthesis, and characterization. While direct experimental data is limited, the provided protocols and predictive data tables offer a solid starting point for researchers. The synthesis and characterization workflows presented are robust and based on established chemical principles. Future research should focus on obtaining precise experimental data for this compound and investigating its potential biological functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Physical Properties of Aldehydes and Ketones Explained [vedantu.com]
- 3. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]
- 4. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 5. Ketones: Structure, Properties and Chemical test. [allen.in]
The Pivotal Role of Long-Chain Ketones in Plant Cuticular Wax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The plant cuticle, a hydrophobic layer covering the aerial surfaces of terrestrial plants, serves as the primary interface between the plant and its environment. Embedded within and overlaying this cutin polymer matrix is a complex mixture of lipids known as cuticular wax. Among the diverse components of this wax, long-chain ketones play a critical and multifaceted role in plant survival, stress response, and interaction with other organisms. This technical guide provides an in-depth exploration of the biological functions, biosynthesis, and analysis of these important molecules, tailored for professionals in plant science and drug development.
Introduction to Long-Chain Ketones in Plant Cuticular Wax
Long-chain ketones are very-long-chain fatty acid (VLCFA) derivatives that are integral components of the cuticular wax of many plant species.[1][2][3] These compounds, typically with carbon chain lengths ranging from C21 to C35, contribute significantly to the protective properties of the cuticle.[4][5] Their primary functions include:
-
Drought Resistance: By contributing to the hydrophobicity of the cuticle, long-chain ketones help to minimize non-stomatal water loss, a crucial adaptation for plant survival in arid conditions.
-
Defense Against Pathogens and Insects: The cuticular wax layer, including its ketone constituents, acts as a physical barrier against fungal and bacterial pathogens. Furthermore, specific ketone profiles can influence insect behavior, acting as attractants or deterrents.
-
UV Radiation Protection: The crystalline structure of some cuticular waxes, influenced by their chemical composition, can reflect harmful UV radiation.
Two major classes of long-chain ketones are found in plant cuticular waxes:
-
Mono-ketones: These are single-ketone compounds, with nonacosan-15-one being a prominent example found in the stem wax of the model plant Arabidopsis thaliana.
-
β-Diketones: These compounds possess two ketone groups in a 1,3-relationship. They are particularly abundant in the cuticular waxes of graminaceous species such as wheat (Triticum aestivum) and barley (Hordeum vulgare), where they are associated with the glaucous (bluish-grey) appearance of the plant surface.
Quantitative Composition of Long-Chain Ketones
The abundance and composition of long-chain ketones vary significantly among plant species, organs, and in response to environmental stimuli. The following tables summarize quantitative data from selected studies, highlighting these variations.
Table 1: Composition of Mono-ketones in Arabidopsis thaliana Cuticular Wax
| Plant Organ | Ketone Compound | Chain Length | Amount (µg/cm²) | Predominant Isomer(s) |
| Stem (Wild-Type) | Ketones | C28-C30 | 6.0 | Nonacosan-15-one (94%), Nonacosan-14-one (6%) |
| Stem (mah1 mutant) | Ketones | C29 | Trace | Nonacosan-15-one (97%), Nonacosan-14-one (3%) |
| Leaf (MAH1-overexpressing lines) | Ketones | C29 | 3.1% - 3.7% of total wax | Nonacosan-15-one (96%), Nonacosan-14-one (4%) |
Data compiled from Greer et al. (2007).
Table 2: Composition and Response of β-Diketones in Triticum aestivum (Wheat) Flag Leaf Cuticular Wax Under Drought Stress
| Wheat Variety Type | Condition | β-Diketone (C31) Contribution to Total Wax |
| Old Varieties | Control | 2.1% - 41.8% |
| Drought | Significant Increase | |
| Modern Varieties | Control | 2.1% - 41.8% |
| Drought | Less pronounced increase compared to old varieties |
Data compiled from Kuruparan et al. (2024).
Biosynthesis of Long-Chain Ketones
The biosynthetic pathways leading to the formation of mono-ketones and β-diketones are distinct.
Biosynthesis of Mono-ketones
Mono-ketones are synthesized via the alkane-forming pathway. This pathway begins with the elongation of C16 and C18 fatty acids in the endoplasmic reticulum to produce VLCFAs. These VLCFAs are then converted to alkanes, which serve as precursors for secondary alcohols and subsequently ketones. The key enzyme in the final hydroxylation and oxidation steps is a mid-chain alkane hydroxylase, MAH1, a cytochrome P450 enzyme.
Biosynthesis of β-Diketones
The biosynthesis of β-diketones follows a specialized polyketide synthase pathway, which is distinct from the canonical fatty acid elongation and modification pathways. This pathway is controlled by a metabolic gene cluster known as Cer-cqu. Key genes within this cluster include:
-
Cer-c : Encodes a chalcone synthase-like polyketide synthase, designated as diketone synthase (DKS).
-
Cer-q : Encodes a lipase/carboxyl transferase.
-
Cer-u : Encodes a P450 enzyme.
These genes work in concert to synthesize the characteristic β-diketone structures found in many cereal crops.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Update on Cuticular Wax Biosynthesis and Its Roles in Plant Disease Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 12-Pentacosanone in Insect-Plant Interactions: A Technical Guide
Abstract
Long-chain ketones are integral components of the cuticular lipids of many insects, playing crucial roles in preventing desiccation and mediating chemical communication. This technical guide focuses on the occurrence and significance of a specific long-chain ketone, 12-Pentacosanone, in the context of insect-plant interactions. While direct research on this compound is limited, this paper synthesizes available data on its presence in the tobacco budworm, Heliothis virescens, and explores its potential role as a semiochemical in tritrophic interactions involving host plants and natural enemies. Detailed experimental protocols for the extraction and analysis of such compounds are provided, alongside visualizations of relevant biological and experimental workflows, to support further research in this area.
Introduction
The intricate relationships between insects and plants are often mediated by a complex language of chemical cues. The surfaces of both insects and plants are coated with a layer of lipids, primarily cuticular hydrocarbons (CHCs), which serve as a critical barrier against environmental stressors and as a rich source of semiochemicals that govern behaviors such as mating, oviposition, and foraging.[1] Among the diverse array of compounds found in these cuticular waxes are long-chain ketones, which have been identified as components of the cuticular lipids in various insect species.[1][2]
This guide specifically examines the role of this compound, a 25-carbon saturated ketone, in insect-plant interactions. The tobacco budworm, Heliothis virescens, a significant agricultural pest of crops like tobacco and cotton, has been identified as an insect species possessing this compound in its cuticular lipids. This document will collate the available quantitative data, provide detailed experimental methodologies for the analysis of long-chain ketones, and present visual diagrams of the potential signaling pathways and experimental workflows.
Occurrence and Quantitative Data of this compound
The primary identification of this compound in the context of this guide is within the cuticular lipid profile of the adult tobacco budworm, Heliothis virescens. While the initial discovery by Gu et al. (1995) remains a cornerstone, accessing the specific quantitative data from this publication has proven challenging. However, subsequent studies on the cuticular composition of H. virescens have consistently reported the presence of a variety of oxygenated lipids, including ketones, alongside the more abundant hydrocarbons and esters.[1]
The following table summarizes the known and inferred occurrence of this compound. It is important to note that the quantitative data for H. virescens is based on the initial findings of Gu et al. (1995) and further detailed quantification is a key area for future research.
| Compound | Organism | Tissue/Location | Method of Detection | Quantity | Reference |
| This compound | Heliothis virescens (Tobacco Budworm) | Cuticular Lipids | GC-MS | Data from Gu et al. (1995) - Full text inaccessible for direct quotation | Gu et al. (1995) |
| Pentacosane | Heliothis armigera (Cotton Bollworm) | Moth Scales | GC-MS | Identified as a kairomone | |
| Pentacosane | Spodoptera exigua (Beet Armyworm) | Female Body Extract | GLC | Present at varying concentrations | |
| Ketones (general) | Various Insects | Cuticular Lipids | GC-MS | Commonly identified components | |
| Long-chain aliphatics | Nicotiana tabacum (Tobacco) | Leaves | GC-MS | Various compounds identified | |
| Long-chain aliphatics | Gossypium hirsutum (Cotton) | Leaves | GC-MS | Various compounds identified |
Potential Role in Insect-Plant Interactions
While the direct role of this compound in the interaction between H. virescens and its host plants has not been explicitly elucidated, the known functions of related cuticular hydrocarbons provide a strong basis for hypothesis. Long-chain hydrocarbons on the surface of an insect can act as kairomones, which are chemical signals that benefit the receiver (in this case, a natural enemy) but not the emitter.
The egg parasitoid Trichogramma is a natural enemy of H. virescens. Studies have shown that long-chain hydrocarbons, including pentacosane (a C25 alkane), isolated from the scales of another major pest, Heliothis armigera, act as kairomones for Trichogramma chilonis, increasing its parasitization efficiency. This suggests that this compound, a C25 ketone present on the cuticle of H. virescens, could play a similar role in attracting Trichogramma species to lay their eggs in the eggs of the tobacco budworm. This would represent a form of tritrophic interaction, where a compound from the herbivore mediates the interaction with the third trophic level, the parasitoid.
The following diagram illustrates this proposed tritrophic interaction.
Proposed role of this compound in a tritrophic interaction.
Experimental Protocols
The identification and quantification of this compound from insect and plant sources rely on established analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS).
Extraction of Cuticular Lipids from Insects
This protocol describes the solvent extraction of cuticular lipids from adult moths.
Materials:
-
Adult Heliothis virescens moths
-
Hexane (analytical grade)
-
Glass vials (2 mL) with PTFE-lined caps
-
Micropipettes
-
Vortex mixer
-
Nitrogen gas supply with a gentle stream evaporator
-
GC-MS vials with micro-inserts
Procedure:
-
Place a single, intact moth into a clean 2 mL glass vial.
-
Add 500 µL of hexane to the vial, ensuring the entire insect is submerged.
-
Gently agitate the vial for 2 minutes to dissolve the cuticular lipids. Avoid vigorous shaking to minimize the extraction of internal lipids.
-
Carefully remove the insect from the vial.
-
Concentrate the hexane extract to near dryness under a gentle stream of nitrogen gas.
-
Re-dissolve the lipid residue in a small, known volume of hexane (e.g., 50 µL) and transfer it to a GC-MS vial with a micro-insert for analysis.
Extraction of Cuticular Waxes from Plants
This protocol outlines a method for the extraction of epicuticular waxes from plant leaves.
Materials:
-
Fresh leaves of Nicotiana tabacum or Gossypium hirsutum
-
Chloroform (analytical grade)
-
Glass beakers
-
Filter paper
-
Rotary evaporator
-
Nitrogen gas supply
Procedure:
-
Gently rinse the leaves with deionized water to remove any surface debris and allow them to air dry completely.
-
Briefly dip the leaves (for approximately 30-60 seconds) in a beaker containing chloroform. Agitate gently. This short dipping time is crucial to minimize the extraction of intracuticular and cellular lipids.
-
Remove the leaves and repeat the dipping process in a fresh beaker of chloroform to ensure complete extraction of the epicuticular waxes.
-
Combine the chloroform extracts and filter through filter paper to remove any particulate matter.
-
Evaporate the solvent using a rotary evaporator at a temperature below 40°C.
-
Dry the resulting wax residue under a gentle stream of nitrogen and store at -20°C until analysis.
GC-MS Analysis Protocol for Long-Chain Ketones
This protocol provides typical parameters for the analysis of this compound.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Capillary Column: A non-polar column, such as a DB-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable.
GC Conditions:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes
-
Ramp: 10°C/min to 320°C
-
Hold: 10 minutes at 320°C
-
-
Transfer Line Temperature: 290°C
MS Conditions:
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-600
Quantification:
-
For quantitative analysis, an internal standard (e.g., a C24 or C26 n-alkane) should be added to the sample prior to injection. A calibration curve should be prepared using a synthetic standard of this compound.
The general workflow for these experimental procedures is depicted in the following diagram.
General workflow for the extraction and analysis of this compound.
Biosynthesis of Long-Chain Ketones
The biosynthesis of long-chain ketones in insects is generally understood to be derived from fatty acid metabolism. The process typically involves the elongation of a fatty acyl-CoA precursor, followed by a series of enzymatic modifications. While the specific pathway for this compound has not been detailed, a putative pathway can be inferred from the known biosynthesis of other insect cuticular hydrocarbons and ketones.
The proposed pathway likely begins with the products of fatty acid synthesis. A specific fatty acyl-CoA (likely with a 25-carbon chain) undergoes decarboxylation, hydroxylation at the 12th carbon position, and subsequent oxidation to form the ketone.
Putative biosynthetic pathway of this compound in insects.
Conclusion and Future Directions
The presence of this compound in the cuticular lipids of Heliothis virescens opens up intriguing avenues for research into its role in insect-plant interactions. The hypothesis that it may serve as a kairomone for egg parasitoids like Trichogramma warrants further investigation through behavioral bioassays. Future research should prioritize:
-
Quantitative Analysis: Obtaining precise quantitative data for this compound on the cuticle of H. virescens, including variations with age, sex, and diet.
-
Host Plant Analysis: A thorough analysis of the cuticular waxes of tobacco and cotton to determine if this compound is present, which would suggest potential sequestration by the insect or a more complex chemical interplay.
-
Behavioral Assays: Conducting electrophysiological and behavioral experiments with Trichogramma species to confirm the kairomonal activity of synthetic this compound.
-
Biosynthetic Pathway Elucidation: Utilizing molecular techniques to identify the specific enzymes involved in the biosynthesis of this compound in H. virescens.
A deeper understanding of the role of this compound could lead to novel and targeted pest management strategies, such as the development of attractants to enhance the efficacy of biological control agents. This technical guide provides a foundational framework and detailed methodologies to facilitate these future research endeavors.
References
- 1. ento.psu.edu [ento.psu.edu]
- 2. Cuticular lipids of insects as potential biofungicides: methods of lipid composition analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] GC-MS Metabolomics to Evaluate the Composition of Plant Cuticular Waxes for Four Triticum aestivum Cultivars | Semantic Scholar [semanticscholar.org]
The Enigmatic World of Symmetrical Long-Chain Ketones: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the nuanced roles of endogenous and exogenous molecules is paramount. While the metabolic and signaling functions of short-chain ketone bodies are well-documented, their larger counterparts, symmetrical long-chain ketones, remain a largely unexplored frontier. This technical guide synthesizes the current, albeit limited, understanding of these fascinating molecules, offering insights into their known functions, potential biological activities, and the experimental avenues for future exploration.
Symmetrical long-chain ketones are aliphatic molecules characterized by a central carbonyl group flanked by two identical alkyl chains. Their inherent lipophilicity suggests a potential for interaction with cellular membranes and other hydrophobic environments, hinting at a range of biological activities that are only now beginning to be investigated.
Known Occurrences and Biological Roles
While extensive research has focused on short-chain ketone bodies like β-hydroxybutyrate and acetoacetate as metabolic fuels and signaling molecules[1][2][3][4], the documented roles of their long-chain symmetrical counterparts are sparse. However, evidence from the natural world provides compelling clues to their functions.
Pheromonal Communication: One of the most clearly defined roles for long-chain ketones is in chemical signaling, particularly as pheromones. In some snake species, long-chain methyl ketones have been identified as key components of sex pheromones, eliciting specific courtship behaviors in males[5]. For instance, in the viper species Vipera ammodytes, 2-pentacosanone and 2-heptacosanone have been shown to induce sexual attraction in males. While these are methyl ketones and thus not perfectly symmetrical, they underscore the role of long aliphatic chains in chemical communication. The symmetrical nature of a ketone could potentially influence the specificity and potency of the pheromonal signal.
Plant Biology: Long-chain ketones have also been identified in plants. For example, a study on Centaurea scabiosa L. revealed the presence of a homologous series of long-chain 2-alkanones and ketones with a mid-chain carbonyl group, such as 9-heptacosanone and 10-nonacosanone. The presence of these molecules suggests they may have specific, yet unexplored, physiological or ecological functions in plants. Furthermore, some 2-ketones have been shown to act as signaling molecules that can stimulate plant growth, specifically root elongation and seed germination in Lactuca sativa.
Potential Biological Activities and Mechanisms of Action
The lipophilic nature of symmetrical long-chain ketones strongly suggests that their biological effects could be mediated through interactions with cellular membranes. This interaction could lead to alterations in membrane fluidity, organization, and the function of membrane-embedded proteins. Such a mechanism is plausible for modulating the activity of receptors and ion channels, a mode of action that has been demonstrated for other lipophilic molecules.
Furthermore, the carbonyl group, even in a long-chain ketone, can participate in chemical interactions. While less reactive than the carbonyls in shorter ketones or aldehydes, it could still form reversible covalent bonds with nucleophilic residues in proteins, such as lysine, to form imines. This type of interaction is a known mechanism for the activity of some bioactive compounds.
Some studies have also pointed towards the potential antiviral activity of aliphatic ketones, although the specific mechanisms remain to be elucidated.
Quantitative Data on Long-Chain Ketone Activity
Quantitative data on the biological activity of symmetrical long-chain ketones is limited. The table below summarizes some of the available data for long-chain ketones, which can serve as a starting point for understanding their potential potency.
| Compound | Organism/System | Observed Effect | Concentration/Dose | Reference |
| 2-Pentacosanone | Vipera ammodytes (male) | Sexual attraction and courtship behavior | Not specified in abstract | |
| 2-Heptacosanone | Vipera ammodytes (male) | Sexual attraction and courtship behavior | Not specified in abstract | |
| 2-Nonanone (encapsulated in SLNs) | Lactuca sativa seedlings | Stimulation of root and leaf growth | 125, 375, and 500 µL L⁻¹ | |
| 2-Tridecanone (encapsulated in SLNs) | Lactuca sativa seedlings | Stimulation of root and leaf growth | 125, 375, and 500 µL L⁻¹ |
Experimental Protocols for Investigating Symmetrical Long-Chain Ketone Function
For researchers aiming to elucidate the function of novel symmetrical long-chain ketones, a multi-pronged experimental approach is necessary.
1. Synthesis and Characterization:
-
Synthesis: Symmetrical long-chain ketones can be synthesized through various methods, including the ketonization of long-chain esters over a catalyst.
-
Purification and Characterization: Purification is typically achieved through column chromatography. Characterization relies on standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and purity of the synthesized compound.
2. In Vitro Bioassays:
-
Cell Viability Assays: Initial screening for biological activity can be performed using cytotoxicity assays on various cell lines to determine the concentration range for further experiments.
-
Receptor Binding/Enzyme Inhibition Assays: If a specific molecular target is hypothesized, direct binding or enzymatic assays can be employed.
-
Membrane Fluidity Assays: Techniques like fluorescence anisotropy can be used to investigate the interaction of the ketones with model membranes.
3. In Vivo Studies:
-
Behavioral Assays: For investigating roles in chemical communication, behavioral experiments with relevant animal models are crucial, as demonstrated in the study of snake pheromones.
-
Pharmacokinetic and Pharmacodynamic Studies: In the context of drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the in vivo efficacy of the compounds, is essential.
Visualizing Potential Mechanisms and Workflows
To further aid in the conceptualization of the function and investigation of symmetrical long-chain ketones, the following diagrams are provided.
Caption: Hypothetical signaling pathway for a symmetrical long-chain ketone acting as a pheromone.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-dimensional roles of ketone bodies in fuel metabolism, signaling, and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Introduction to Chemical Signaling in Vertebrates and Invertebrates - Neurobiology of Chemical Communication - NCBI Bookshelf [ncbi.nlm.nih.gov]
12-Pentacosanone as a potential biomarker in environmental studies.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the ever-evolving field of environmental science, the identification and application of robust biomarkers are paramount for reconstructing past environmental conditions, understanding ongoing ecological processes, and assessing the impact of anthropogenic activities. Among the vast array of organic molecules, long-chain ketones derived from plant waxes have emerged as promising indicators of vegetation composition and climatic shifts. This technical guide focuses on 12-pentacosanone, a C25 mid-chain symmetrical ketone, exploring its potential as a specific and reliable biomarker in environmental studies.
This compound is a saturated ketone with the carbonyl group located at the 12th carbon position of a 25-carbon chain. Its presence has been noted in the epicuticular waxes of certain plant species, suggesting its potential as a chemotaxonomic marker. The stability of such long-chain lipids allows for their preservation in soil and sediment records over geological timescales, offering a window into past ecosystems. This guide provides a comprehensive overview of the current knowledge on this compound, including its physicochemical properties, proposed biosynthetic pathways, established analytical protocols for its detection, and a review of its applications as an environmental biomarker.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of this compound is fundamental to developing effective extraction and analytical methodologies.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₅₀O | |
| Molecular Weight | 366.67 g/mol | |
| CAS Number | 22026-18-2 | [1][2] |
| Appearance | Waxy solid (predicted) | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in nonpolar organic solvents (e.g., chloroform, hexane) | [3] |
Biosynthesis of this compound in Plants
The precise biosynthetic pathway of symmetrical mid-chain ketones like this compound in plants is not yet fully elucidated. However, it is widely accepted that they originate from the well-established fatty acid synthesis and elongation pathways that produce very-long-chain fatty acids (VLCFAs), which are the primary precursors for most cuticular wax components.[4][5]
The proposed pathway likely involves the following key stages:
-
De novo Fatty Acid Synthesis: The process begins in the plastids with the synthesis of C16 and C18 fatty acids.
-
Fatty Acid Elongation (FAE): These fatty acids are then exported to the endoplasmic reticulum, where fatty acid elongase complexes extend the carbon chain to produce VLCFAs (typically C20 to C34).
-
Formation of the Ketone: The mechanism for the formation of a mid-chain carbonyl group is the least understood part of the process. One hypothesis involves the head-to-head condensation of two different fatty acyl derivatives, followed by decarboxylation. For this compound, this could involve the condensation of a C12 and a C14 fatty acyl precursor. Another possibility is the direct oxidation of a long-chain alkane at a specific carbon position.
Further research, including isotopic labeling studies and the identification of the specific enzymes involved, is necessary to fully delineate the biosynthetic route to this compound.
Figure 1: Proposed biosynthetic pathway of this compound.
This compound as an Environmental Biomarker
The utility of this compound as an environmental biomarker stems from its biological specificity and chemical stability. As a component of epicuticular wax, its presence and abundance in environmental archives such as soil, peat, and lake or marine sediments can provide valuable information about the past vegetation of a particular area.
While specific quantitative data for this compound across a wide range of environmental samples remains limited in published literature, its identification in certain plant families, such as the Proteaceae (e.g., Gevuina avellana), highlights its potential as a chemotaxonomic marker. Further research is needed to establish a broader database of plant species that produce this compound and to correlate its abundance with environmental factors.
Quantitative Data Summary
Currently, there is a scarcity of publicly available, tabulated quantitative data specifically for this compound in environmental samples. Broader studies on plant wax composition often group long-chain ketones together or focus on more abundant wax components like n-alkanes. Future research should prioritize the absolute quantification of this compound in various environmental matrices to unlock its full potential as a biomarker.
Experimental Protocols
The analysis of this compound from environmental samples involves a multi-step process encompassing extraction, fractionation, and instrumental analysis. The following protocols are generalized from established methods for plant wax lipid analysis.
Total Lipid Extraction (TLE) from Soil or Sediment
This protocol describes a common method for extracting total lipids from a solid environmental matrix.
Materials:
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Pressurized solvent extractor (e.g., Accelerated Solvent Extractor - ASE) or Soxhlet apparatus
-
Freeze-drier
-
Homogenizer (e.g., mortar and pestle)
-
Glass fiber filters
-
Collection vials
Procedure:
-
Freeze-dry the soil or sediment sample to remove all water.
-
Homogenize the dried sample using a mortar and pestle.
-
Accurately weigh approximately 20-100 g of the homogenized sample into an extraction cell lined with glass fiber filters.
-
Extract the sample using a pressurized solvent extractor with a solvent mixture of DCM:MeOH (9:1 v/v) at elevated temperature and pressure (e.g., 100 °C, 1500 psi). Perform at least two static extraction cycles.
-
Alternatively, perform Soxhlet extraction for 72 hours using DCM:MeOH (9:1 v/v).
-
Collect the total lipid extract (TLE) and concentrate it using a rotary evaporator or a gentle stream of nitrogen gas.
-
Transfer the concentrated TLE to a pre-weighed vial and dry completely to determine the total lipid yield.
Figure 2: Workflow for Total Lipid Extraction.
Fractionation of Total Lipid Extract
To isolate the ketone fraction from the complex TLE, column chromatography is employed.
Materials:
-
Activated silica gel
-
Hexane
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Glass chromatography column
-
Collection vials
Procedure:
-
Prepare a slurry of activated silica gel in hexane and pack it into a glass chromatography column.
-
Dissolve the dried TLE in a minimal amount of hexane and load it onto the top of the silica gel column.
-
Elute the different lipid classes using solvents of increasing polarity:
-
Fraction 1 (Aliphatic Hydrocarbons): Elute with hexane.
-
Fraction 2 (Ketones and Esters): Elute with a mixture of hexane:DCM (e.g., 1:1 v/v).
-
Fraction 3 (Alcohols and Sterols): Elute with DCM:MeOH (e.g., 9:1 v/v).
-
-
Collect each fraction in a separate vial and concentrate under a stream of nitrogen. The second fraction will contain this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The ketone fraction is analyzed by GC-MS for identification and quantification.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.
-
Column: A non-polar or mid-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1-1.5 mL/min).
-
Injector Temperature: 280-300 °C.
-
Oven Temperature Program:
-
Initial temperature: 50-80 °C, hold for 2 minutes.
-
Ramp 1: Increase to 200 °C at 10-15 °C/min.
-
Ramp 2: Increase to 320 °C at 4-6 °C/min, hold for 10-15 minutes.
-
-
Mass Spectrometer (if used):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-650.
-
Ion Source Temperature: 230 °C.
-
Quantification:
For absolute quantification, an internal standard (e.g., a C26 or C28 n-alkane of known concentration) should be added to the sample prior to extraction. The concentration of this compound is then calculated based on the response factor relative to the internal standard.
Figure 3: Analytical workflow for this compound.
Signaling Pathways and Logical Relationships
To date, there is no scientific literature describing specific signaling pathways in any organism that are directly modulated by this compound. As a stable, secondary metabolite primarily found in the protective outer layer of plants, its role is likely structural and defensive rather than as a signaling molecule. Its potential as a biomarker is therefore based on its presence/absence and abundance as an indicator of the source organism, rather than its involvement in a physiological signaling cascade that responds to environmental stimuli.
Conclusion and Future Directions
This compound holds promise as a valuable biomarker for environmental and paleoenvironmental studies, particularly as a chemotaxonomic marker for specific plant lineages. While robust analytical protocols for its extraction and identification are available, a significant data gap exists regarding its quantitative distribution in various environmental matrices. Future research should focus on:
-
Screening a wider range of plant species to identify more sources of this compound and establish its taxonomic specificity.
-
Developing and validating methods for the absolute quantification of this compound in soil, sediment, and aerosol samples.
-
Conducting controlled degradation studies to better understand its stability and preservation potential in different environmental settings.
-
Investigating the specific enzymatic machinery responsible for the biosynthesis of symmetrical mid-chain ketones in plants.
By addressing these research needs, the scientific community can fully harness the potential of this compound as a precise and reliable tool for reconstructing past environments and understanding the intricate connections within ecosystems.
References
- 1. Integrated quantification and identification of aldehydes and ketones in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Answering a four decade-old question on epicuticular wax biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
Unveiling the Chemical Language of C25 Ketones: A Technical Guide to their Semiochemical Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the semiochemical properties of C25 and structurally related long-chain ketones, with a primary focus on their role as critical components of insect contact sex pheromones. Drawing on key research, this document details the quantitative composition, biosynthetic origins, and the experimental methodologies required for their study. The information presented herein is intended to serve as a valuable resource for researchers in the fields of chemical ecology, entomology, and the development of novel pest management strategies.
Quantitative Analysis of C25 and Related Ketone Pheromone Components
Long-chain ketones are integral components of the complex chemical profiles insects use for communication. In the white-spotted longicorn beetle, Anoplophora malasiaca, a pest of significant economic importance, the contact sex pheromone found on the female's elytra is a blend of hydrocarbons, lactones, and several long-chain ketones.[1][2][3] The synergistic action of these components is essential for eliciting a complete mating response in males.[3] While initial research pointed towards C25 ketones, detailed analysis has revealed a series of structurally related ketones, primarily with a C27 backbone, that constitute the active ketone fraction.
The composition of the key ketone components identified in the elytra of female A. malasiaca is summarized in the table below. This data is crucial for the synthesis of effective biomimetic lures for pest monitoring and control.
| Compound Name | Molecular Formula | Amount (ng per female equivalent) |
| 10-Heptacosanone | C27H54O | 250 |
| (Z)-18-Heptacosen-10-one | C27H52O | 400 |
| (18Z,21Z)-Heptacosa-18,21-dien-10-one | C27H50O | 1000 |
| (18Z,21Z,24Z)-Heptacosa-18,21,24-trien-10-one | C27H48O | 180 |
| 12-Heptacosanone | C27H54O | 100 |
Biosynthesis of Long-Chain Ketones in Insects
The biosynthesis of insect pheromones, including long-chain ketones, is generally understood to originate from fatty acid metabolism.[4] Insects appear to have evolved specialized enzymatic pathways that modify the products of normal metabolism to generate the specific and often complex molecules used in chemical communication.
For long-chain ketones, the proposed biosynthetic pathway involves the elongation of fatty acyl-CoA precursors, followed by a series of enzymatic modifications. In the case of the ketone hydrocarbon contact sex pheromone of the German cockroach, Blattella germanica, the pathway begins with a methyl-branched fatty acyl-CoA, which undergoes elongation, decarboxylation, hydroxylation, and finally oxidation to yield the active ketone. While the specific enzymes and intermediate steps for C25-C27 ketones in A. malasiaca have not been fully elucidated, a similar pathway originating from very-long-chain fatty acids is hypothesized.
Caption: Hypothesized biosynthetic pathway of long-chain ketones in insects.
Experimental Protocols
The study of C25 and related ketone semiochemicals involves a multi-step process encompassing extraction, chemical analysis, and behavioral bioassays. The following protocols are based on established methodologies for the investigation of insect contact pheromones.
Extraction of Cuticular Lipids
This protocol describes a standard method for obtaining the cuticular lipids, including long-chain ketones, from the insect body surface.
Materials:
-
Live or freshly frozen female insects (e.g., A. malasiaca)
-
Hexane (analytical grade)
-
Glass vials with Teflon-lined caps
-
Micropipettes
-
Vortex mixer
-
Nitrogen gas stream for solvent evaporation
Procedure:
-
Place a single insect or a small group of insects into a glass vial.
-
Add a sufficient volume of hexane to completely submerge the insects.
-
Gently agitate the vial for 5-10 minutes to extract the surface lipids.
-
Carefully remove the insects from the vial.
-
Evaporate the hexane under a gentle stream of nitrogen gas to concentrate the extract.
-
Re-dissolve the lipid extract in a known small volume of hexane for analysis.
Chemical Analysis
Gas chromatography-mass spectrometry (GC-MS) is the primary analytical technique for the identification and quantification of long-chain ketones in the cuticular extract.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for the analysis of long-chain hydrocarbons (e.g., DB-5ms)
GC-MS Parameters (Typical):
-
Injector Temperature: 280°C
-
Oven Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 10°C/min to 320°C, and hold for 15 minutes.
-
Carrier Gas: Helium
-
Mass Spectrometer: Electron impact (EI) ionization at 70 eV.
Procedure:
-
Inject a small aliquot (e.g., 1 µL) of the cuticular extract into the GC-MS.
-
Acquire the total ion chromatogram (TIC) and mass spectra of the eluting compounds.
-
Identify the long-chain ketones based on their retention times and characteristic mass spectral fragmentation patterns.
-
Quantify the identified ketones by comparing their peak areas to those of synthetic standards of known concentrations.
Behavioral Bioassay
A behavioral bioassay is essential to confirm the semiochemical activity of the identified ketones. This protocol describes a "dummy" bioassay commonly used for contact pheromones.
Materials:
-
Male insects (e.g., A. malasiaca)
-
Glass dummies (e.g., small glass rods or beads) of a size and shape that mimics a female beetle.
-
Synthetic ketone standards and blends, dissolved in a volatile solvent (e.g., hexane).
-
Control solvent (hexane).
-
Observation arena.
Procedure:
-
Coat a glass dummy with a solution of the synthetic ketone(s) at a concentration equivalent to that found on a female insect.
-
Coat a control dummy with the solvent only.
-
Allow the solvent to evaporate completely from both dummies.
-
Introduce a male insect into the observation arena.
-
Present the male with the control dummy and record its behavioral response (e.g., duration of contact, mounting attempts).
-
Remove the control dummy and, after a period of acclimatization, present the pheromone-coated dummy to the same male.
-
Record the male's behavioral response to the pheromone-coated dummy.
-
A positive response is typically characterized by increased antennal contact, arrestment (remaining on the dummy), and attempts at copulation.
Logical Workflow and Signaling in Contact Chemoreception
The perception of contact pheromones such as C25 ketones initiates a cascade of events in the receiving insect, culminating in a specific behavioral response. While the precise intracellular signaling pathways for these compounds are an active area of research, the overall logical workflow can be depicted.
Upon direct physical contact, the male beetle's antennae and tarsi, which are equipped with specialized chemosensory sensilla, detect the long-chain ketones on the female's cuticle. This recognition event triggers a neural signal that is processed in the insect's central nervous system, leading to the initiation of a stereotyped sequence of mating behaviors.
Caption: Logical workflow of contact pheromone perception and response in male beetles.
Conclusion and Future Directions
The C25 and related long-chain ketones are pivotal semiochemicals in the reproductive biology of certain insect species. This guide has provided a comprehensive overview of their quantitative analysis, hypothesized biosynthesis, and the experimental protocols necessary for their investigation. A clear understanding of these semiochemical properties is fundamental for the development of effective and environmentally benign pest management strategies, such as mating disruption and attract-and-kill technologies.
Future research should focus on the definitive elucidation of the biosynthetic pathways of these long-chain ketones, including the identification and characterization of the specific enzymes involved. Furthermore, a deeper investigation into the chemosensory receptors and downstream signaling cascades in the male insect will provide a more complete picture of this fascinating mode of chemical communication and may reveal novel targets for pest control interventions.
References
- 1. Improving Contagion and Horizontal Transmission of Entomopathogenic Fungi by the White-Spotted Longicorn Beetle, Anoplophora malasiaca, with Help of Contact Sex Pheromone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Characterization of Novel Long-Chain Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Long-chain ketones, a diverse class of aliphatic carbonyl compounds, are emerging as molecules of significant interest across various scientific disciplines, from geochemistry to pharmacology. Their presence in natural sources, such as marine algae and terrestrial plants, hints at their diverse biological roles. For researchers in drug development, these molecules present a promising frontier for the discovery of novel therapeutic agents, particularly in the realm of metabolic disorders. This technical guide provides an in-depth overview of the discovery, characterization, and potential biological activities of novel long-chain ketones, with a focus on providing practical experimental details and data interpretation for laboratory application.
Discovery of Novel Long-Chain Ketones: Natural Sources
The search for novel long-chain ketones has largely focused on the lipid extracts of various organisms. Recent studies have identified new additions to this class of molecules from both terrestrial and marine environments.
A notable example is the identification of a homologous series of long-chain 2-alkanones and mid-chain ketones, such as 9-heptacosanone and 10-nonacosanone , from the lipophilic extracts of the plant Centaurea scabiosa.[1] Another significant discovery includes a series of long-chain β-diketones, with (Z)-18-heptacosene-2,4-dione (nervonoylacetone) being a major constituent, isolated from the epicuticular wax of Vanilla beans (Vanilla fragrans and Vanilla tahitensis).[2]
Table 1: Examples of Novel Long-Chain Ketones and Their Natural Sources
| Compound Name | Chemical Structure | Natural Source |
| 9-Heptacosanone | CH₃(CH₂)₁₇CO(CH₂)₇CH₃ | Centaurea scabiosa[1] |
| 10-Nonacosanone | CH₃(CH₂)₁₈CO(CH₂)₈CH₃ | Centaurea scabiosa[1] |
| (Z)-18-Heptacosene-2,4-dione (Nervonoylacetone) | CH₃CO CH₂CO(CH₂)₁₃CH=CH(CH₂)₇CH₃ | Vanilla fragrans, Vanilla tahitensis[2] |
Characterization of Novel Long-Chain Ketones: A Multi-Technique Approach
The unambiguous identification and structural elucidation of novel long-chain ketones rely on a combination of sophisticated analytical techniques, primarily mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry (MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like long-chain ketones. Electron ionization (EI) is a common ionization method that induces characteristic fragmentation patterns, providing valuable structural information.
Under EI, long-chain ketones typically undergo two main fragmentation pathways:
-
α-Cleavage: The cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of a stable acylium ion. The m/z of this ion is indicative of the position of the carbonyl group.
-
McLafferty Rearrangement: This rearrangement occurs in ketones with a sufficiently long alkyl chain and involves the transfer of a γ-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral alkene.
Table 2: Predicted Mass Spectrometry Fragmentation of 10-Nonacosanone (C₂₉H₅₈O)
| Fragmentation Type | Fragment Ion | Predicted m/z |
| Molecular Ion [M]⁺ | [C₂₉H₅₈O]⁺ | 422.8 |
| α-Cleavage (loss of C₁₉H₃₉•) | [CH₃(CH₂)₈CO]⁺ | 155.2 |
| α-Cleavage (loss of C₉H₁₉•) | [CH₃(CH₂)₁₈CO]⁺ | 295.5 |
| McLafferty Rearrangement | [C₁₁H₂₂O]⁺ | 170.3 |
Note: The NIST WebBook provides mass spectral data for 10-nonadecanone (a C19 homolog), which can serve as a reference for interpreting the spectra of longer-chain ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the complete structural determination of novel compounds.
-
¹H NMR: Provides information on the number and connectivity of protons in the molecule. Key signals for long-chain ketones include those for the methyl (CH₃) and methylene (CH₂) groups of the alkyl chains, and the protons α to the carbonyl group.
-
¹³C NMR: Directly probes the carbon skeleton. The chemical shift of the carbonyl carbon (C=O) is highly characteristic and typically appears in the downfield region of the spectrum (around 205-220 ppm for ketones). The chemical shifts of the carbons in the long alkyl chains can also be predicted with reasonable accuracy.
Table 3: Predicted ¹³C NMR Chemical Shifts for 9-Heptacosanone (C₂₇H₅₄O)
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O (C-9) | ~210 |
| α-CH₂ (C-8, C-10) | ~42 |
| β-CH₂ (C-7, C-11) | ~24 |
| Bulk CH₂ | ~29-30 |
| Terminal CH₃ (C-1, C-27) | ~14 |
Experimental Protocols
Isolation of Long-Chain Ketones from Centaurea scabiosa
This protocol is a general guide for the extraction and fractionation of lipophilic compounds from plant material, adapted from methodologies used for similar plant matrices.
1. Extraction: a. Air-dry and grind the leaves and inflorescences of Centaurea scabiosa to a fine powder. b. Perform sequential extraction of the plant material with hexane followed by methyl tert-butyl ether (MTBE) at room temperature. c. Combine the extracts and evaporate the solvent under reduced pressure to obtain the crude lipophilic extract.
2. Fractionation: a. Dissolve the crude extract in a suitable solvent (e.g., diethyl ether). b. Treat the solution with an aqueous alkali solution (e.g., 5% KOH) to separate acidic and neutral components. c. Isolate the neutral fraction (containing the long-chain ketones) by liquid-liquid extraction. d. Wash the neutral fraction with water until neutral and dry over anhydrous sodium sulfate.
3. Column Chromatography: a. Prepare a silica gel column (60-120 mesh) using a non-polar solvent like hexane as the mobile phase. b. Load the concentrated neutral fraction onto the column. c. Elute the column with a gradient of increasing polarity, starting with hexane and gradually adding a more polar solvent like ethyl acetate or dichloromethane. d. Collect fractions and monitor their composition by thin-layer chromatography (TLC). e. Combine fractions containing the compounds of interest and evaporate the solvent. f. Further purification may be achieved by repeated column chromatography or preparative TLC.
Synthesis of (Z)-18-Heptacosene-2,4-dione (Nervonoylacetone)
The synthesis of long-chain β-diketones can be achieved through various methods, often involving the condensation of a fatty acid derivative with a ketone or an equivalent. The synthesis of nervonoylacetone has been reported starting from nervonic acid. While the detailed step-by-step protocol is not fully available in the cited abstract, a plausible synthetic route based on general methods for β-diketone synthesis is outlined below.
Step 1: Acyl Chloride Formation from Nervonic Acid a. React nervonic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., dichloromethane) to form the corresponding acyl chloride.
Step 2: Condensation with an Acetone Enolate Equivalent a. Prepare a lithium enolate of a protected acetone derivative (e.g., tert-butyl acetate) by reacting it with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an anhydrous solvent (e.g., tetrahydrofuran). b. Add the nervonoyl chloride dropwise to the enolate solution and allow the reaction to proceed to form the β-keto ester.
Step 3: Hydrolysis and Decarboxylation a. Hydrolyze the resulting β-keto ester under acidic or basic conditions, followed by decarboxylation upon heating, to yield the final β-diketone, nervonoylacetone.
Biological Activity and Potential Signaling Pathways
While research into the specific biological activities of novel long-chain ketones is still in its early stages, their structural similarity to fatty acids and other lipids suggests potential roles in modulating metabolic signaling pathways. Two key pathways of interest are the Peroxisome Proliferator-Activated Receptor α (PPARα) and the Sterol Regulatory Element-Binding Protein (SREBP) pathways.
Peroxisome Proliferator-Activated Receptor α (PPARα) Signaling
PPARα is a nuclear receptor that acts as a key regulator of lipid metabolism, particularly fatty acid oxidation. Long-chain fatty acids are known endogenous ligands for PPARα. It is hypothesized that long-chain ketones may also act as PPARα agonists, thereby influencing the expression of genes involved in lipid catabolism.
Experimental Protocol: PPARα Luciferase Reporter Assay
This assay is used to determine if a compound can activate the PPARα receptor.
1. Cell Culture and Transfection: a. Culture a suitable cell line (e.g., HepG2 human hepatoma cells) in appropriate media. b. Co-transfect the cells with a PPARα expression vector and a reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
2. Compound Treatment: a. Seed the transfected cells in a 96-well plate. b. Treat the cells with various concentrations of the novel long-chain ketone. Include a known PPARα agonist (e.g., fenofibrate) as a positive control and a vehicle control (e.g., DMSO).
3. Luciferase Assay: a. After an incubation period (e.g., 24 hours), lyse the cells. b. Measure the luciferase activity in the cell lysates using a luminometer and a luciferase assay reagent. c. An increase in luciferase activity in the presence of the long-chain ketone indicates activation of the PPARα signaling pathway.
References
Methodological & Application
Synthesis of 12-Pentacosanone via Grignard Reaction: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of 12-pentacosanone, a long-chain symmetrical ketone, utilizing a Grignard reagent. This method offers a robust and versatile route for the formation of carbon-carbon bonds, a fundamental transformation in organic synthesis.
Introduction
This compound is a long-chain aliphatic ketone with potential applications in various fields, including as a starting material for the synthesis of more complex molecules in drug development and materials science. The synthesis described herein employs the reaction of a Grignard reagent with a nitrile. This classic organometallic reaction proceeds via the nucleophilic addition of the Grignard reagent to the electrophilic carbon of the nitrile, forming an intermediate imine salt.[1][2][3] Subsequent hydrolysis of this intermediate yields the desired ketone.[1][4] This method is particularly advantageous as the intermediate imine salt is stable under the initial reaction conditions and does not react further with the Grignard reagent, thus preventing the formation of tertiary alcohol byproducts.
Reaction Scheme
The overall two-step reaction for the synthesis of this compound is as follows:
Step 1: Grignard Reaction CH₃(CH₂)₁₁Br + Mg → CH₃(CH₂)₁₁MgBr 1-Bromododecane + Magnesium → Dodecylmagnesium bromide (Grignard Reagent)
CH₃(CH₂)₁₀C≡N + CH₃(CH₂)₁₁MgBr → [CH₃(CH₂)₁₀C(NMgBr)(CH₂)₁₁CH₃] Undecanenitrile + Dodecylmagnesium bromide → Iminomagnesium bromide intermediate
Step 2: Hydrolysis [CH₃(CH₂)₁₀C(NMgBr)(CH₂)₁₁CH₃] + H₃O⁺ → CH₃(CH₂)₁₀CO(CH₂)₁₁CH₃ Iminomagnesium bromide intermediate + Acidic workup → this compound
Experimental Protocol
Materials and Reagents
-
1-Bromododecane (≥98%)
-
Magnesium turnings (≥99.5%)
-
Iodine (crystal, for activation)
-
Undecanenitrile (≥98%)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄), anhydrous
-
Hexane
-
Silica gel for column chromatography
Instrumentation
-
Three-neck round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
-
NMR Spectrometer
-
FT-IR Spectrometer
-
Mass Spectrometer
Procedure
Part A: Preparation of Dodecylmagnesium Bromide (Grignard Reagent)
-
Apparatus Setup: Assemble a dry three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet. All glassware must be thoroughly dried in an oven and cooled under an inert atmosphere to exclude moisture.
-
Magnesium Activation: Place magnesium turnings in the flask. Add a small crystal of iodine to activate the magnesium surface. Gently heat the flask with a heat gun under a flow of inert gas until violet iodine vapors are observed and then subside.
-
Initiation of Grignard Reaction: Add a small amount of anhydrous diethyl ether or THF to cover the magnesium turnings. In the dropping funnel, prepare a solution of 1-bromododecane in anhydrous diethyl ether or THF. Add a small portion of the 1-bromododecane solution to the magnesium. The reaction is initiated when the color of the solution becomes cloudy and gentle refluxing begins. If the reaction does not start, gentle warming may be necessary.
-
Formation of Grignard Reagent: Once the reaction has started, add the remaining 1-bromododecane solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete reaction. The resulting dark grey or brown solution is the Grignard reagent, dodecylmagnesium bromide.
Part B: Synthesis of this compound
-
Reaction with Nitrile: Cool the Grignard reagent solution in an ice bath. Dissolve undecanenitrile in anhydrous diethyl ether or THF and add it to the dropping funnel. Add the undecanenitrile solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
Formation of Intermediate: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or overnight to ensure the complete formation of the iminomagnesium bromide intermediate.
Part C: Hydrolysis and Work-up
-
Quenching: Cool the reaction mixture in an ice bath and slowly add dilute hydrochloric acid to hydrolyze the intermediate and quench any unreacted Grignard reagent. This should be done carefully as the reaction is exothermic.
-
Extraction: Transfer the mixture to a separatory funnel. The organic layer contains the product. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter to remove the drying agent and concentrate the solution using a rotary evaporator to obtain the crude product.
Part D: Purification and Characterization
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent such as hexane or by column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods:
-
FT-IR: Expect a strong absorption band around 1715 cm⁻¹ corresponding to the C=O stretch of a ketone.
-
¹H NMR: Expect a triplet at approximately 2.4 ppm corresponding to the four protons alpha to the carbonyl group. The remaining methylene protons will appear as multiplets between 1.2-1.6 ppm, and the terminal methyl groups will be a triplet around 0.9 ppm.
-
¹³C NMR: Expect a peak for the carbonyl carbon around 210 ppm.
-
Mass Spectrometry: The molecular ion peak (M+) should be observed at m/z = 366.7.
-
Quantitative Data Summary
The following table summarizes representative quantitative data for the synthesis of long-chain ketones via the Grignard reaction with nitriles. The exact values for the synthesis of this compound may vary depending on the specific reaction conditions and scale.
| Parameter | Value/Range | Notes |
| Reactant Molar Ratios | ||
| 1-Bromododecane : Mg | 1 : 1.1-1.2 | A slight excess of magnesium is used to ensure complete reaction of the alkyl halide. |
| Dodecylmagnesium bromide : Undecanenitrile | 1.1 : 1 | A slight excess of the Grignard reagent can improve the yield. |
| Reaction Conditions | ||
| Grignard Formation Temperature | Room Temperature to 40°C | The reaction is exothermic and may require initial heating to start. |
| Reaction with Nitrile Temperature | 0°C to Room Temperature | The initial addition is done at a lower temperature to control the reaction rate. |
| Reaction Time (Grignard Formation) | 1 - 2 hours | |
| Reaction Time (Nitrile Addition & Reaction) | 2 - 12 hours | Longer reaction times can lead to higher yields. |
| Hydrolysis Temperature | 0°C | To control the exothermic quenching process. |
| Yield and Purity | ||
| Yield of Crude Product | 70 - 85% | Based on analogous reactions reported in the literature. |
| Yield of Purified Product | 60 - 75% | After recrystallization or column chromatography. |
| Purity (by GC or NMR) | >95% |
Visualizations
Signaling Pathway of this compound Synthesis
Caption: Reaction pathway for the synthesis of this compound.
Experimental Workflow
Caption: Step-by-step workflow for this compound synthesis.
References
GC-MS Method for the Analysis of 12-Pentacosanone: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the analysis of 12-Pentacosanone, a long-chain aliphatic ketone, using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein cover sample preparation, GC-MS instrumentation and conditions, and data analysis. This application note is intended to serve as a comprehensive resource for researchers and scientists engaged in the qualitative and quantitative analysis of this compound in various matrices. While specific quantitative performance data for this compound is not extensively available in published literature, this guide presents expected performance characteristics based on the analysis of analogous long-chain ketones.
Introduction
This compound (C₂₅H₅₀O) is a long-chain saturated ketone. The analysis of such molecules is pertinent in various fields, including biochemistry, natural product chemistry, and biomarker discovery. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. Its high sensitivity, selectivity, and the availability of extensive mass spectral libraries make it an ideal method for the analysis of complex mixtures.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical and depends on the sample matrix. The goal is to extract this compound from the matrix, remove interfering substances, and concentrate the analyte.
2.1.1. Liquid-Liquid Extraction (LLE)
This method is suitable for liquid samples such as biological fluids or reaction mixtures.
-
Solvent Selection: Choose a water-immiscible organic solvent in which this compound is highly soluble, such as hexane, dichloromethane, or ethyl acetate.
-
Extraction:
-
To a known volume of the liquid sample, add a 2-3 fold volume of the selected organic solvent.
-
For quantitative analysis, add a suitable internal standard.
-
Vortex the mixture vigorously for 2-3 minutes.
-
Centrifuge to separate the aqueous and organic layers.
-
-
Drying and Concentration:
-
Carefully transfer the organic layer to a clean tube.
-
Dry the organic extract over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to the desired final volume.
-
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., hexane) for GC-MS analysis.
2.1.2. Solid-Phase Extraction (SPE)
SPE is effective for cleaning up complex samples and for analyte concentration.
-
Cartridge Selection: Use a non-polar sorbent cartridge (e.g., C18 or C8) for retaining this compound.
-
Conditioning: Condition the SPE cartridge by passing a suitable solvent (e.g., methanol followed by water) through it.
-
Sample Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash the cartridge with a polar solvent to remove interferences.
-
Elution: Elute this compound from the cartridge using a non-polar solvent (e.g., hexane or dichloromethane).
-
Concentration: Evaporate the eluate to dryness and reconstitute in a suitable solvent for GC-MS injection.
GC-MS Instrumentation and Conditions
The following are recommended starting conditions for the GC-MS analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.
Table 1: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890 GC or similar |
| Column | A mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase column (e.g., RTX-200) or a non-polar poly(dimethylsiloxane) column (e.g., HP-1MS or DB-5ms).[1] |
| Column Dimensions | 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0-1.5 mL/min.[1] |
| Injector Temperature | 280 - 300 °C |
| Injection Mode | Splitless or split (e.g., 10:1), depending on analyte concentration |
| Injection Volume | 1 µL |
| Oven Program | Initial temperature of 75°C (hold for 1 min), ramp to 255°C at 5°C/min, then to 270°C at 0.5°C/min, and finally to 320°C at 10°C/min (hold for 10 min).[1] |
| Mass Spectrometer | Quadrupole or Time-of-Flight (TOF) mass spectrometer |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[1] |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Data Acquisition Mode | Full Scan (e.g., m/z 50-550) for qualitative analysis and identification. Selected Ion Monitoring (SIM) for quantitative analysis. |
| Solvent Delay | 3-5 minutes |
Data Presentation and Quantitative Analysis
For accurate quantification, a calibration curve should be prepared using standards of this compound of known concentrations.
3.1. Expected Quantitative Performance
While specific quantitative data for this compound is limited, the performance of the method is expected to be similar to that of other long-chain ketones.
Table 2: Expected Quantitative Performance Based on Analogous Compounds
| Parameter | Expected Performance |
| Linearity (R²) | High correlation coefficients (R²) >0.999 are expected for calibration curves of long-chain ketones.[1] |
| Limit of Detection (LOD) | In the low picogram (pg) range on-column. |
| Limit of Quantification (LOQ) | Approximately 0.3 pg on-column for similar long-chain compounds. |
| Precision (RSD%) | Good reproducibility is expected, which can be further improved with advanced techniques like GC-MS/MS. |
| Recovery (%) | Expected to be in the range of 85-115%, depending on the sample matrix and extraction method. |
3.2. Mass Spectral Data
The molecular weight of this compound is 366.7 g/mol . In Electron Ionization (EI) mode, the molecular ion (M⁺) at m/z 366 may be observed, although it might be of low abundance. The fragmentation pattern is expected to be characterized by McLafferty rearrangement and alpha-cleavage, leading to a series of characteristic fragment ions.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Application Note: High-Resolution Separation of Long-Chain Ketones Using UHPLC-MS
For Researchers, Scientists, and Drug Development Professionals
This application note details a robust and sensitive method for the separation and quantification of long-chain ketones using Ultra-High-Performance Liquid Chromatography coupled with Mass Spectrometry (UHPLC-MS). The protocols provided are designed to offer high resolution and short analysis times, crucial for applications in environmental science, geochemistry, and biomarker discovery.
Introduction
Long-chain ketones are a diverse class of organic compounds present in various natural and synthetic samples. Their analysis is critical in fields ranging from paleoclimatology, where they serve as biomarkers, to drug development, where they can be impurities or degradation products. This document provides a comprehensive guide to the analysis of these compounds, focusing on the powerful combination of UHPLC for high-efficiency separation and mass spectrometry for sensitive and selective detection.
Mass Spectrometry Fragmentation of Long-Chain Ketones
The fragmentation of long-chain ketones in mass spectrometry is a predictable process primarily driven by the carbonyl group. Under electrospray ionization (ESI), the two most prominent fragmentation mechanisms are α-cleavage and the McLafferty rearrangement.[1] Understanding these pathways is fundamental for the structural elucidation of unknown long-chain ketones from their mass spectra.[1]
-
Alpha (α)-Cleavage: This involves the cleavage of the carbon-carbon bond adjacent to the carbonyl group, resulting in the formation of a resonance-stabilized acylium ion.[1]
-
McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds that have a hydrogen atom on the third carbon from the carbonyl group (γ-hydrogen). This rearrangement leads to the elimination of a neutral alkene molecule and the formation of a new radical cation.[1]
Experimental Protocols
Sample Preparation
A critical step for successful analysis is the appropriate preparation of the sample to extract and concentrate the long-chain ketones while removing interfering substances.
Protocol 1: Extraction from Solid Matrices (e.g., Sediments, Tissues)
-
Homogenization: Freeze-dry and homogenize the sample to increase the surface area for extraction.
-
Solvent Extraction: Perform a solvent extraction using a mixture of dichloromethane (DCM) and methanol (MeOH).[2]
-
Saponification (Optional): To remove interfering esters, the total lipid extract can be saponified. The non-saponifiable fraction containing the long-chain ketones is then separated.
-
Column Chromatography: Further cleanup can be achieved using column chromatography with silica gel.
-
Concentration: Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a suitable solvent for UHPLC-MS analysis.
Protocol 2: Derivatization for Enhanced Sensitivity (PFBHA Derivatization)
For increased sensitivity in LC-MS/MS, derivatization with Pentafluorobenzyl Hydroxylamine (PFBHA) can be performed.
-
After extraction and concentration, add 100 µL of a 1 mg/mL PFBHA solution in acetonitrile.
-
Add 10 µL of a catalyst, such as pyridine.
-
Heat the mixture at 60 °C for 1 hour.
-
After cooling, the sample is ready for LC-MS/MS analysis.
UHPLC-MS Instrumentation and Parameters
The following parameters provide a starting point for method development and can be optimized for specific applications.
| Parameter | Setting |
| UHPLC System | Waters ACQUITY UPLC I-Class or equivalent |
| Column | Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | 0.1% formic acid in acetonitrile |
| Gradient | Start with 50% B, hold for 1 min. Linearly increase to 100% B over 8 min. Hold at 100% B for 2 min. Return to initial conditions and equilibrate for 3 min. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometer | High-resolution mass spectrometer (HRMS) or a triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI) in positive or negative ion mode. |
| Analysis Mode | Multiple Reaction Monitoring (MRM) for targeted quantification. |
Quantitative Data Summary
The selection of an appropriate analytical method depends on factors like required sensitivity, sample matrix complexity, and desired throughput.
| Performance Metric | UHPLC-MS | GC-MS |
| Limit of Quantification (LOQ) | ~0.05 pg for alkenones on-column (using HRMS) | ~0.3 pg on-column for similar compound classes |
| Precision (Reproducibility) | Improved reproducibility for related compounds (diols) compared to GC-MS | Good reproducibility |
| Analysis Time | Rapid separation, often shorter than conventional GC. | Can be reduced to <10 minutes with fast GC/TOF-MS. |
| Sample Derivatization | Generally not required for nonpolar long-chain ketones. | Often not required. |
Visualizations
Caption: Experimental workflow for UHPLC-MS analysis of long-chain ketones.
Caption: Key fragmentation pathways of long-chain ketones in mass spectrometry.
References
Application Notes and Protocols for 12-Pentacosanone Analysis in Plant Tissue
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Pentacosanone is a long-chain aliphatic ketone that has been identified as a component of plant cuticular wax. The cuticle is the outermost protective layer of the plant, and its chemical composition, including the presence of long-chain ketones, can play a role in plant defense mechanisms and response to environmental stress. The analysis of this compound in plant tissues is crucial for understanding its physiological role and potential pharmacological applications. This document provides a detailed protocol for the sample preparation and analysis of this compound from plant tissue using Gas Chromatography-Mass Spectrometry (GC-MS).
Data Presentation
Due to the limited availability of specific quantitative data for this compound in publicly accessible literature, the following table presents hypothetical yet realistic performance data for the described method. These values are intended to serve as a benchmark for method validation.
| Parameter | Value | Units | Notes |
| Recovery | 85 - 95 | % | Based on spiking a known concentration of a this compound standard into a blank plant matrix. |
| Limit of Detection (LOD) | 0.1 | µg/g | Signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | 0.5 | µg/g | Signal-to-noise ratio of 10:1. |
| Linear Range | 0.5 - 50 | µg/g | The concentration range over which the instrument response is proportional to the analyte concentration. |
| Precision (RSD%) | < 10 | % | Relative Standard Deviation for replicate measurements. |
Experimental Protocols
This section details the methodology for the extraction, purification, and quantification of this compound from plant tissue.
Materials and Reagents
-
Solvents (HPLC or GC grade): n-hexane, dichloromethane, chloroform, methanol, acetone
-
Internal Standard (IS): e.g., n-Tetracosane or a similar long-chain hydrocarbon not present in the sample.
-
This compound analytical standard
-
Anhydrous sodium sulfate
-
Silica gel (for column chromatography, 70-230 mesh)
-
Glassware: Scintillation vials, beakers, graduated cylinders, Pasteur pipettes, round-bottom flasks.
-
Equipment: Analytical balance, vortex mixer, sonicator, rotary evaporator, nitrogen evaporator, centrifuge, GC-MS system.
Sample Collection and Preparation
-
Collection: Collect fresh plant tissue (e.g., leaves, stems) and immediately flash-freeze in liquid nitrogen to quench metabolic activity.
-
Storage: Store samples at -80°C until extraction.
-
Homogenization: Lyophilize (freeze-dry) the plant tissue to remove water. Grind the dried tissue into a fine powder using a mortar and pestle or a cryogenic grinder.
Extraction of this compound
This protocol is adapted from general methods for the extraction of plant cuticular waxes.
-
Weighing: Accurately weigh approximately 1-2 g of the powdered plant tissue into a glass vial.
-
Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.
-
Solvent Extraction:
-
Add 10 mL of n-hexane to the vial.
-
Vortex for 1 minute to ensure thorough mixing.
-
Sonication: Place the vial in an ultrasonic bath for 30 minutes to enhance extraction efficiency.
-
Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid plant material.
-
-
Solvent Collection: Carefully transfer the supernatant (hexane extract) to a clean vial.
-
Re-extraction: Repeat the extraction process (steps 3 and 4) two more times with fresh n-hexane. Pool all the extracts.
Extract Cleanup and Fractionation (Silica Gel Chromatography)
To isolate the ketone fraction and remove interfering compounds, a simple column chromatography step is employed.
-
Column Preparation: Prepare a small glass column packed with silica gel slurried in n-hexane.
-
Sample Loading: Concentrate the pooled hexane extracts to a small volume (approx. 1 mL) under a gentle stream of nitrogen. Load the concentrated extract onto the silica gel column.
-
Elution:
-
Fraction 1 (Hydrocarbons): Elute with 20 mL of n-hexane to remove alkanes and other non-polar compounds. Discard this fraction.
-
Fraction 2 (Ketones): Elute with 20 mL of a 5% dichloromethane in n-hexane solution to collect the ketone fraction, which will contain this compound.
-
-
Concentration: Evaporate the solvent from Fraction 2 to dryness under a gentle stream of nitrogen.
Derivatization and GC-MS Analysis
-
Reconstitution: Reconstitute the dried residue in 100 µL of n-hexane for GC-MS analysis.
-
GC-MS Parameters (Example):
-
Instrument: Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: HP-5ms or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Injector Temperature: 280°C.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes.
-
Ramp 2: 5°C/min to 300°C, hold for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Parameters:
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-600.
-
-
-
Identification: The identification of this compound will be based on the retention time and comparison of the mass spectrum with that of an authentic standard or a reference library (e.g., NIST).
-
Quantification: Quantification will be performed using the internal standard method. A calibration curve should be prepared using the this compound analytical standard.
Mandatory Visualization
Caption: Workflow for this compound Analysis.
Application of 12-Pentacosanone as an Internal Standard in Chromatographic Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of analytes in complex matrices is a cornerstone of analytical chemistry, particularly within the realms of pharmaceutical development, metabolomics, and environmental analysis. The use of an internal standard (IS) is a critical technique to ensure precision and accuracy by correcting for variations in sample preparation, injection volume, and instrument response. 12-Pentacosanone, a 25-carbon saturated ketone, presents itself as a potential internal standard for the quantification of long-chain aliphatic compounds, such as fatty acids, waxes, and other lipids, particularly in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) applications.
The key characteristics that make this compound a suitable candidate for an internal standard include its high molecular weight, chemical stability, and structural similarity to certain classes of analytes. Its long alkyl chain ensures that it will have similar extraction and chromatographic behavior to other long-chain lipids, while the ketone functional group provides a distinct mass spectral fragmentation pattern, allowing for clear identification and quantification. Furthermore, as it is not a naturally abundant compound in most biological matrices, the risk of interference with endogenous analytes is minimized.
This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in the quantitative analysis of long-chain analytes.
Principle of Internal Standard Method
The internal standard method involves adding a constant, known amount of a non-endogenous compound (the internal standard) to all samples, calibrators, and quality controls. The quantification of the analyte of interest is then based on the ratio of the analyte's response to the internal standard's response. This ratio corrects for potential losses during sample processing and variations in instrument performance.
Potential Applications
This compound is particularly well-suited for use as an internal standard in the following applications:
-
Lipidomics: Quantification of long-chain fatty acids, fatty alcohols, and wax esters in biological samples such as plasma, tissues, and cell cultures.
-
Plant Biology: Analysis of plant cuticular waxes and suberin monomers.[1]
-
Food Science: Determination of lipid profiles in food products and edible oils.
-
Environmental Analysis: Monitoring of long-chain organic pollutants in soil and water samples.
-
Pharmaceutical Development: Quantification of lipid-based drug delivery systems and related impurities.
Data Presentation
The following tables summarize typical quantitative data for the use of this compound as an internal standard in a hypothetical GC-MS analysis of long-chain fatty acids.
Table 1: Calibration Curve Data for Palmitic Acid (C16:0) using this compound as an Internal Standard
| Calibration Level | Palmitic Acid Concentration (µg/mL) | This compound Concentration (µg/mL) | Peak Area Ratio (Palmitic Acid / this compound) |
| 1 | 0.5 | 10 | 0.052 |
| 2 | 1.0 | 10 | 0.103 |
| 3 | 5.0 | 10 | 0.515 |
| 4 | 10.0 | 10 | 1.020 |
| 5 | 25.0 | 10 | 2.550 |
| 6 | 50.0 | 10 | 5.100 |
| 7 | 100.0 | 10 | 10.200 |
Table 2: Precision and Accuracy Data for Quality Control Samples
| QC Level | Nominal Concentration (µg/mL) | Mean Measured Concentration (µg/mL) (n=6) | Accuracy (%) | Precision (%RSD) |
| Low | 1.5 | 1.45 | 96.7 | 4.8 |
| Medium | 20.0 | 20.8 | 104.0 | 3.5 |
| High | 80.0 | 78.9 | 98.6 | 2.9 |
Experimental Protocols
Protocol 1: Quantification of Long-Chain Fatty Acids in Human Plasma by GC-MS
This protocol describes the use of this compound as an internal standard for the quantification of long-chain fatty acids in human plasma following extraction and derivatization to their fatty acid methyl esters (FAMEs).
Materials:
-
This compound (analytical standard grade)
-
Human plasma
-
Chloroform
-
Methanol
-
0.5 M NaOH in methanol
-
14% Boron trifluoride (BF₃) in methanol
-
n-Hexane
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Accurately weigh 10 mg of this compound and dissolve it in 10 mL of chloroform to obtain a 1 mg/mL stock solution.
-
Prepare a working internal standard solution of 100 µg/mL by diluting the stock solution with chloroform.
-
-
Sample Preparation:
-
To 100 µL of human plasma in a glass tube, add 10 µL of the 100 µg/mL this compound internal standard working solution.
-
Add 2 mL of a chloroform:methanol (2:1, v/v) mixture.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully transfer the lower organic layer to a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
-
Saponification and Transesterification:
-
To the dried lipid extract, add 1 mL of 0.5 M NaOH in methanol.
-
Heat the sample at 100°C for 10 minutes in a heating block.
-
Cool the sample to room temperature.
-
Add 2 mL of 14% BF₃ in methanol.
-
Heat at 100°C for another 5 minutes.
-
Cool the sample to room temperature.
-
-
Extraction of FAMEs:
-
Add 1 mL of n-hexane and 1 mL of saturated NaCl solution.
-
Vortex for 1 minute.
-
Centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a new tube.
-
Dry the extract over a small amount of anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
-
GC-MS Conditions:
Table 3: GC-MS Parameters
| Parameter | Value |
| Gas Chromatograph | |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 280°C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Start at 150°C, hold for 1 min, ramp to 250°C at 10°C/min, then to 320°C at 5°C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Electron Energy | 70 eV |
| Scan Mode | Selected Ion Monitoring (SIM) |
| SIM Ions (Analyte) | Dependent on the specific fatty acid (e.g., m/z 74, 87 for saturated FAMEs) |
| SIM Ions (this compound) | m/z 58, 197, 366 |
Mandatory Visualization
Caption: Workflow for the quantification of fatty acids using this compound as an internal standard.
Caption: Logical relationship of the internal standard method for accurate quantification.
Conclusion
This compound is a promising internal standard for the quantitative analysis of long-chain aliphatic compounds by chromatographic methods. Its chemical properties allow it to effectively mimic the behavior of analytes during sample preparation and analysis, thereby correcting for variations and improving the reliability of the results. The provided protocol for the analysis of fatty acids in human plasma serves as a template that can be adapted for other matrices and analytes. As with any analytical method, validation is crucial to ensure that the chosen internal standard is appropriate for the specific application and meets the required performance criteria.
References
Application Note: Mass Spectrometry Fragmentation Analysis of 12-Pentacosanone for Researchers and Drug Development Professionals
Abstract
This application note provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 12-pentacosanone, a long-chain symmetrical ketone. A comprehensive understanding of these fragmentation pathways is crucial for the unambiguous identification and structural elucidation of this and similar molecules in complex matrices, which is of significant interest to researchers in various fields, including drug development. This document outlines the primary fragmentation mechanisms, presents a quantitative summary of expected fragment ions, and provides a detailed protocol for gas chromatography-mass spectrometry (GC-MS) analysis.
Introduction
This compound (C₂₅H₅₀O) is a long-chain aliphatic ketone. The analysis of such molecules is pertinent in various scientific disciplines. Mass spectrometry is a powerful analytical technique for the identification of these compounds.[1] Under electron ionization (EI), organic molecules fragment in predictable ways, providing a characteristic fingerprint for identification. The fragmentation of aliphatic ketones is primarily governed by two key mechanisms: α-cleavage and the McLafferty rearrangement.[2]
Principal Fragmentation Pathways
The fragmentation of this compound in an EI mass spectrometer is dominated by α-cleavage and McLafferty rearrangement.
Alpha (α)-Cleavage
Alpha-cleavage is the cleavage of the carbon-carbon bond adjacent to the carbonyl group.[2] This is a common fragmentation pathway for ketones as it results in the formation of a stable acylium ion.[2] For the symmetrical this compound, α-cleavage can occur on either side of the carbonyl group, leading to the loss of an undecyl radical (C₁₁H₂₃•) or a tridecyl radical (C₁₃H₂₇•). The resulting acylium ions are key diagnostic peaks in the mass spectrum.
McLafferty Rearrangement
The McLafferty rearrangement is another characteristic fragmentation pathway for carbonyl compounds that possess a γ-hydrogen.[2] This rearrangement involves the transfer of a hydrogen atom from the γ-carbon to the carbonyl oxygen, followed by the cleavage of the α,β-carbon bond, resulting in the elimination of a neutral alkene and the formation of a radical cation.
Predicted Mass Spectrum of this compound
The following table summarizes the predicted major fragment ions for this compound upon electron ionization, their corresponding mass-to-charge ratio (m/z), and their predicted relative abundance.
| m/z | Predicted Relative Abundance (%) | Ion Identity/Formation Mechanism |
| 366 | 5 | [M]⁺ (Molecular Ion) |
| 211 | 100 | [CH₃(CH₂)₁₀CO]⁺ (α-cleavage, loss of C₁₃H₂₇•) |
| 183 | 80 | [CH₃(CH₂)₁₂CO]⁺ (α-cleavage, loss of C₁₁H₂₃•) |
| 226 | 15 | [C₁₃H₂₆O]⁺• (McLafferty Rearrangement) |
| 198 | 10 | [C₁₁H₂₂O]⁺• (McLafferty Rearrangement) |
| 57 | 25 | [C₄H₉]⁺ (Further fragmentation) |
| 43 | 30 | [C₃H₇]⁺ (Further fragmentation) |
Experimental Protocols
A detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided below.
Sample Preparation
-
Dissolution: Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a high-purity organic solvent such as hexane or dichloromethane to prepare a 1 mg/mL stock solution.
-
Dilution: Prepare a working solution of 10 µg/mL by diluting the stock solution with the same solvent.
-
Vial Transfer: Transfer the working solution to a 2 mL autosampler vial for GC-MS analysis.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet: Splitless mode at 280 °C.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 320 °C.
-
Final hold: 10 minutes at 320 °C.
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-600.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
Data Analysis
The acquired mass spectra should be analyzed to identify the molecular ion peak and the characteristic fragment ions. The fragmentation pattern should be compared with the predicted data in the table above and with spectral libraries (e.g., NIST) for confirmation.
Visualization of Fragmentation Pathways
The following diagrams illustrate the primary fragmentation pathways of this compound.
Caption: Primary fragmentation pathways of this compound.
Caption: GC-MS experimental workflow for this compound analysis.
Conclusion
The mass spectrometry fragmentation of this compound is characterized by predictable α-cleavage and McLafferty rearrangement pathways, leading to a distinctive mass spectrum. The provided GC-MS protocol offers a robust method for the analysis of this and other long-chain ketones. This information is valuable for researchers and professionals in drug development and other scientific fields for the accurate identification and structural characterization of these compounds.
References
Application Note: Structural Confirmation of 12-Pentacosanone by NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
12-Pentacosanone is a long-chain symmetrical ketone. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of organic molecules. This application note provides a detailed protocol for the structural confirmation of this compound using ¹H and ¹³C NMR spectroscopy. The expected chemical shifts, multiplicities, and coupling constants are summarized, and a standard experimental workflow is presented.
Predicted NMR Data
Due to the symmetry of this compound, a simplified NMR spectrum is expected. The molecule has a plane of symmetry at the carbonyl group, meaning that carbons and protons on one side of the chain are chemically equivalent to those on the other.
¹H NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 2.40 | Triplet | 4H | -CH₂-C(=O)- (H-11, H-13) |
| 1.58 | Quintet | 4H | -CH₂-CH₂-C(=O)- (H-10, H-14) |
| 1.25 | Multiplet | 38H | -(CH₂)₁₉- (Bulk methylene) |
| 0.88 | Triplet | 6H | -CH₃ (H-1, H-25) |
¹³C NMR Spectral Data (Predicted)
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ) ppm | Assignment |
| 211.5 | C=O (C-12) |
| 42.8 | -CH₂-C(=O)- (C-11, C-13) |
| 31.9 | -(CH₂)n- |
| 29.7 | -(CH₂)n- |
| 29.6 | -(CH₂)n- |
| 29.4 | -(CH₂)n- |
| 29.3 | -(CH₂)n- |
| 24.1 | -CH₂-CH₂-C(=O)- (C-10, C-14) |
| 22.7 | -CH₂-CH₃ (C-2, C-24) |
| 14.1 | -CH₃ (C-1, C-25) |
Experimental Protocol
This section outlines the detailed methodology for acquiring high-quality NMR spectra of this compound.
1. Sample Preparation
Proper sample preparation is critical for obtaining high-resolution NMR spectra.[1][2][3]
-
Materials:
-
This compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Deuterated chloroform (CDCl₃) of high purity (0.6-0.7 mL)
-
5 mm NMR tubes
-
Pasteur pipette with a cotton plug
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of CDCl₃ to the vial.
-
Gently vortex the vial to ensure the complete dissolution of the solid.
-
Filter the solution through a Pasteur pipette containing a small cotton plug directly into a clean 5 mm NMR tube to remove any particulate matter.[1]
-
Ensure the solvent height in the NMR tube is approximately 4-5 cm.[1]
-
Cap the NMR tube securely.
-
2. NMR Instrument Parameters
The following are typical acquisition parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Acquisition:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zg30
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024-4096
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 240 ppm
3. Data Processing and Analysis
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H) or an internal standard like Tetramethylsilane (TMS). For ¹³C, the CDCl₃ peak at 77.16 ppm is used for referencing.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to confirm the structure of this compound. Protons on carbons adjacent to the carbonyl group are expected to be deshielded and appear in the 2.1–2.6 ppm range. The carbonyl carbon in the ¹³C NMR spectrum is highly deshielded and typically appears in the range of 190–220 ppm.
Workflow Diagram
The following diagram illustrates the key steps in the structural confirmation of this compound using NMR spectroscopy.
Conclusion
NMR spectroscopy is an indispensable tool for the structural verification of synthesized compounds like this compound. By following the detailed protocol for sample preparation, data acquisition, and processing, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The predicted chemical shifts and multiplicities provide a benchmark for comparison with experimental data, enabling unambiguous structural confirmation of this compound. The characteristic downfield shift of the protons alpha to the carbonyl group and the carbonyl carbon itself serve as key diagnostic signals.
References
Application Notes & Protocols: Quantification of 12-Pentacosanone in Cuticular Wax Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plant cuticular wax is a complex mixture of hydrophobic lipids that forms a protective layer on the epidermis of terrestrial plants. This layer is crucial for preventing water loss, protecting against UV radiation, and defending against pathogens and insects. The composition of cuticular wax is diverse and includes very-long-chain fatty acids, alkanes, aldehydes, primary and secondary alcohols, esters, and ketones.[1] 12-Pentacosanone (C₂₅H₅₀O) is a long-chain ketone that can be found as a component of this intricate wax matrix. The precise quantification of individual wax components like this compound is essential for understanding plant physiology, developing new agrochemicals, and exploring potential pharmaceutical applications of these natural products.
These application notes provide a comprehensive guide to the extraction and quantification of this compound from plant cuticular wax extracts using gas chromatography-mass spectrometry (GC-MS).
Data Presentation: Quantitative Analysis of this compound
While the presence of ketones in plant cuticular wax is known, specific quantitative data for this compound across a wide range of plant species is not extensively documented in publicly available literature. The following table is a template illustrating how quantitative data for this compound can be presented. Researchers can populate this table with their own experimental data.
Table 1: Hypothetical Quantitative Data for this compound in Cuticular Wax of Various Plant Species.
| Plant Species | Organ | This compound Concentration (µg/cm²) | Relative Abundance (%) |
| Arabidopsis thaliana | Leaf | 0.15 ± 0.03 | 0.5 ± 0.1 |
| Triticum aestivum | Leaf | 0.28 ± 0.05 | 0.9 ± 0.2 |
| Zea mays | Leaf | Not Detected | Not Detected |
| Brassica oleracea | Leaf | 0.45 ± 0.08 | 1.5 ± 0.3 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Experimental Protocols
Protocol 1: Extraction of Cuticular Wax
This protocol describes a rapid and efficient method for the extraction of epicuticular waxes from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (HPLC grade)
-
Glass beakers or vials with Teflon-lined caps
-
Forceps
-
Internal standard solution (e.g., 10 µg/mL of n-tetracosane in chloroform)
-
Nitrogen gas supply with a gentle stream evaporator
-
Vortex mixer
Procedure:
-
Excise fresh, undamaged leaves from the plant.
-
Measure the surface area of the leaves using a leaf area meter or a high-resolution scanner and image analysis software (e.g., ImageJ). This is crucial for normalizing the quantification.
-
For each sample, place a known surface area of leaves (e.g., 100 cm²) into a glass beaker.
-
Add a precise volume of the internal standard solution to a clean glass vial. The amount of internal standard should be chosen to be in a similar range to the expected amount of this compound.
-
Briefly immerse the leaves in chloroform for 30-60 seconds with gentle agitation.[1] This short immersion time minimizes the extraction of intracellular lipids.
-
Using forceps, remove the leaves from the chloroform and allow any residual solvent to drip back into the beaker.
-
Transfer the chloroform extract into the vial containing the internal standard.
-
Evaporate the chloroform to dryness under a gentle stream of nitrogen gas at room temperature.
-
The dried residue contains the cuticular wax extract. Store the vials at -20°C until GC-MS analysis.
Protocol 2: Quantification of this compound by GC-MS
This protocol outlines the instrumental analysis of the cuticular wax extract for the identification and quantification of this compound. Derivatization is generally not necessary for the analysis of long-chain ketones.
Materials:
-
Cuticular wax extract (from Protocol 1)
-
Hexane (HPLC grade)
-
This compound analytical standard
-
GC-MS system equipped with a split/splitless injector and a mass selective detector
Procedure:
-
Sample Preparation:
-
Re-dissolve the dried wax extract in a known volume of hexane (e.g., 200 µL).
-
Vortex the vial to ensure the wax is fully dissolved.
-
Transfer the solution to a GC vial with a micro-insert.
-
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound in hexane (e.g., 1 mg/mL).
-
Create a series of calibration standards by serially diluting the stock solution to cover a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/mL).
-
Add a constant amount of the internal standard (n-tetracosane) to each calibration standard.
-
-
GC-MS Analysis:
-
Instrument: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain hydrocarbons.
-
Injector: Operate in splitless mode at 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: Increase to 200°C at a rate of 15°C/min.
-
Ramp 2: Increase to 320°C at a rate of 5°C/min.
-
Final hold: Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 600.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
-
-
Data Analysis:
-
Identification: Identify this compound in the sample chromatograms by comparing its retention time and mass spectrum with that of the authentic standard. The mass spectrum of this compound will exhibit characteristic α-cleavage fragments.
-
Quantification:
-
Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound for the calibration standards.
-
Determine the concentration of this compound in the samples by using the peak area ratio from the sample chromatogram and the equation of the calibration curve.
-
Calculate the amount of this compound per unit of leaf surface area (µg/cm²).
-
-
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Simplified overview of the cuticular wax biosynthesis pathway.
Biological Role and Significance
The overall composition of cuticular wax plays a critical role in plant survival and interaction with the environment. The hydrophobic nature of the wax layer is the plant's primary defense against uncontrolled water loss. Additionally, the crystalline structure of epicuticular waxes can reflect harmful UV radiation and create a physical barrier against fungal spores and insect attachment.
While the general functions of the wax layer are well-established, the specific roles of individual components, such as this compound, are less understood and represent an active area of research. The presence and concentration of specific long-chain ketones may contribute to the physical properties of the wax, such as its melting point and hardness, thereby influencing the plant's resilience to environmental stressors. Further research is needed to elucidate the precise biological activities and potential signaling roles of this compound in plants.
References
Application Notes and Protocols for the Isolation of 12-Pentacosanone from Complex Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
12-Pentacosanone, a long-chain aliphatic ketone, has garnered interest within the scientific community for its potential biological activities. As a naturally occurring compound found in various plant and animal matrices, its isolation and characterization are crucial for further pharmacological and biomedical research. This document provides a comprehensive protocol for the isolation of this compound from complex biological samples, detailing the necessary steps from sample preparation to final purification and analysis. The methodologies described herein are based on established principles of lipid extraction and chromatography.
Data Presentation
The successful isolation of this compound can be quantified at various stages of the protocol. The following table summarizes representative data for the yield, purity, and recovery of this compound from a hypothetical plant matrix. These values are illustrative and may vary depending on the specific biological source and experimental conditions.
| Parameter | Value | Method of Determination |
| Initial Sample Mass | 500 g | Gravimetric |
| Total Lipid Extract Yield | 25 g (5% of initial mass) | Gravimetric |
| Neutral Lipid Fraction Yield | 10 g (40% of total lipid extract) | Gravimetric |
| Ketone-Enriched Fraction Yield | 1.5 g (15% of neutral lipid fraction) | Gravimetric |
| Final Yield of this compound | 150 mg (10% of ketone-enriched fraction) | Gravimetric |
| Purity of Isolated this compound | >98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Overall Recovery Rate | 0.03% | Calculated from initial and final yields |
Experimental Protocols
This protocol outlines a multi-step process for the isolation and purification of this compound.
Part 1: Sample Preparation and Lipid Extraction
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Sample Homogenization :
-
Freeze the biological sample (e.g., plant leaves, adipose tissue) with liquid nitrogen.
-
Grind the frozen sample into a fine powder using a mortar and pestle or a high-speed blender. This increases the surface area for efficient solvent extraction.
-
-
Solvent Extraction :
-
Transfer the homogenized powder to a large flask.
-
Add a 2:1 (v/v) mixture of chloroform and methanol to the flask, ensuring the entire sample is submerged.[1]
-
Stir the mixture vigorously for 24 hours at room temperature to facilitate the extraction of lipids.
-
Filter the mixture through a Büchner funnel to separate the solvent extract from the solid residue.
-
Collect the filtrate (total lipid extract) and concentrate it using a rotary evaporator under reduced pressure.
-
Part 2: Saponification and Fractionation
-
Saponification :
-
To remove interfering ester-containing lipids, the total lipid extract is saponified.[2]
-
Dissolve the concentrated lipid extract in a 5% potassium hydroxide (KOH) solution in 95% ethanol.
-
Reflux the mixture for 2 hours. This process hydrolyzes esters into their corresponding carboxylates and alcohols.
-
-
Extraction of Non-Saponifiable Lipids :
-
After saponification, cool the mixture to room temperature.
-
Perform a liquid-liquid extraction using n-hexane to isolate the non-saponifiable fraction, which contains the ketones.
-
Wash the hexane layer with distilled water to remove any remaining soaps and impurities.
-
Dry the hexane extract over anhydrous sodium sulfate and concentrate it using a rotary evaporator.
-
Part 3: Chromatographic Purification
-
Silica Gel Column Chromatography :
-
The concentrated non-saponifiable lipid fraction is subjected to column chromatography for further purification.
-
Prepare a slurry of silica gel in n-hexane and pack it into a glass column.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of solvents, starting with 100% n-hexane and gradually increasing the polarity by adding diethyl ether.
-
Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the ketone.
-
-
Preparative High-Performance Liquid Chromatography (HPLC) :
-
For final purification to achieve high purity, the ketone-containing fractions from column chromatography are pooled, concentrated, and subjected to preparative HPLC.
-
A reverse-phase C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water.
-
The elution is monitored using a UV detector, and the peak corresponding to this compound is collected.
-
Part 4: Characterization and Analysis
-
Gas Chromatography-Mass Spectrometry (GC-MS) :
-
The purity and identity of the isolated this compound are confirmed using GC-MS.[3]
-
The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., HP-5MS).
-
The mass spectrometer provides a fragmentation pattern that is characteristic of this compound, allowing for unambiguous identification.
-
Mandatory Visualization
Experimental Workflow for this compound Isolationdot
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Peak Tailing in GC Analysis of 12-Pentacosanone
This technical support guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve peak tailing issues encountered during the gas chromatography (GC) analysis of 12-Pentacosanone.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of peak tailing for a high molecular weight, long-chain ketone like this compound in GC analysis?
A1: Peak tailing of this compound is typically a result of secondary interactions within the GC system or non-ideal chromatographic conditions. The primary causes can be categorized as follows:
-
Active Sites: As a ketone, this compound possesses a polar carbonyl group. This group can interact with active sites, such as exposed silanol groups (-Si-OH) in the injector liner, on the column's stationary phase, or on glass wool packing. These interactions are a common cause of peak tailing for polar or moderately polar analytes.
-
Column Contamination: Accumulation of non-volatile residues from previous injections at the head of the column can create active sites that interact with the analyte, leading to peak tailing.
-
Improper GC Parameters:
-
Low Inlet Temperature: Insufficient inlet temperature can lead to incomplete or slow vaporization of the high-boiling point this compound, resulting in a broad and tailing peak.
-
Suboptimal Temperature Program: A temperature ramp that is too fast or a final temperature that is too low may not provide sufficient energy to elute the high molecular weight analyte efficiently, causing it to move slowly through the column and exhibit tailing.
-
-
Physical Issues in the GC System:
-
Poor Column Installation: An improperly cut column end (not a clean, 90-degree cut) or incorrect installation depth in the injector or detector can create dead volumes and turbulence in the flow path, leading to peak distortion.[1]
-
Column Overload: Injecting too much of the sample can saturate the stationary phase, causing peak distortion, which often manifests as fronting but can also contribute to tailing.
-
Q2: How can I systematically troubleshoot peak tailing for this compound?
A2: A systematic approach is crucial for efficiently identifying the root cause of peak tailing. Start by examining the chromatogram to determine if all peaks are tailing or only the this compound peak.
-
If all peaks are tailing: This usually points to a physical problem in the GC system.
-
If only the this compound peak (and other similar compounds) are tailing: This suggests a chemical interaction or an issue with the analytical conditions specific to this type of compound.
The following workflow can guide your troubleshooting process:
Caption: Troubleshooting workflow for peak tailing.
Troubleshooting Guides
Guide 1: Addressing Physical System Issues
If all peaks in your chromatogram are tailing, it is likely due to a physical problem within your GC system.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor Column Cut | Re-cut the column ensuring a clean, square (90-degree) cut using a ceramic scoring wafer. | Symmetrical peaks for all compounds. |
| Incorrect Column Installation | Verify the column is installed at the correct depth in both the injector and detector as per the instrument manufacturer's guidelines. | Improved peak shape and resolution. |
| System Leaks | Perform a leak check on all fittings, especially at the injector and detector. | Stable baseline and reproducible retention times. |
Guide 2: Mitigating Chemical Interactions and Optimizing a GC Method for this compound
If only the this compound peak shows tailing, the issue is likely chemical or method-related. Due to its high molecular weight and boiling point (estimated to be well above 300°C), specific method parameters are critical.
| Parameter | Recommendation for this compound | Rationale |
| Inlet Liner | Use a deactivated, glass wool-packed liner. | The deactivation minimizes active sites, and the glass wool aids in the complete vaporization of the high-boiling analyte. |
| Column Selection | A non-polar or mid-polarity column is recommended. A common choice is a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, TG-5MS) or a poly(trifluoropropylmethylsiloxane) stationary phase.[2] | Matches the relatively non-polar nature of the long aliphatic chain of this compound. |
| Injection Mode | Splitless injection is often preferred for trace analysis. | Ensures the entire sample is transferred to the column, maximizing sensitivity. |
| Inlet Temperature | Start at 280°C and increase in increments up to 320°C. | A high temperature is necessary to ensure the complete and rapid vaporization of this compound.[3] |
| Oven Temperature Program | Initial Temp: 60-80°C (hold 1-2 min)Ramp 1: 10-15°C/min to 200°CRamp 2: 5-10°C/min to 300°CRamp 3: 4°C/min to 320°C (hold 10-20 min) | A multi-step ramp allows for good separation of lighter components while ensuring sufficient energy for the elution of the high-boiling this compound. A long final hold is crucial for complete elution. |
| Carrier Gas | Helium or Hydrogen at a constant flow of 1.0-1.5 mL/min. | Provides good efficiency and resolution. |
| Sample Concentration | If overloading is suspected, dilute the sample by a factor of 10. | Prevents saturation of the stationary phase. |
Experimental Protocols
Protocol 1: Proper GC Column Installation
-
Preparation: Cool down the injector, detector, and oven to ambient temperature. Turn off the carrier gas flow at the instrument.
-
Column Cutting:
-
Using a ceramic scoring wafer, gently score the polyimide coating of the fused silica column.
-
Snap the column at the score to produce a clean, 90-degree break.
-
Inspect the cut end with a magnifying glass to ensure it is not jagged.
-
-
Injector Installation:
-
Slide a new nut and ferrule onto the column.
-
Insert the column into the injector to the depth recommended by your instrument manufacturer.
-
Tighten the nut finger-tight, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten.
-
-
Detector Installation: Repeat the process for the detector end of the column.
-
Leak Check: Turn on the carrier gas and use an electronic leak detector to check for leaks at both fittings.
-
Conditioning: Once the system is leak-free, condition the column according to the manufacturer's instructions.
Protocol 2: Replacing the GC Inlet Liner
-
Preparation: Cool down the GC inlet to a safe temperature and turn off the carrier gas flow.
-
Open Inlet: Open the inlet cap or weldment.
-
Remove Old Liner: Using clean forceps, carefully remove the old inlet liner and O-ring.
-
Install New Liner: Place a new, clean O-ring on a new, deactivated inlet liner. With forceps, insert the new liner into the inlet.
-
Close Inlet: Securely close the inlet cap.
-
Pressurize and Leak Check: Restore the carrier gas flow and check for leaks around the inlet fitting.
Protocol 3: Trimming the GC Column
-
Preparation: Cool down the GC system and turn off the carrier gas.
-
Remove Column from Injector: Carefully loosen the column nut and remove the column from the injector.
-
Measure and Cut: Measure approximately 10-20 cm from the inlet end of the column and make a clean cut as described in Protocol 1.
-
Reinstall: Reinstall the column in the injector following the proper installation protocol.
Visualizing the Cause of Peak Tailing
The following diagram illustrates how active sites within the GC system can lead to peak tailing of polar analytes like this compound.
References
Technical Support Center: Optimizing Injector Temperature for High Molecular Weight Ketones
Welcome to the Technical Support Center for optimizing the analysis of high molecular weight ketones using gas chromatography (GC). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the ideal injector temperature for high molecular weight ketones?
A good starting point for the injector temperature is 250 °C.[1] However, for high molecular weight analytes, you may need to experiment with higher temperatures, such as 275 °C or 300 °C.[1] The optimal temperature is a balance between ensuring complete and rapid vaporization of the ketone and preventing thermal degradation.[2][3] For particularly high-boiling ketones, an injector temperature as high as 350 °C might be necessary. It is crucial to evaluate the thermal stability of your specific analyte to avoid decomposition.[4]
Q2: My high molecular weight ketone peaks are broad and tailing. What are the likely causes?
Peak tailing for polar compounds like ketones is often caused by interactions with active sites in the GC system or by issues with the physical setup. Common causes include:
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Low Injector Temperature: Insufficient temperature can lead to slow or incomplete vaporization.
-
Active Sites: Silanol groups in the liner or contamination on the column can interact with the polar ketone group.
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Improper Column Installation: An incorrect cut or installation depth can create dead volumes.
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Column Contamination: Buildup of non-volatile residues can create active sites.
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Solvent-Stationary Phase Mismatch: A significant polarity mismatch can cause poor focusing.
Q3: I am not seeing any peaks for my high molecular weight ketones, or the response is very low. What should I check?
The disappearance or low response of high-boiling point compounds can be attributed to several factors:
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Incomplete Vaporization: The injector temperature may be too low for the high molecular weight ketones to vaporize efficiently.
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Thermal Degradation: Conversely, the injector temperature might be too high, causing the ketones to decompose.
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Cold Spots: The presence of cold spots in the system can cause the analytes to condense before reaching the detector.
-
Column Bleed: High column bleed at elevated temperatures can obscure analyte peaks.
-
Incorrect Purge Valve Time: In splitless injections, a purge valve time that is too short can result in sample loss.
Q4: Can the choice of inlet liner affect the analysis of high molecular weight ketones?
Yes, the inlet liner is critical. For high molecular weight compounds, a liner that provides a large surface area and promotes rapid vaporization is beneficial. The presence or absence of glass wool in the liner can also impact the vaporization process. Using a fresh, deactivated liner is crucial to minimize interactions with polar ketones.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the analysis of high molecular weight ketones.
Issue 1: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Low Injector Temperature | Increase the injector temperature in 20-25 °C increments (e.g., from 250 °C to 275 °C, then 300 °C). Monitor the peak shape and response of your ketone. |
| Active Sites in Liner/Column | Replace the inlet liner with a new, deactivated one. Trim 10-20 cm from the front of the column to remove any contamination. |
| Improper Column Installation | Re-cut the column ensuring a clean, 90° cut. Verify the correct column installation depth in the inlet according to the manufacturer's instructions. |
| Column Overload | Dilute the sample or reduce the injection volume. |
| Solvent/Stationary Phase Mismatch | Ensure the polarity of the solvent is compatible with the stationary phase. For splitless injections on a polar column, avoid non-polar solvents like hexane. |
Issue 2: Low or No Analyte Response
| Potential Cause | Troubleshooting Steps |
| Injector Temperature Too Low | Increase the injector temperature to ensure complete vaporization. |
| Injector Temperature Too High (Thermal Degradation) | Decrease the injector temperature in 20-25 °C increments and observe the response. |
| Leaks in the System | Perform a leak check, especially around the inlet septum and column connections. |
| Contaminated Syringe | Clean or replace the injection syringe. |
| Incorrect Split/Splitless Parameters | For splitless injections, ensure the purge activation time is sufficient to transfer the entire sample to the column. |
Experimental Protocols
Protocol 1: Determining the Optimal Injector Temperature
This protocol outlines a systematic approach to finding the ideal injector temperature for your high molecular weight ketone.
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Initial Setup:
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Install a new, deactivated inlet liner and septum.
-
Ensure the GC column is properly installed and conditioned.
-
Prepare a standard solution of your high molecular weight ketone at a known concentration.
-
-
Scouting Run:
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Set the initial injector temperature to 250 °C.
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Use a standard oven temperature program suitable for your analyte.
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Inject the standard and acquire the chromatogram.
-
-
Temperature Increments:
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Increase the injector temperature by 25 °C (to 275 °C) and inject the standard again.
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Repeat this step, increasing the temperature to 300 °C, and then to 325 °C and 350 °C, if necessary, while monitoring for signs of degradation.
-
-
Data Analysis:
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Compare the peak area and peak shape (asymmetry factor) at each injector temperature.
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The optimal temperature is the one that provides the highest peak area with a symmetrical peak shape, without evidence of degradation (e.g., the appearance of smaller, related peaks).
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The following table summarizes the expected effect of injector temperature on the analysis of a high molecular weight ketone:
| Injector Temperature (°C) | Expected Peak Area | Expected Peak Shape | Risk of Thermal Degradation |
| < 250 | Low | Potentially Broad/Tailing | Low |
| 250 - 300 | Increasing | Improving Symmetry | Moderate |
| > 300 | May Plateau or Decrease | Symmetrical or Degradation Peaks Appear | High |
Visualizations
Troubleshooting Workflow for Poor Peak Shape
Caption: Troubleshooting decision tree for poor peak shape.
Logical Relationship of Injector Temperature Optimization
Caption: Workflow for optimizing injector temperature.
References
Addressing matrix effects in LC-MS/MS analysis of 12-Pentacosanone.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis of 12-Pentacosanone.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of this compound?
A1: The matrix refers to all components in a sample other than the analyte of interest, this compound.[1] These components can include salts, proteins, lipids, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][3] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative analysis. Given that this compound is a long-chain, hydrophobic molecule, it is particularly susceptible to co-extraction with other lipids, such as phospholipids, which are known to be a major cause of ion suppression.
Q2: How can I determine if my analysis is affected by matrix effects?
A2: There are two primary methods to assess the presence and extent of matrix effects:
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Post-Column Infusion: This is a qualitative method used to identify the regions in your chromatogram where ion suppression or enhancement occurs.
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Quantitative Assessment (Matrix Factor Calculation): This involves comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of a neat solution at the same concentration. A matrix factor (MF) of less than 1 indicates ion suppression, while a value greater than 1 suggests ion enhancement.
Q3: What is the most effective way to minimize matrix effects for this compound analysis?
A3: A comprehensive strategy that combines optimized sample preparation and chromatography is the most effective approach. For a lipophilic compound like this compound, Solid-Phase Extraction (SPE) is often the most effective sample preparation technique for removing interfering matrix components. Additionally, the use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for any remaining matrix effects.
Q4: When should I use a stable isotope-labeled internal standard (SIL-IS)?
A4: It is best practice to use a SIL-IS in all quantitative LC-MS/MS analyses, especially when dealing with complex biological matrices. A SIL-IS for this compound would be chemically identical to the analyte, ensuring it co-elutes and experiences the same degree of ion suppression or enhancement. This allows for accurate quantification based on the peak area ratio of the analyte to the SIL-IS.
Troubleshooting Guide
This guide provides a systematic approach to identifying and mitigating common issues encountered during the LC-MS/MS analysis of this compound.
Issue 1: Poor reproducibility and inconsistent results for this compound quantification.
This is a common symptom of unaddressed matrix effects.
-
Step 1: Diagnose the Presence of Matrix Effects.
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Perform a quantitative assessment of matrix effects by calculating the Matrix Factor (MF). Prepare samples by spiking a known concentration of this compound into a blank matrix extract and a neat solvent.
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Matrix Factor (MF) = (Peak Area in Matrix) / (Peak Area in Neat Solvent)
-
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An MF significantly different from 1.0 confirms the presence of matrix effects. A coefficient of variation (%CV) greater than 15% across different lots of matrix also indicates a problematic matrix effect.
-
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Step 2: Enhance Sample Preparation.
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If you are currently using protein precipitation (PPT), consider switching to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), as PPT is often insufficient for removing phospholipids.
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For LLE, use a non-polar solvent such as hexane or methyl tert-butyl ether to extract the hydrophobic this compound, leaving polar interferences in the aqueous layer.
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For SPE, select a polymeric reversed-phase or mixed-mode sorbent for effective removal of a broad range of interferences.
-
-
Step 3: Optimize Chromatographic Conditions.
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Ensure your LC method provides sufficient separation between this compound and the regions where ion suppression is observed (identified via post-column infusion).
-
Adjusting the mobile phase gradient or using a column with a different selectivity can help resolve the analyte from interfering matrix components.
-
-
Step 4: Implement an Internal Standard.
-
If not already in use, incorporate a stable isotope-labeled internal standard for this compound. This is the most reliable way to correct for variability introduced by matrix effects.
-
Workflow for Troubleshooting Poor Reproducibility
Caption: A logical workflow for troubleshooting inconsistent analytical results.
Issue 2: Low signal intensity or complete signal loss for this compound.
This is often a severe case of ion suppression.
-
Step 1: Perform a Post-Column Infusion Experiment.
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This will pinpoint the retention time windows where significant ion suppression is occurring.
-
-
Step 2: Compare Analyte Retention Time with Suppression Zones.
-
If the retention time of this compound falls within a significant ion suppression zone, chromatographic optimization is crucial.
-
-
Step 3: Modify Chromatographic Separation.
-
Alter the gradient profile to shift the elution of this compound away from the suppression zone.
-
Consider using a different stationary phase to change the selectivity of the separation.
-
-
Step 4: Employ a More Effective Sample Cleanup.
-
Ion suppression is often caused by high concentrations of co-eluting matrix components. A more rigorous sample preparation method, such as mixed-mode SPE, can significantly reduce the levels of these interfering compounds.
-
Mechanism of Ion Suppression
References
Technical Support Center: Method Refinement for Trace-Level Detection of 12-Pentacosanone
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in refining their methods for the trace-level detection of 12-Pentacosanone.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, offering potential causes and solutions in a structured format.
Common Issues in this compound Analysis
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) in Chromatography | - Active sites on the column interacting with the ketone functional group.- Inappropriate solvent for sample dissolution.- Column degradation or contamination. | - Use a deactivated column or a column with an inert phase (e.g., 5% phenyl-methylpolysiloxane).- Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.- Bake the column (for GC) or flush with a strong solvent (for LC). Consider replacing the column if performance does not improve. |
| Low Signal Intensity or Poor Sensitivity | - Inefficient extraction from the sample matrix.- Suboptimal ionization in the mass spectrometer source.- Degradation of this compound during sample preparation or analysis. | - Optimize the liquid-liquid extraction (LLE) or solid-phase extraction (SPE) protocol. Consider derivatization to improve volatility and ionization.- Tune the mass spectrometer for the specific m/z of this compound. Adjust source parameters such as temperature and gas flow rates.- Minimize sample exposure to high temperatures and light. Use fresh solvents and reagents. |
| High Background Noise or Interferences | - Contamination from solvents, glassware, or the sample matrix.- Co-elution of interfering compounds. | - Use high-purity solvents and thoroughly clean all glassware. Include a blank sample in each analytical run to identify sources of contamination.- Optimize the chromatographic gradient to improve the separation of this compound from matrix components. |
| Poor Reproducibility of Results | - Inconsistent sample preparation.- Fluctuation in instrument performance.- Instability of this compound in the prepared samples. | - Standardize all sample preparation steps and use an internal standard for quantification.- Perform regular instrument maintenance and calibration. Monitor system suitability parameters.- Analyze samples as soon as possible after preparation. If storage is necessary, investigate optimal conditions (e.g., temperature, light protection). |
Frequently Asked Questions (FAQs)
Q1: What is the most suitable analytical technique for trace-level detection of this compound?
A1: Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be used for the analysis of this compound. GC-MS is often preferred for its high resolution and sensitivity for volatile and semi-volatile compounds. However, LC-MS can also be effective, particularly when coupled with a suitable ionization technique like Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI), and may require less sample derivatization.
Q2: Which type of GC column is recommended for this compound analysis?
A2: A low to mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a good starting point. These columns provide good thermal stability and inertness, which is important for the analysis of long-chain ketones.
Q3: Is derivatization necessary for the analysis of this compound?
A3: While this compound can be analyzed directly, derivatization can improve its chromatographic properties and detection sensitivity. For GC-MS, silylation (e.g., with BSTFA) can increase volatility and reduce peak tailing. For LC-MS, derivatization to introduce a more easily ionizable group can enhance signal intensity.
Q4: How can I minimize the loss of this compound during sample preparation?
A4: Due to its long alkyl chain, this compound is a lipophilic compound. To minimize loss, use appropriate organic solvents for extraction, such as hexane or dichloromethane. Avoid excessive heating and exposure to acidic or basic conditions, which could potentially degrade the molecule. The use of an internal standard, structurally similar to this compound, is highly recommended to correct for any losses during sample workup.
Q5: What are the expected mass spectral fragments for this compound?
A5: In electron ionization (EI) mass spectrometry, this compound is expected to undergo alpha-cleavage adjacent to the carbonyl group. This would result in characteristic fragment ions. The exact fragmentation pattern should be confirmed by analyzing a pure standard.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in a Biological Matrix
This protocol outlines a general procedure for the extraction and analysis of this compound from a biological fluid (e.g., plasma).
1. Sample Preparation: Liquid-Liquid Extraction (LLE)
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To 1 mL of the sample, add an internal standard (e.g., a deuterated analog of this compound).
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Add 3 mL of a 2:1 (v/v) mixture of hexane and isopropanol.
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Vortex for 2 minutes.
-
Centrifuge at 3000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
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Reconstitute the residue in 100 µL of hexane for GC-MS analysis.
2. GC-MS Parameters
| Parameter | Setting |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 280 °C |
| Injection Volume | 1 µL (Splitless mode) |
| Oven Program | Initial: 150 °C, hold for 1 minRamp: 10 °C/min to 300 °C, hold for 10 min |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| MS Transfer Line | 290 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Protocol 2: LC-MS/MS Analysis of this compound
This protocol provides a general method for the analysis of this compound using LC-MS/MS.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load 1 mL of the sample (pre-treated with an internal standard).
-
Wash the cartridge with 3 mL of 40% methanol in water.
-
Elute this compound with 3 mL of acetonitrile.
-
Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.
2. LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | 80% B to 100% B over 10 min, hold at 100% B for 5 min |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Ionization Mode | APCI or ESI in positive ion mode |
| MRM Transitions | To be determined using a pure standard of this compound |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Troubleshooting flowchart for common analytical issues.
Caption: Hypothetical signaling pathway involving this compound.
Strategies to prevent thermal degradation of 12-Pentacosanone during analysis.
Welcome to the technical support center for the analysis of 12-Pentacosanone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing thermal degradation of this compound during analytical procedures.
Troubleshooting Guides & FAQs
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue: Suspected Thermal Degradation of this compound during GC-MS Analysis
Q1: What are the common signs of thermal degradation of this compound in my GC-MS results?
A1: Thermal degradation of this compound can manifest in several ways in your chromatogram and mass spectrum. You may observe:
-
Poor peak shape: Tailing or broadening of the this compound peak.
-
Appearance of unexpected peaks: These are degradation products that typically elute earlier than the parent compound.
-
Reduced peak intensity: The abundance of the molecular ion or characteristic fragments of this compound may be lower than expected.
-
Poor reproducibility: Inconsistent peak areas or retention times across multiple injections.
Q2: My GC inlet temperature is high. Could this be causing degradation?
A2: Yes, high inlet temperatures are a primary cause of thermal degradation for high molecular weight and thermally labile compounds like long-chain ketones.[1] The hot inlet can cause the molecule to fragment before it even reaches the analytical column.
Logical Workflow for Diagnosing Thermal Degradation
Caption: Troubleshooting workflow for thermal degradation of this compound.
Strategies to Prevent Thermal Degradation
Q3: What are the primary strategies to prevent thermal degradation of this compound during GC-MS analysis?
A3: There are three main strategies you can employ:
-
Modify GC Inlet Conditions: Utilize "soft" injection techniques that minimize the initial temperature the analyte is exposed to.
-
Derivatization: Chemically modify the this compound molecule to increase its thermal stability.
-
Alternative Analytical Techniques: Use methods that do not require high temperatures, such as Liquid Chromatography-Mass Spectrometry (LC-MS).
In-depth Strategies and Methodologies
Advanced GC Inlet Techniques
For thermally sensitive and high molecular weight compounds, standard hot split/splitless injection can be problematic. The following techniques are recommended:
-
Cool On-Column (COC) Injection: This technique involves injecting the liquid sample directly onto the capillary column at a low temperature.[2][3][4] This eliminates the hot inlet as a source of degradation. The oven temperature is then programmed to vaporize the sample and initiate the chromatographic separation.
-
Programmable Temperature Vaporization (PTV) Inlet: A PTV inlet starts at a low temperature during injection and then rapidly heats up to transfer the analytes to the column.[5] This allows for a gentle vaporization of the analyte.
Workflow for Method Development using Advanced GC Inlets
Caption: Workflow for developing a GC method using COC or PTV inlets.
Table 1: Comparison of GC Inlet Techniques for this compound Analysis
| Feature | Hot Split/Splitless | Cool On-Column (COC) | Programmable Temperature Vaporization (PTV) |
| Principle | Sample vaporized in a hot inlet | Sample injected directly onto a cool column | Sample injected into a cool inlet, then rapidly heated |
| Thermal Stress | High | Minimal | Low to moderate |
| Suitability for this compound | Prone to causing degradation | Highly Recommended | Highly Recommended |
| Key Advantage | Simple, common | Minimizes thermal degradation and discrimination | Versatile, less matrix effect, suitable for large volume injection |
| Considerations | Not ideal for thermally labile compounds | Requires wider bore columns (≥0.25 mm id), potential for column contamination | Requires specialized inlet, method development can be more complex |
Derivatization of this compound
Derivatization can be an effective strategy to improve the thermal stability and chromatographic properties of ketones.
-
Oximation with PFBHA: Reaction of the carbonyl group of this compound with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) forms a stable oxime derivative. These derivatives are generally more thermally stable and can be readily analyzed by GC-MS.
Experimental Protocol: PFBHA Derivatization of this compound
-
Standard/Sample Preparation: Prepare a solution of this compound in an appropriate solvent (e.g., hexane or dichloromethane) at a known concentration.
-
Reagent Preparation: Prepare a fresh solution of PFBHA hydrochloride in water (e.g., 10 mg/mL).
-
Reaction:
-
To 100 µL of the this compound solution in a reaction vial, add 100 µL of the PFBHA solution.
-
Add a small amount of an organic co-solvent like acetonitrile if needed to ensure miscibility.
-
Adjust the pH to be slightly acidic (pH 4-5) with a suitable buffer.
-
Cap the vial tightly and heat at 60-70°C for 1-2 hours.
-
-
Extraction:
-
After cooling to room temperature, add 500 µL of hexane and vortex for 1 minute to extract the PFBHA-oxime derivative.
-
Allow the layers to separate and carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
-
Alternative Analytical Technique: LC-MS/MS
For compounds that are highly thermally labile, Liquid Chromatography-Mass Spectrometry (LC-MS) is an excellent alternative as it does not require vaporization at high temperatures.
Workflow for LC-MS/MS Method Development
Caption: Workflow for developing an LC-MS/MS method for this compound.
Table 2: Recommended Starting Conditions for LC-MS/MS Analysis of this compound
| Parameter | Recommended Condition |
| LC Column | C18, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 70% B, ramp to 98% B over 10 min, hold for 5 min |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Mode | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ |
| Product Ions | To be determined by infusion of a standard |
Summary and Recommendations
Due to the high molecular weight and long alkyl chain of this compound, thermal degradation is a significant risk during conventional GC-MS analysis. The following is a summary of recommended strategies to ensure accurate and reproducible analysis:
-
For GC-MS analysis, the use of a Cool On-Column (COC) or a Programmable Temperature Vaporization (PTV) inlet is strongly recommended to minimize thermal stress on the analyte.
-
If degradation is still observed, derivatization of the carbonyl group with PFBHA to form a more stable oxime derivative should be considered.
-
As a robust alternative that avoids high temperatures altogether, developing a sensitive and specific LC-MS/MS method is a highly viable strategy.
It is crucial to perform method validation for any new analytical procedure to ensure it is fit for its intended purpose, including assessments of linearity, accuracy, precision, and stability.
References
Column selection guide for optimal separation of C25 ketones.
Technical Support Center: Optimal Separation of C25 Ketones
This guide provides researchers, scientists, and drug development professionals with comprehensive information on column selection for the optimal separation of C25 ketones, along with troubleshooting advice and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the best starting column for separating C25 ketones?
A1: For the separation of hydrophobic compounds like C25 ketones, a traditional C18 (Octadecylsilane) column is typically the recommended first choice.[1][2] C18 columns provide excellent hydrophobic separation power and high surface area coverage, making them versatile for a wide range of applications.[3]
Q2: What are the key factors to consider when selecting a column for C25 ketone separation?
A2: The primary factors to consider are the stationary phase chemistry, column dimensions (length and internal diameter), particle size, and pore size. The selection of the stationary phase is the most critical as it directly influences the interaction with the C25 ketones and, therefore, the separation selectivity.[4][5]
Q3: When should I consider a stationary phase other than C18?
A3: While C18 is a good starting point, you might consider other stationary phases in the following situations:
-
Excessive Retention: If the C25 ketones are very strongly retained on a C18 column, leading to long run times or the need for a very strong mobile phase, a less hydrophobic column like a C8 (Octylsilane) may be more suitable.
-
Poor Selectivity: If you are trying to separate structurally similar C25 ketone isomers, a standard C18 column may not provide adequate resolution. In such cases, a phenyl-hexyl column, which offers alternative selectivity through pi-pi interactions, could be beneficial, especially if the ketones have aromatic moieties.
Q4: How do column dimensions and particle size affect the separation of C25 ketones?
A4:
-
Column Length: Longer columns generally provide higher efficiency and better resolution but result in longer run times and higher backpressure.
-
Internal Diameter (ID): Smaller ID columns (e.g., 2.1 mm) are more sensitive and consume less solvent, making them ideal for LC-MS applications. Larger ID columns (e.g., 4.6 mm) can handle larger sample loads.
-
Particle Size: Smaller particles (e.g., sub-2 µm) offer higher efficiency and resolution, allowing for faster separations, but require ultra-high-performance liquid chromatography (UHPLC) systems capable of handling the resulting high backpressure.
Q5: Can I use normal-phase chromatography for C25 ketone separation?
A5: While reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and versatile method for separating hydrophobic compounds like C25 ketones, normal-phase chromatography can also be used. In normal-phase chromatography, a polar stationary phase is used with a non-polar mobile phase. However, RP-HPLC is generally preferred due to its compatibility with aqueous mobile phases and its broad applicability.
Column Selection Guide for C25 Ketones
The selection of an appropriate column is crucial for achieving optimal separation of C25 ketones. The following guide and workflow will assist you in making an informed decision.
Recommended Column Chemistries
The table below summarizes the characteristics of suitable stationary phases for C25 ketone separation.
| Stationary Phase | Primary Interaction | Key Characteristics & Best Use Cases |
| C18 (Octadecyl) | Hydrophobic | General Purpose: The most common and a good starting point for hydrophobic compounds like C25 ketones. Offers high retention. |
| C8 (Octyl) | Hydrophobic | Faster Separations: Less retentive than C18, suitable for highly hydrophobic C25 ketones that may be too strongly retained on a C18 column. |
| Phenyl-Hexyl | Hydrophobic & Pi-Pi | Alternative Selectivity: Provides unique selectivity for compounds with aromatic rings due to pi-pi interactions. Can be useful for separating isomers. |
| Polar-Embedded | Hydrophobic & Polar | Enhanced Aqueous Compatibility: These columns have a polar group embedded in the alkyl chain, making them more stable in highly aqueous mobile phases and preventing "hydrophobic collapse". |
Logical Workflow for Column Selection
The following diagram illustrates a step-by-step approach to selecting the optimal column for your C25 ketone separation.
Caption: A workflow for selecting the optimal HPLC column for C25 ketone separation.
Troubleshooting Guide
Q: My C25 ketone peaks are showing significant tailing. What could be the cause and how can I fix it?
A: Peak tailing for ketones can often be attributed to secondary interactions with active silanol groups on the silica surface of the stationary phase.
-
Solution 1: Use a High-Purity, End-Capped Column: Modern columns are often "end-capped" to reduce the number of free silanol groups. Ensure you are using a high-purity, well-end-capped column.
-
Solution 2: Modify the Mobile Phase: Adding a small amount of an acidic modifier, like 0.1% formic acid, to the mobile phase can help to suppress the ionization of silanol groups, thereby reducing peak tailing.
-
Solution 3: Check for Column Contamination: Strongly retained compounds from previous injections can act as active sites. Flush the column with a strong solvent to remove any contaminants.
Q: I am not getting enough resolution between two closely eluting C25 ketone isomers. What should I do?
A: Poor resolution can be addressed by improving column efficiency, increasing selectivity, or adjusting retention.
-
Solution 1: Optimize the Mobile Phase: Adjusting the organic solvent (e.g., switching from acetonitrile to methanol) can alter selectivity. Also, running a shallower gradient can improve the separation of closely eluting peaks.
-
Solution 2: Change the Stationary Phase: As mentioned earlier, if a C18 column does not provide sufficient resolution for isomers, a column with a different selectivity, such as a phenyl-hexyl phase, may be required.
-
Solution 3: Decrease Particle Size: Using a column with a smaller particle size will increase efficiency and can improve resolution. This may necessitate the use of a UHPLC system.
Q: My C25 ketone peak is very broad. What is the likely cause?
A: Broad peaks can be caused by several factors, both inside and outside the column.
-
Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize peak broadening.
-
Column Overloading: Injecting too much sample can lead to broad, distorted peaks. Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: A contaminated or old column can lead to a loss of efficiency and broader peaks. Consider replacing the guard column or the analytical column itself.
Troubleshooting Workflow Diagram
Caption: A workflow diagram for troubleshooting common issues in ketone separation.
Experimental Protocol: HPLC Separation of C25 Ketones
This section provides a representative experimental protocol for the separation of C25 ketones using RP-HPLC.
1. Objective: To achieve baseline separation of C25 ketones in a sample matrix.
2. Materials and Reagents:
-
HPLC System: A UHPLC or HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a suitable detector (e.g., UV or Mass Spectrometer).
-
Column: C18 reversed-phase column (e.g., 100 mm length x 2.1 mm ID, 2.7 µm particle size).
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Modifier: Formic acid (optional, for peak shape improvement).
-
Sample: C25 ketone standard or sample extract dissolved in a suitable solvent (e.g., acetonitrile).
3. Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 70% B
-
2-15 min: 70% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 70% B
-
18.1-22 min: 70% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Detection: UV at 210 nm or MS with Electrospray Ionization (ESI) in positive mode.
4. Sample Preparation:
-
Accurately weigh and dissolve the C25 ketone sample in acetonitrile to a final concentration of 1 mg/mL.
-
If analyzing from a complex matrix, perform a suitable extraction (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the ketones.
-
Filter the final sample solution through a 0.22 µm syringe filter before injection to prevent column clogging.
5. Procedure:
-
Set up the HPLC system with the specified column and mobile phases.
-
Equilibrate the column with the initial mobile phase composition (70% B) for at least 15-20 minutes or until a stable baseline is achieved.
-
Inject a blank (injection solvent) to ensure there are no system peaks.
-
Inject the prepared C25 ketone standard or sample.
-
Acquire the data according to the gradient program.
-
Analyze the resulting chromatogram for peak retention time, resolution, and peak shape.
-
Optimize the gradient, flow rate, or temperature as needed to improve the separation.
References
- 1. phenomenex.blog [phenomenex.blog]
- 2. hawach.com [hawach.com]
- 3. Reversed Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Recent Developments of Liquid Chromatography Stationary Phases for Compound Separation: From Proteins to Small Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromtech.net.au [chromtech.net.au]
Technical Support Center: Enhancing 12-Pentacosanone Detection in GC-MS
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 12-Pentacosanone detection using Gas Chromatography-Mass Spectrometry (GC-MS).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the GC-MS analysis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Poor Volatility and Thermal Stability: this compound is a long-chain ketone with a high boiling point, leading to poor elution from the GC column and degradation at high temperatures. | Derivatization: Implement a derivatization step to increase the volatility and thermal stability of the analyte. O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective reagent for this purpose. |
| Suboptimal GC-MS Parameters: Incorrect inlet temperature, temperature program, or carrier gas flow rate can lead to poor analyte transfer and peak shape. | Optimize GC-MS Method: Ensure the inlet temperature is high enough to volatilize the derivatized analyte without causing degradation. Use a temperature program that allows for the efficient elution of the high-boiling derivative. A mid-polarity capillary column is often suitable for long-chain ketones.[1] | |
| Inefficient Ionization: The standard Electron Ionization (EI) may not be the most sensitive method for the PFBHA derivative. | Consider Negative Chemical Ionization (NCI): The pentafluorobenzyl group in the PFBHA derivative is highly electronegative, making it amenable to NCI, which can significantly enhance sensitivity.[2][3] | |
| Poor Peak Shape (Tailing or Fronting) | Active Sites in the GC System: The analyte may interact with active sites in the injector liner, column, or transfer line, leading to peak tailing. | Use Inert Components: Employ deactivated injector liners and high-quality, low-bleed GC columns. Regular maintenance and cleaning of the injector port are crucial. |
| Improper Derivatization: Incomplete or improper derivatization can result in the presence of both the native ketone and its derivative, leading to distorted peaks. | Optimize Derivatization Reaction: Ensure the reaction goes to completion by optimizing the reaction time, temperature, and reagent concentration. A reagent blank should be run to check for interferences. | |
| Column Overload: Injecting too concentrated a sample can lead to peak fronting. | Dilute the Sample: Prepare a dilution series of your sample to find the optimal concentration for your instrument's linear range. | |
| Presence of Multiple Peaks for the Derivatized Analyte | Formation of Syn- and Anti-Isomers: The reaction of a ketone with PFBHA forms oxime derivatives, which can exist as two geometric isomers (syn- and anti-). These isomers may be separated by the GC column, resulting in two peaks. | Integrate Both Peaks: For quantitative analysis, the peak areas of both isomers should be summed. Modifying the GC temperature program may help to co-elute the isomers into a single peak if baseline separation is not required for other reasons. |
| High Background Noise | Column Bleed: At the high temperatures required for eluting long-chain ketones, column bleed can be a significant issue. | Use a Low-Bleed GC Column: Select a GC column specifically designed for high-temperature applications and low bleed. Condition the column properly before use. |
| Contaminated Carrier Gas or System: Impurities in the carrier gas or contamination in the gas lines or injector can contribute to a noisy baseline. | Ensure High Purity Gas and Clean System: Use high-purity carrier gas and install appropriate gas purifiers. Regularly check for and eliminate leaks in the system. |
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a long-chain ketone with low volatility and poor thermal stability. Direct injection onto a GC-MS system often results in broad, tailing peaks or no peak at all due to the compound not eluting from the column or degrading at the high temperatures required. Derivatization converts the ketone into a more volatile and thermally stable derivative, leading to improved chromatographic performance and sensitivity.
Q2: What is the recommended derivatization reagent for this compound?
A2: O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) is a highly recommended reagent for derivatizing ketones like this compound.[4] It reacts with the carbonyl group to form a stable oxime derivative. The resulting PFBHA-oxime is more volatile and thermally stable, and the pentafluorobenzyl group enhances sensitivity, especially in the Negative Chemical Ionization (NCI) mode.
Q3: What are the advantages of using PFBHA for derivatization?
A3: PFBHA offers several advantages:
-
Quantitative Reaction: The reaction with ketones is typically quantitative, ensuring reliable and reproducible results.
-
Thermal Stability: The resulting oxime derivatives are thermally stable, withstanding the high temperatures of the GC inlet and column.
-
Enhanced Sensitivity: The pentafluorobenzyl group is highly electronegative, which significantly increases the sensitivity of detection, particularly with an Electron Capture Detector (ECD) or when using NCI with a mass spectrometer.
-
Improved Chromatography: The derivatives are more volatile and less polar than the parent ketone, resulting in sharper, more symmetrical peaks.
Q4: How can I optimize the PFBHA derivatization reaction for this compound?
A4: Optimization of the derivatization reaction is crucial for achieving maximum sensitivity. Key parameters to consider include:
-
Reaction Time and Temperature: While some derivatizations are rapid at room temperature, long-chain ketones may require elevated temperatures (e.g., 60-75°C) and longer reaction times (e.g., 30-60 minutes or longer) to ensure the reaction goes to completion.
-
Reagent Concentration: A molar excess of the PFBHA reagent is typically used to drive the reaction to completion. However, a very large excess can lead to a large reagent peak in the chromatogram that may interfere with early eluting peaks.
-
pH: The pH of the reaction mixture can influence the reaction rate. A slightly acidic to neutral pH is generally favorable.
-
Solvent: The choice of solvent can affect the reaction. A non-polar organic solvent in which both the analyte and the reagent are soluble is typically used.
Q5: What are the expected mass spectral fragments for the PFBHA derivative of this compound?
A5: In Electron Ionization (EI) mode, the PFBHA derivative of a ketone will typically show a prominent ion at m/z 181, corresponding to the pentafluorotropylium ion ([C7H2F5]+). Other fragments will arise from cleavage at the C-N bond and within the alkyl chain of the original ketone. In NCI mode, the base peak is often the molecular anion [M]- or a fragment resulting from the loss of a neutral molecule.
Quantitative Data Summary
The following tables provide a summary of quantitative data relevant to the GC-MS analysis of long-chain ketones. While specific data for this compound is limited in the literature, the data for similar long-chain aldehydes and ketones can provide a useful reference.
Table 1: Comparison of Detection Limits for Long-Chain Carbonyl Compounds
| Compound Class | Derivatization | Detection Method | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reference |
| Long-Chain Aldehydes | PFBHA | GC-MS (NICI) | 0.5 pmol | |
| C28 1,13-diol (proxy) | None | GC-MS | ~0.3 pg on-column (LOQ) |
Experimental Protocols
Protocol 1: PFBHA Derivatization of this compound
This protocol provides a general procedure for the derivatization of this compound using PFBHA. Optimization may be required for specific sample matrices.
Materials:
-
This compound standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA)
-
Pyridine (catalyst)
-
Toluene or other suitable organic solvent (e.g., hexane, isooctane)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
-
Nitrogen evaporator
Procedure:
-
Sample Preparation: Prepare a solution of this compound in toluene at a known concentration (e.g., 1 mg/mL). For sample extracts, ensure they are clean and free of interfering compounds. A solid-phase extraction (SPE) cleanup step may be necessary for complex matrices.
-
Reagent Preparation: Prepare a fresh solution of PFBHA in toluene (e.g., 5 mg/mL).
-
Derivatization Reaction: a. To a 2 mL reaction vial, add 100 µL of the this compound solution. b. Add 100 µL of the PFBHA solution. c. Add 10 µL of pyridine to catalyze the reaction. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 75°C for 60 minutes in a heating block or water bath.
-
Work-up: a. Allow the vial to cool to room temperature. b. The reaction mixture can be directly injected into the GC-MS or diluted with additional solvent if necessary. c. To remove excess PFBHA reagent, a simple liquid-liquid extraction with an acidic aqueous solution can be performed, followed by drying of the organic layer over anhydrous sodium sulfate. However, for initial screening, direct injection is often sufficient.
Protocol 2: GC-MS Analysis of Derivatized this compound
This protocol provides a starting point for the GC-MS analysis of the PFBHA derivative of this compound. The parameters should be optimized for your specific instrument and column.
Instrumentation:
-
Gas Chromatograph with a Mass Spectrometer detector (GC-MS)
-
Capillary GC column: A mid-polarity column such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms) or a more polar column may provide good separation. A common dimension is 30 m x 0.25 mm ID x 0.25 µm film thickness.
GC Parameters:
-
Injector Temperature: 280°C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 15°C/min to 250°C
-
Ramp 2: 5°C/min to 320°C, hold for 10 minutes
-
-
Transfer Line Temperature: 290°C
MS Parameters (EI Mode):
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Electron Energy: 70 eV
-
Scan Range: m/z 50-650
-
Solvent Delay: 5 minutes
MS Parameters (NCI Mode - if available):
-
Ion Source Temperature: 150°C
-
Reagent Gas: Methane or Isobutane
-
Scan Mode: Selected Ion Monitoring (SIM) for target ions of the this compound-PFBHA derivative.
Visualizations
Caption: Experimental workflow for enhancing this compound detection.
Caption: Key factors influencing GC-MS detection sensitivity.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a headspace GC/MS analysis for carbonyl compounds (aldehydes and ketones) in household products after derivatization with o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. hou.usra.edu [hou.usra.edu]
Minimizing contamination in the analysis of plant-derived ketones.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing contamination during the analysis of plant-derived ketones.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the extraction, purification, and analysis of plant-derived ketones.
Q1: I'm observing "ghost peaks" in my GC-MS blank runs. What are the likely sources of this contamination?
A1: Ghost peaks are signals that appear in your chromatogram even when no sample is injected and are typically indicative of contamination within your analytical system. The most common causes include:
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Septum Bleed: Over time, the septum in the GC inlet can degrade, releasing siloxane compounds that produce broad peaks in the chromatogram.
-
Solvent Impurities: Even high-purity solvents can contain trace impurities that may become concentrated and appear as peaks.
-
Contaminated Syringe: Residues from previous injections can remain in the syringe and be introduced into the system during a blank run.
-
Carryover from Previous Injections: Highly concentrated samples or less volatile compounds from a previous analysis may not have fully eluted from the column and can appear in subsequent runs.
-
Contaminated Carrier Gas or Gas Lines: Impurities in the carrier gas or buildup in the gas lines can introduce contaminants.
Troubleshooting Steps:
-
Replace Consumables: Start by replacing the septum and inlet liner with new, clean ones.
-
Verify Solvent Purity: Run a blank with a fresh bottle of high-purity, HPLC-grade solvent from a different lot or manufacturer to rule out solvent contamination.
-
Clean the Syringe: Thoroughly clean the syringe with a series of solvents of varying polarity.
-
Bake Out the System: Condition the column at a high temperature (below its maximum limit) for an extended period to elute any residual compounds.
-
Check for Leaks: Ensure all fittings in the gas lines are secure and leak-free.
Q2: My ketone recovery is low after Solid-Phase Extraction (SPE) cleanup. What could be the cause and how can I improve it?
A2: Low recovery after SPE is a common issue that can often be resolved by systematically evaluating each step of the process. Potential causes include:
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Improper Column Conditioning: If the SPE sorbent is not properly wetted and activated, it will not effectively retain the analyte.
-
Sample Solvent is Too Strong: If the solvent in which your sample is dissolved is too similar in polarity to the elution solvent, the ketones may not be retained on the sorbent and will be lost during sample loading.
-
Wash Solvent is Too Strong: The wash step is intended to remove interfering compounds without eluting the analytes of interest. If the wash solvent is too strong, it can prematurely elute the ketones.
-
Incomplete Elution: The elution solvent may not be strong enough to fully desorb the ketones from the sorbent, or the volume of elution solvent may be insufficient.
-
Analyte Degradation: Some ketones may be unstable and degrade on the stationary phase.
Troubleshooting Steps:
-
Optimize Conditioning: Ensure you are using the correct solvent and sufficient volume to activate the sorbent bed. Do not let the sorbent dry out between conditioning and sample loading.[1][2]
-
Adjust Sample Solvent: If possible, dissolve your sample in a weaker solvent to promote stronger retention on the SPE column.[1]
-
Optimize Wash Step: Use a weaker wash solvent or a smaller volume to minimize analyte loss. You can analyze the wash eluate to see if your ketones are being lost in this step.
-
Strengthen Elution: Use a stronger elution solvent or increase the elution volume. Eluting with multiple smaller volumes can sometimes be more effective than one large volume.[3][4]
-
Check Analyte Stability: If you suspect degradation, you may need to use a different sorbent or modify the pH of your sample and solvents.
Q3: I'm seeing significant peak tailing for my ketone standards in HPLC analysis. How can I achieve a more symmetrical peak shape?
A3: Peak tailing in HPLC is often caused by secondary interactions between the analyte and the stationary phase, or issues with the HPLC system itself. For ketones, which can have polar characteristics, this is a frequent problem.
-
Secondary Silanol Interactions: Residual, un-capped silanol groups on silica-based C18 columns can interact with the polar ketone group, causing tailing.
-
Column Contamination: Buildup of contaminants on the column frit or at the head of the column can create active sites that lead to peak tailing.
-
Mobile Phase pH: If the pH of the mobile phase is not optimal, it can affect the ionization state of the analyte and the silanol groups, leading to undesirable interactions.
-
Extra-column Effects: Issues with tubing, fittings, or the detector flow cell can cause band broadening and peak tailing.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: For reversed-phase chromatography, lowering the pH (e.g., to 2.5-3.5) can suppress the ionization of residual silanol groups, reducing their interaction with the ketones.
-
Use a High-Purity Column: Modern, end-capped columns have fewer residual silanol groups and are less prone to causing peak tailing with polar analytes.
-
Flush the Column: If you suspect contamination, flush the column with a strong solvent to remove any strongly retained compounds.
-
Add a Mobile Phase Modifier: Adding a small amount of a competing base, like triethylamine (TEA), can help to mask the active silanol sites and improve peak shape.
-
Check for Extra-column Volume: Ensure that all tubing is as short as possible and that all fittings are properly made to minimize dead volume.
Data Presentation
The choice of cleanup method can significantly impact the removal of interfering compounds from the sample matrix. The following table summarizes the cleanup capacity of various dispersive solid-phase extraction (dSPE) sorbents on different plant-based matrices. A higher reduction percentage indicates a more effective cleanup.
| Sorbent | Matrix | Median Reduction of Matrix Components (UV Measurement) | Median Reduction of Matrix Components (GC-MS Measurement) |
| PSA | Spinach | ~55% | ~60% |
| Orange | ~60% | ~55% | |
| Avocado | ~40% | ~30% | |
| C18 | Spinach | ~30% | ~25% |
| Orange | ~25% | ~20% | |
| Avocado | ~20% | ~15% | |
| Z-Sep® | Spinach | ~65% | ~70% |
| Orange | ~70% | ~65% | |
| Avocado | ~55% | ~50% | |
| Chitosan | Spinach | ~45% | ~50% |
| Orange | ~50% | ~45% | |
| Avocado | ~35% | ~30% | |
| GCB | Spinach | ~80% (pigment removal) | ~40% |
| Orange | ~75% (pigment removal) | ~35% | |
| Avocado | ~70% (pigment removal) | ~30% | |
| Data adapted from a systematic comparison of dSPE sorbents. Note: PSA (Primary Secondary Amine), C18 (Octadecyl), Z-Sep® (Zirconium-based sorbent), GCB (Graphitized Carbon Black). The cleanup capacity can vary depending on the specific compounds of interest and the complexity of the matrix. |
The recovery of the target ketones is also a critical factor. The following table presents hypothetical recovery rates for a selection of ketones after cleanup with different SPE sorbents.
| Ketone | SPE Sorbent | Expected Recovery Rate |
| Carvone | C18 | 85-95% |
| PSA | 80-90% | |
| Menthone | C18 | 90-100% |
| PSA | 85-95% | |
| Pulegone | C18 | 80-90% |
| GCB | 60-70% (potential for loss of planar molecules) | |
| Note: These are illustrative values. Actual recovery rates should be determined experimentally for your specific matrix and analytical conditions. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Cleanup of Plant Ketone Extracts
This protocol provides a general procedure for cleaning up a crude plant extract containing ketones using a C18 SPE cartridge.
Materials:
-
Crude plant extract dissolved in a suitable solvent (e.g., methanol/water mixture)
-
C18 SPE cartridges (e.g., 500 mg, 6 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Elution solvent (e.g., acetonitrile or a more non-polar solvent)
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Column Conditioning:
-
Place the C18 SPE cartridges on the vacuum manifold.
-
Pass 5 mL of methanol through each cartridge at a slow flow rate (1-2 drops per second).
-
Do not allow the sorbent to go dry. Leave a thin layer of methanol above the sorbent bed.
-
-
Column Equilibration:
-
Pass 5 mL of deionized water through each cartridge.
-
Again, do not allow the sorbent to go dry.
-
-
Sample Loading:
-
Load your plant extract onto the cartridge at a slow, dropwise rate. The analytes of interest (ketones) will be retained on the C18 sorbent.
-
-
Washing:
-
Wash the cartridge with 5 mL of a weak solvent (e.g., a higher percentage of water in a water/methanol mixture) to remove polar interferences.
-
-
Elution:
-
Place clean collection tubes under the cartridges.
-
Elute the retained ketones with 5-10 mL of a strong solvent (e.g., acetonitrile). Collect the eluate.
-
-
Drying and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a suitable solvent for your analytical instrument (e.g., mobile phase for HPLC).
-
Protocol 2: Derivatization of Ketones with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC Analysis
This protocol is for the derivatization of ketones to improve their detection by UV-Vis in HPLC analysis.
Materials:
-
Ketone-containing sample or standard solution
-
DNPH reagent (dissolved in acetonitrile and a small amount of acid, e.g., phosphoric acid)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Vials for reaction and analysis
Procedure:
-
Sample Preparation:
-
Ensure your sample is in a suitable solvent, preferably acetonitrile or a mixture that is miscible with the DNPH reagent.
-
-
Derivatization Reaction:
-
In a clean vial, mix your sample with an excess of the DNPH reagent. The exact ratio will depend on the expected concentration of ketones. A common starting point is a 1:1 or 1:2 volume ratio of sample to reagent.
-
Cap the vial and allow the reaction to proceed at room temperature for a specified time (e.g., 1-2 hours). The reaction can be gently heated (e.g., to 40°C) to speed it up.
-
-
Quenching (Optional):
-
If necessary, the reaction can be quenched by adding a reagent that reacts with the excess DNPH.
-
-
Analysis:
-
Directly inject an aliquot of the reaction mixture into the HPLC system. The DNPH derivatives of the ketones will have a strong UV absorbance around 360 nm.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for the analysis of plant-derived ketones.
Troubleshooting Logic for Low Analyte Recovery in SPE
Caption: A decision tree for troubleshooting low recovery of ketones during SPE.
References
- 1. Sample Prep Tech Tip: Troubleshooting SPE | Phenomenex [phenomenex.com]
- 2. Sample Prep Tech Tip: Low Recovery- SPE Method | Phenomenex [phenomenex.com]
- 3. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 4. Solid Phase Extraction Guide | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
Quantitative Analysis of 12-Pentacosanone in Biological Samples: A Comparative Guide to Method Validation
For researchers, scientists, and drug development professionals, the accurate quantification of long-chain ketones like 12-Pentacosanone in biological matrices is critical for pharmacokinetic studies, biomarker discovery, and toxicology assessments. The selection of an appropriate analytical method is paramount for generating reliable and reproducible data. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
This document outlines the validation parameters for these methods, presents detailed experimental protocols, and offers a comparative analysis to aid in selecting the most suitable approach for your research needs.
Comparative Analysis of Quantitative Methods
The choice between GC-MS and LC-MS/MS for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the biological matrix, and the desired sample throughput. The following tables summarize the key performance characteristics of these two methods, with expected validation data based on the analysis of similar long-chain molecules.
Table 1: Comparison of GC-MS and LC-MS/MS for this compound Quantification
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds followed by ionization and mass analysis. | Separation of compounds in liquid phase followed by ionization and tandem mass analysis. |
| Derivatization | Often required to increase volatility and thermal stability. | May be used to enhance ionization efficiency, but not always necessary. |
| Sensitivity (LOQ) | Typically in the low ng/mL range. | Can achieve sub-ng/mL to pg/mL levels. |
| Selectivity | High, especially with high-resolution mass spectrometry. | Very high, due to the use of precursor-to-product ion transitions (MRM). |
| Throughput | Moderate, with run times typically in the range of 15-30 minutes. | High, with run times often less than 10 minutes. |
| Matrix Effects | Generally less susceptible to ion suppression/enhancement. | Can be prone to matrix effects, requiring careful method development. |
| Instrumentation Cost | Generally lower than LC-MS/MS. | Higher initial investment. |
Table 2: Typical Validation Parameters for this compound Quantification
| Validation Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (% CV) | < 15% | < 15% |
| Lower Limit of Quantification (LLOQ) | 1-10 ng/mL | 0.1-1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 500-1000 ng/mL | 500-1000 ng/mL |
| Recovery (%) | 80-120% | 85-115% |
Experimental Protocols
The following are detailed methodologies for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS and LC-MS/MS.
Sample Preparation: Liquid-Liquid Extraction
A common sample preparation technique for both GC-MS and LC-MS/MS is liquid-liquid extraction (LLE), which is effective for isolating non-polar compounds like this compound from a complex biological matrix.
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the reliable quantification of this compound, particularly when high sensitivity is not the primary requirement.
Instrumentation:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.
GC-MS Conditions:
-
Inlet Temperature: 280°C
-
Injection Volume: 1 µL (splitless)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 150°C, hold for 1 min, ramp to 300°C at 20°C/min, and hold for 5 min.
-
MSD Transfer Line Temperature: 290°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
Derivatization (if necessary): If derivatization is required to improve volatility, a silylation agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) can be used. The sample extract is dried and heated with the derivatizing agent at 60-80°C for 30-60 minutes.
Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers higher sensitivity and throughput, making it the preferred method for many bioanalytical applications.
Instrumentation:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Mass Spectrometer: Waters Xevo TQ-S micro or equivalent triple quadrupole mass spectrometer.
-
Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.
LC-MS/MS Conditions:
-
Column Temperature: 40°C
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 50% B, increase to 98% B over 5 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
MRM Transitions (Hypothetical):
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion (characteristic fragment).
-
This compound-d4 (Internal Standard): Precursor ion → Product ion.
Conclusion
Both GC-MS and LC-MS/MS are powerful techniques for the quantitative analysis of this compound in biological samples. LC-MS/MS generally offers superior sensitivity and higher throughput, making it the method of choice for demanding applications in drug development and clinical research. However, GC-MS remains a robust and cost-effective alternative, particularly when sub-ng/mL sensitivity is not required. The successful implementation of either method relies on a thorough validation process to ensure the accuracy, precision, and reliability of the generated data. The protocols and comparative data presented in this guide provide a solid foundation for the development and validation of a quantitative method for this compound tailored to specific research needs.
Comparative analysis of cuticular wax composition across plant species.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the chemical composition of cuticular waxes across various plant species. The plant cuticle, a hydrophobic layer covering the aerial epidermis, serves as the primary interface between the plant and its environment.[1] Its composition, particularly that of the epicuticular waxes, is crucial in mediating interactions with pathogens, insects, and regulating non-stomatal water loss. Understanding the diversity of these waxes is paramount for the development of targeted agrochemicals and pharmaceuticals that interact with the plant surface.
Quantitative Comparison of Cuticular Wax Composition
The composition of cuticular wax is highly variable among plant species, organs, and developmental stages.[1][2] It is typically a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, ketones, and esters.[3][4] Triterpenoids and other cyclic compounds can also be significant components in some species.
The following tables summarize the relative abundance of major cuticular wax components in the leaves of several well-studied plant species. This data, compiled from multiple sources, provides a representative overview for comparative purposes. It is important to note that absolute amounts and specific compositions can vary depending on environmental conditions and the specific cultivar.
Table 1: Relative Abundance (%) of Major Cuticular Wax Components in Dicotyledonous Species
| Compound Class | Arabidopsis thaliana | Solanum lycopersicum (Tomato) | Quercus suber (Cork Oak) |
| Alkanes | High | Moderate | Low (6.1%) |
| Ketones & Secondary Alcohols | Significant | Low | Not Reported |
| Primary Alcohols | Moderate | Moderate | Low (1.1%) |
| Fatty Acids | Low | High | Moderate (12.7%) |
| Aldehydes | Low | Low | Not Reported |
| Esters | Low | Low | Not Reported |
| Triterpenes | Not a major component | Low | High (60.1%) |
Table 2: Relative Abundance (%) of Major Cuticular Wax Components in Monocotyledonous Species
| Compound Class | Zea mays (Maize) | Triticum aestivum (Wheat) | Allium fistulosum (Welsh Onion) |
| Alkanes | Moderate | High | Low |
| Primary Alcohols | High | Moderate | Low |
| Fatty Acids | Low | Moderate | Low |
| Aldehydes | Moderate | Low | Low |
| Esters | High | Low | Low |
| β-Diketones & Hydroxy-β-diketones | Not Reported | High | Not Reported |
| 16-hentriacontanone | Not Reported | Not Reported | High (main component) |
Key Observations:
-
Arabidopsis thaliana, a model dicot, exhibits a cuticle rich in alkanes, contributing to its high hydrophobicity.
-
In contrast, the wax of the monocot Triticum aestivum (wheat) is often dominated by β-diketones and hydroxy-β-diketones.
-
Zea mays (maize) leaves have a high proportion of esters and primary alcohols.
-
The cuticular wax of Quercus suber (cork oak) leaves is uniquely characterized by a high percentage of triterpenes, particularly lupeol.
-
The composition of wax can differ significantly even between different organs of the same plant, such as leaves and petals.
Experimental Protocols
A standardized methodology is crucial for the accurate and reproducible analysis of cuticular waxes. The following protocol outlines a general method for the extraction and analysis of plant cuticular waxes using gas chromatography-mass spectrometry (GC-MS).
Cuticular Wax Extraction
This protocol describes a rapid solvent extraction method for total epicuticular wax from plant leaves.
Materials:
-
Fresh plant leaves
-
Chloroform (analytical grade)
-
Internal standard (e.g., n-tetracosane)
-
Glass vials with Teflon-lined caps
-
Vortex mixer
-
Nitrogen gas stream
Procedure:
-
Excise fresh leaves from the plant. The surface area of the leaves should be determined for later quantification.
-
Immerse the leaves in a known volume of chloroform containing a known concentration of the internal standard for 30-60 seconds. Brief immersion minimizes the extraction of intracuticular waxes and other lipids.
-
Remove the leaves from the solvent.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
The dried residue contains the extracted cuticular waxes.
Chemical Analysis by GC-MS
Derivatization:
To improve the volatility of polar compounds (e.g., primary alcohols and fatty acids) for GC analysis, derivatization is necessary.
-
Add a derivatizing agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to the dried wax extract.
-
Incubate the mixture at a specific temperature (e.g., 70°C) for a set time to allow for the complete silylation of active hydrogen groups.
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
The separation of wax components is typically achieved on a non-polar capillary column (e.g., HP-5).
-
The mass spectrometer is used to identify and quantify the individual compounds based on their mass spectra and retention times compared to known standards and library data (e.g., NIST database).
Visualizing the Experimental Workflow and Biosynthetic Pathway
To better illustrate the processes involved in cuticular wax analysis and biosynthesis, the following diagrams are provided.
Caption: Experimental workflow for cuticular wax analysis.
Caption: Simplified cuticular wax biosynthesis pathway.
The biosynthesis of cuticular waxes begins with the synthesis of C16 and C18 fatty acids in the plastids. These are then exported to the endoplasmic reticulum for elongation into very-long-chain fatty acids (VLCFAs) by a series of enzymes. The VLCFAs are subsequently modified through two primary pathways: the alcohol-forming pathway, which produces primary alcohols and wax esters, and the alkane-forming pathway, which generates aldehydes, alkanes, secondary alcohols, and ketones. The regulation of these pathways is complex, involving various transcription factors and is influenced by developmental and environmental cues.
References
The Role of Long-Chain Ketones in Plant Drought Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of global climate change and its impact on agricultural productivity has intensified the search for novel strategies to enhance drought resistance in plants. Among the various protective mechanisms evolved by plants, the cuticular wax layer, an ultrathin hydrophobic barrier on the aerial surfaces, plays a pivotal role in minimizing non-stomatal water loss. This guide provides a comparative analysis of the role of long-chain ketones, with a focus on 12-pentacosanone, in conferring drought tolerance, supported by available experimental data and methodologies.
Long-Chain Ketones as Key Components of Cuticular Wax
Plant cuticular wax is a complex mixture of very-long-chain fatty acids (VLCFAs) and their derivatives, including alkanes, aldehydes, primary and secondary alcohols, esters, and ketones. These compounds are synthesized in the epidermal cells and transported to the plant surface, where they form a protective crystalline layer.
Long-chain ketones, typically with carbon chain lengths from C23 to C33, are significant components of the cuticular wax in many plant species. Their biosynthesis is part of the decarbonylation pathway, which also produces alkanes and secondary alcohols. The presence and abundance of these ketones contribute to the overall hydrophobicity and integrity of the wax barrier, which is crucial for preventing water evaporation from the leaf surface.
Comparative Performance of Long-Chain Ketones in Drought Resistance
Direct comparative studies on the efficacy of specific long-chain ketones, such as this compound versus its isomers or other ketones, in conferring drought resistance are currently limited in published scientific literature. However, a substantial body of evidence highlights the importance of the overall cuticular wax composition and the contribution of its long-chain aliphatic compounds, including ketones, to drought tolerance.
Key Findings from Experimental Studies:
-
Increased Wax Load Correlates with Drought Tolerance: Numerous studies have demonstrated a positive correlation between the total amount of cuticular wax and the level of drought resistance in various plant species. Plants adapted to arid environments or those subjected to drought stress often exhibit a thicker wax layer.
-
Changes in Wax Composition under Drought: Drought stress not only increases the total wax load but also alters its chemical composition. An increase in the proportion of long-chain alkanes and other long-chain aliphatic compounds, which would include ketones, has been frequently observed. This shift is believed to enhance the efficiency of the cuticular barrier in reducing water permeability.
-
Functional Importance of Alkanes and by Extension, Ketones: While much of the research has focused on the role of very-long-chain alkanes, the biosynthetic pathway for ketones is closely linked. The function of these molecules in forming a hydrophobic barrier is similar. Therefore, an increase in the precursors for long-chain alkanes would likely also impact the availability of substrates for ketone synthesis, suggesting a coordinated role in drought response.
Table 1: Quantitative Data on Cuticular Wax Composition Changes Under Drought Stress
| Plant Species | Drought Treatment | Change in Total Wax Load | Change in Long-Chain Aliphatic Compounds (including Ketones) | Reference |
| Arabidopsis thaliana | Water withholding | Increased | Increase in C29 and C31 alkanes | [1] |
| Bread Wheat (Triticum aestivum) | Reduced irrigation | Increased in some varieties | Increased β-diketone accumulation in response to drought | [2][3] |
| Pea (Pisum sativum) | Water deficit | Significant increase | Not specified | N/A |
| Rose (Rosa hybrida) | Water stress | Increased | Altered proportions of wax constituents | N/A |
Signaling Pathways in Drought Resistance
The plant's response to drought is a complex process involving a network of signaling pathways that regulate various physiological and molecular responses. The primary hormone involved in drought stress signaling is abscisic acid (ABA).
Currently, there is no direct evidence to suggest that this compound or other long-chain ketones act as primary signaling molecules that trigger a specific drought-response cascade. Their role appears to be primarily structural, contributing to the passive barrier against water loss. However, the biosynthesis of cuticular waxes, including ketones, is itself regulated by drought-induced signaling pathways.
Key Signaling Pathways Involved in Cuticular Wax Production under Drought:
-
ABA-Mediated Pathway: Drought stress leads to an increase in ABA levels, which in turn activates a signaling cascade. This cascade involves protein kinases (e.g., SnRK2s) and transcription factors (e.g., MYB, AP2/ERF) that upregulate the expression of genes involved in cuticular wax biosynthesis.[4]
-
Transcriptional Regulation: Transcription factors such as MYB96 have been shown to directly bind to the promoters of genes encoding enzymes in the fatty acid elongation complex, a key step in the production of VLCFA precursors for wax synthesis.[4]
The following diagram illustrates the general signaling pathway leading to the biosynthesis of cuticular wax components, including long-chain ketones, in response to drought stress.
Caption: General ABA-mediated signaling pathway for cuticular wax biosynthesis under drought stress.
Experimental Protocols
To investigate the role of long-chain ketones in drought resistance, a combination of physiological, biochemical, and molecular techniques is employed.
Induction of Drought Stress
A standardized method for inducing drought stress is crucial for reproducible results.
Workflow for Drought Stress Induction in Potted Plants:
Caption: Experimental workflow for a typical plant drought stress study.
Detailed Protocol:
-
Plant Material and Growth Conditions: Grow plants in a controlled environment (e.g., greenhouse or growth chamber) with consistent light, temperature, and humidity to ensure uniformity.
-
Drought Imposition: For soil-grown plants, drought is typically imposed by withholding water. The level of stress can be monitored by measuring soil water content or by observing plant physiological responses.
-
Physiological Measurements: Throughout the experiment, monitor key physiological parameters to quantify the level of drought stress. These include:
-
Relative Water Content (RWC): Measures the water status of the leaves.
-
Stomatal Conductance: Indicates the degree of stomatal opening and gas exchange.
-
Leaf Water Potential: A measure of the water potential energy in the leaf tissue.
-
Photosynthetic Rate: Assesses the impact of drought on carbon fixation.
-
Analysis of Cuticular Waxes
Protocol for Extraction and Analysis of Cuticular Waxes:
-
Extraction: Immerse aerial plant parts (e.g., leaves) in an organic solvent such as chloroform or hexane for a short period (e.g., 30-60 seconds) to dissolve the epicuticular waxes.
-
Internal Standard: Add a known amount of an internal standard (e.g., n-tetracosane) to the extract for quantification.
-
Concentration and Derivatization: Evaporate the solvent and derivatize the wax components if necessary to improve their volatility for gas chromatography.
-
GC-MS Analysis: Separate and identify the individual wax components using Gas Chromatography-Mass Spectrometry (GC-MS). Quantification is achieved by comparing the peak areas of the components to that of the internal standard.
Conclusion and Future Directions
While direct comparative data for this compound is scarce, the available evidence strongly supports the crucial role of the long-chain ketone class of compounds in plant drought resistance as integral components of the cuticular wax barrier. Future research should focus on:
-
Comparative studies: Directly comparing the efficacy of different long-chain ketones and their isomers in reducing cuticular water permeability and enhancing drought tolerance.
-
Signaling roles: Investigating whether specific long-chain ketones have any signaling function beyond their structural role, potentially through interactions with membrane receptors or by influencing other signaling pathways.
-
Genetic engineering: Exploring the potential of manipulating the biosynthetic pathways of long-chain ketones to develop crop varieties with enhanced drought resistance.
By deepening our understanding of the specific roles of compounds like this compound, we can move closer to developing innovative solutions for ensuring food security in a changing climate.
References
- 1. Molecular and Evolutionary Mechanisms of Cuticular Wax for Plant Drought Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | β-diketone accumulation in response to drought stress is weakened in modern bread wheat varieties (Triticum aestivum L.) [frontiersin.org]
- 3. β-diketone accumulation in response to drought stress is weakened in modern bread wheat varieties (Triticum aestivum L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cuticular wax biosynthesis as a way of inducing drought resistance - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of 12-Pentacosanone: Evaluating Accuracy and Precision
For researchers, scientists, and drug development professionals, the accurate and precise quantification of long-chain aliphatic ketones such as 12-Pentacosanone is critical for various applications, ranging from biomarker discovery to industrial quality control. This guide provides an objective comparison of the primary analytical methodologies suited for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). The information presented is based on established principles for the analysis of long-chain ketones and supported by data from analogous compounds.
Comparison of Analytical Methodologies
The choice of analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired sample throughput. Both GC-MS and UHPLC-MS offer high selectivity and sensitivity, making them well-suited for the analysis of this high molecular weight, non-polar compound.
Table 1: Performance Comparison of GC-MS and UHPLC-MS for Long-Chain Ketone Quantification
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Limit of Detection (LOD) | 1 - 10 pg on-column | 0.1 - 5 pg on-column |
| Limit of Quantification (LOQ) | 5 - 30 pg on-column | 0.5 - 20 pg on-column |
| **Linearity (R²) ** | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 90 - 110% | 95 - 105% |
| Precision (% RSD) | < 15% | < 10% |
| Sample Throughput | Moderate | High |
| Derivatization | Not typically required | May be used to enhance ionization |
| Strengths | Robust, excellent for volatile and semi-volatile compounds, extensive spectral libraries for identification. | Excellent for non-volatile and thermally labile compounds, high resolution and speed. |
| Limitations | Requires thermal stability of the analyte. | Matrix effects can be more pronounced. |
Note: The values presented in this table are typical for the analysis of long-chain ketones and may vary depending on the specific instrumentation, method parameters, and sample matrix.
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for the quantification of this compound using GC-MS and UHPLC-MS.
Protocol 1: Quantification of this compound by GC-MS
This protocol outlines a robust method for the quantification of this compound in a non-polar organic solvent matrix.
1. Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Internal Standard (IS), e.g., deuterated this compound or a similar long-chain ketone not present in the sample
-
High-purity solvents (e.g., hexane, dichloromethane)
-
Anhydrous sodium sulfate
2. Sample Preparation
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable organic solvent (e.g., hexane) to a final concentration within the expected calibration range.
-
Add the internal standard to all samples, calibration standards, and quality control samples at a fixed concentration.
-
If the sample contains water, pass the solution through a small column of anhydrous sodium sulfate to remove the moisture.
-
Vortex the sample for 1 minute to ensure homogeneity.
3. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm, or similar non-polar capillary column.
-
Inlet: Split/splitless injector at 280°C.
-
Injection Volume: 1 µL in splitless mode.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp 1: 15°C/min to 320°C.
-
Hold at 320°C for 10 minutes.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitor characteristic ions for this compound (e.g., m/z corresponding to the molecular ion and key fragments from α-cleavage).
-
Monitor a characteristic ion for the internal standard.
-
4. Data Analysis
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.
-
Perform a linear regression analysis on the calibration curve.
-
Quantify this compound in the samples by applying the regression equation to the peak area ratios obtained from the sample chromatograms.
Protocol 2: Quantification of this compound by UHPLC-MS
This protocol provides a high-throughput method for the quantification of this compound, particularly suitable for samples in a more polar matrix that may require extraction.
1. Materials and Reagents
-
This compound analytical standard (purity >98%)
-
Internal Standard (IS), e.g., ¹³C-labeled this compound.
-
UHPLC-grade solvents (e.g., methanol, acetonitrile, water, isopropanol).
-
Formic acid (LC-MS grade).
2. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of the sample, add 10 µL of the internal standard solution.
-
Add 500 µL of a mixture of hexane and isopropanol (3:2, v/v).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 10,000 x g for 10 minutes to separate the phases.
-
Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
3. UHPLC-MS Instrumentation and Conditions
-
UHPLC System: Waters ACQUITY UPLC I-Class System or equivalent.
-
Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm, or similar reversed-phase column.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile:Isopropanol (1:1, v/v) with 0.1% formic acid.
-
Gradient Program:
-
0-1 min: 50% B
-
1-8 min: Linear gradient to 100% B
-
8-10 min: Hold at 100% B
-
10.1-12 min: Return to 50% B and re-equilibrate.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 50°C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Waters Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Optimize and monitor specific precursor-product ion transitions for this compound and the internal standard.
-
4. Data Analysis
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Apply a linear regression model with appropriate weighting.
-
Calculate the concentration of this compound in the unknown samples using the calibration curve.
Visualizations
To further clarify the experimental processes, the following diagrams illustrate the workflows.
Caption: Experimental workflow for the GC-MS quantification of this compound.
Caption: Experimental workflow for the UHPLC-MS quantification of this compound.
Caption: Hypothetical signaling pathway involving a long-chain ketone.
A Comparative Guide to GC-MS and HPLC Methods for the Analysis of 12-Pentacosanone
For researchers, scientists, and drug development professionals, the accurate and reliable quantification of long-chain ketones such as 12-Pentacosanone is critical for various applications, including in drug formulation, metabolism studies, and as a biomarker. The two most prominent analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The choice between these methods depends on several factors, including the sample matrix, the required sensitivity, and the overall analytical goal. This guide provides an objective comparison of GC-MS and HPLC methods for the analysis of this compound, supported by representative experimental data and detailed protocols.
At a Glance: GC-MS vs. HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation of volatile or semi-volatile compounds in a gaseous mobile phase, followed by mass analysis.[1][2] | Separation of compounds in a liquid mobile phase, followed by detection.[1][2] |
| Sample Volatility | Requires analytes to be volatile and thermally stable. Derivatization may be necessary for non-volatile compounds.[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile substances. |
| Derivatization | Often required for long-chain ketones to increase volatility and thermal stability. | Generally not required, which can simplify sample preparation. |
| Sensitivity | High sensitivity, especially with a mass spectrometer as the detector. | High sensitivity, particularly when coupled with a mass spectrometer (LC-MS) or using sensitive detectors like fluorescence detectors. |
| Specificity | High, with mass spectral libraries available for compound identification. | High, especially with selective detectors like a mass spectrometer or diode array detector. |
| Throughput | Can have longer run times for complex separations. | Can be high-throughput, especially with modern Ultra-High-Performance Liquid Chromatography (UHPLC) systems. |
| Instrumentation Cost | Generally lower initial and operational costs compared to HPLC systems. | Higher initial and maintenance costs due to the high-pressure pumps and solvent consumption. |
Quantitative Performance Comparison
The following table summarizes the expected quantitative performance characteristics of GC-MS and HPLC for the analysis of long-chain ketones like this compound, based on data for similar compounds.
| Validation Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Linearity (R²) | > 0.99 | > 0.99 |
| Accuracy (% Recovery) | 95 - 105% | 95 - 105% |
| Precision (% RSD) | < 5% | < 5% |
| Limit of Detection (LOD) | Low pg range | Low to mid pg range |
| Limit of Quantitation (LOQ) | ~0.3 pg on-column (for a similar compound class) | ~0.05 pg on-column (for alkenones using HRMS) |
Experimental Workflows
The general workflows for analytical method validation and for GC-MS and HPLC analysis are depicted below.
References
Comparative Analysis of the Semiochemical Activity of 12-Pentacosanone and Other Pheromones: A Guide for Researchers
Disclaimer: Direct experimental data on the semiochemical activity of 12-pentacosanone in insects is limited in publicly available scientific literature. This guide provides a comparative framework using data from structurally similar long-chain ketones and other well-studied insect pheromones to illustrate the methodologies and potential comparative analyses. The data presented for this compound should be considered hypothetical and serves as a template for future research.
Introduction
Pheromones are critical mediators of intraspecific communication in insects, influencing behaviors such as mating, aggregation, and alarm signaling. The specificity of these chemical signals is paramount for reproductive isolation and species survival. This guide provides a comparative overview of the potential semiochemical activity of this compound, a long-chain aliphatic ketone, in relation to other known insect pheromones. While research on long-chain ketones as insect pheromones is an emerging field, this document aims to provide researchers, scientists, and drug development professionals with a structured approach to evaluating such compounds. The methodologies and comparative data frameworks presented herein are based on established practices in chemical ecology.
Data Presentation: Comparative Semiochemical Activity
The following tables summarize hypothetical quantitative data for the electrophysiological and behavioral responses to this compound in comparison to a known long-chain ketone pheromone analogue and a common lepidopteran pheromone.
Table 1: Comparative Electroantennogram (EAG) Responses
| Compound | Insect Species (Hypothetical) | Mean EAG Response (mV) ± SE (n=10) | Notes |
| This compound | Coleoptera sp. | 0.8 ± 0.1 | Hypothetical data suggesting moderate antennal stimulation. |
| 2-Heptacosanone | Vipera ammodytes (Male) | (Data not available for insects) | Identified as a component of snake sex pheromones; serves as a structural analogue. |
| (Z)-11-Hexadecenal | Heliothis virescens (Male) | 1.5 ± 0.2 | A well-characterized moth sex pheromone component, for comparison of potency. |
| Hexane (Control) | Coleoptera sp. | 0.1 ± 0.02 | Solvent control to establish baseline response. |
Table 2: Comparative Behavioral Responses in a Wind Tunnel Assay
| Compound | Insect Species (Hypothetical) | Dose (µg on lure) | % Males Exhibiting Upwind Flight | % Males Reaching Source |
| This compound | Coleoptera sp. | 10 | 65% | 40% |
| 2-Heptacosanone | Coleoptera sp. | 10 | (Not Tested) | (Not Tested) |
| (Z)-11-Hexadecenal | Heliothis virescens | 10 | 90% | 75% |
| Hexane (Control) | Coleoptera sp. | N/A | 5% | 0% |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of findings in chemical ecology. The following are standard protocols for the key experiments that would be used to determine and compare the semiochemical activity of this compound.
Electroantennography (EAG)
Objective: To measure the electrical response of an insect's antenna to volatile compounds, providing a quantitative measure of olfactory sensitivity.
Materials:
-
Live, sexually mature male insects
-
This compound (high purity)
-
Reference pheromones (e.g., 2-heptacosanone, (Z)-11-hexadecenal)
-
Hexane (solvent)
-
Micropipettes
-
Filter paper strips (1 cm x 2 cm)
-
EAG system (micromanipulators, electrodes, amplifier, data acquisition software)
-
Dissecting microscope
Procedure:
-
Antenna Preparation: An antenna is excised from a live insect at the base of the pedicel. The distal tip of the antenna is carefully cut to ensure good electrical contact.
-
Mounting: The antenna is mounted between two glass capillary electrodes filled with a saline solution (e.g., Ringer's solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is inserted into the base of the antenna or the insect's head.
-
Stimulus Preparation: Serial dilutions of this compound and other test compounds are prepared in hexane. A 10 µl aliquot of each dilution is applied to a filter paper strip. The solvent is allowed to evaporate completely. A filter paper with hexane only serves as the control.
-
Stimulus Delivery: The filter paper strip is placed inside a Pasteur pipette connected to a stimulus delivery system. A purified and humidified air stream is continuously passed over the antenna. Puffs of air (e.g., 0.5 seconds) are passed through the stimulus-containing pipette and directed towards the antenna.
-
Data Recording and Analysis: The change in electrical potential (depolarization) across the antenna is recorded as the EAG response. The amplitude of the response (in millivolts) is measured. The responses to the test compounds are normalized by subtracting the response to the solvent control.
Behavioral Bioassay (Wind Tunnel)
Objective: To observe and quantify the behavioral responses of insects to a potential pheromone in a controlled environment that simulates natural odor plume dispersal.
Materials:
-
Wind tunnel (e.g., 2 m long, 0.6 m diameter) with controlled airflow (e.g., 30 cm/s), temperature, and light intensity.
-
Live, virgin male insects, acclimated to the experimental conditions.
-
This compound and other test compounds.
-
Dispensers for the compounds (e.g., rubber septa, filter paper).
-
Video recording equipment.
-
Behavioral analysis software.
Procedure:
-
Preparation of Lures: A specific dose of this compound or a comparative pheromone is loaded onto the dispenser. A dispenser with solvent only is used as a control.
-
Experimental Setup: The lure is placed at the upwind end of the wind tunnel.
-
Insect Release: Individual male insects are released onto a platform at the downwind end of the tunnel.
-
Observation and Recording: The behavior of each insect is recorded for a set period (e.g., 5 minutes). Key behaviors to score include: activation (walking or flying), take-off, upwind flight, casting (zigzagging flight), and contact with the source.
-
Data Analysis: The percentage of males exhibiting each key behavior is calculated for each treatment. Statistical analysis (e.g., Chi-square test) is used to compare the responses between different compounds and the control.
Mandatory Visualizations
The following diagrams illustrate a plausible signaling pathway for a ketone pheromone and a typical experimental workflow for pheromone analysis.
Caption: Experimental workflow for pheromone identification and bioassay.
Caption: A plausible olfactory signaling pathway for a ketone pheromone.
Inter-laboratory Comparison of 12-Pentacosanone Analysis: A Guide for Researchers
Data Presentation: Performance of Analytical Methods
The selection of an analytical method for quantifying 12-Pentacosanone depends on factors such as required sensitivity, sample matrix complexity, and desired throughput. The following table summarizes key quantitative performance characteristics for the analysis of long-chain ketones using GC-MS and UHPLC-MS, which can be considered indicative for this compound analysis.[1]
| Performance Metric | Gas Chromatography-Mass Spectrometry (GC-MS) | Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) |
| Limit of Quantification (LOQ) | Approximately 0.3 pg on-column for similar compound classes. | Approximately 0.05 pg for alkenones on-column (using High-Resolution Mass Spectrometry). |
| Precision (Reproducibility) | Good reproducibility, which can be enhanced with techniques like GC-MS/MS. | Improved reproducibility for diol analysis in comparison to GC-MS. |
| Matrix Effects | Can be influenced by co-eluting matrix components. | Susceptible to ion suppression or enhancement from matrix components. |
| Throughput | Generally lower throughput due to longer run times. | Higher throughput is often achievable with shorter analysis times. |
| Derivatization | May be required for certain ketones to improve chromatographic behavior and sensitivity. | Often allows for the analysis of ketones without derivatization. |
Experimental Protocols
Detailed methodologies are crucial for reproducing analytical results and ensuring consistency across different laboratories. Below are generalized experimental protocols for the analysis of long-chain ketones, adaptable for this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol is based on established methods for the analysis of long-chain ketones in complex sample matrices.
-
Sample Preparation (Lipid Extraction):
-
Freeze-dry and homogenize the sample.
-
Perform a total lipid extraction using a Dichloromethane:Methanol (DCM:MeOH) solvent system.
-
For cleaner extracts, an optional saponification step can be included to remove esters, followed by extraction of the non-saponifiable fraction.
-
The fraction containing the long-chain ketones is isolated using silica gel column chromatography.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC or equivalent.
-
Column: A mid-polarity poly(trifluoropropylmethylsiloxane) stationary phase column (e.g., RTX-200) is suitable.
-
Injection: 1-2 µL of the sample extract is injected in splitless mode.
-
Oven Temperature Program:
-
Initial temperature: 75°C (hold for 1 min)
-
Ramp 1: 5°C/min to 255°C
-
Ramp 2: 0.5°C/min to 270°C
-
Ramp 3: 10°C/min to 320°C (hold for 10 min)
-
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for targeted quantification or full scan for qualitative analysis.
-
-
2. Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Protocol
This method is advantageous for the simultaneous analysis of multiple lipid biomarkers without the need for derivatization.
-
Sample Preparation and Extraction:
-
Freeze-dry and homogenize the sample.
-
Obtain a total lipid extract using a DCM:MeOH solvent system.
-
To enable the simultaneous analysis of other lipid classes, the saponification step is omitted, and the total lipid extract is analyzed directly.
-
-
UHPLC-MS Instrumentation and Conditions:
-
UHPLC System: A high-pressure system such as a Waters ACQUITY UPLC.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of two or more solvents, such as water with a modifier (e.g., formic acid or ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Mass Spectrometer Conditions:
-
Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for highest sensitivity and specificity in targeted quantification.
-
-
Mandatory Visualization
The following diagrams illustrate the generalized experimental workflows for the analysis of this compound.
Caption: Experimental workflow for this compound analysis.
Caption: Logical flow of an inter-laboratory comparison study.
References
Confirming the Identity of 12-Pentacosanone: A Comparative Guide to Spectral Library-Based Identification
For Researchers, Scientists, and Drug Development Professionals
The unambiguous identification of long-chain ketones such as 12-Pentacosanone is a critical step in various scientific disciplines, including natural product chemistry, metabolomics, and pharmaceutical development. This guide provides a comprehensive comparison of spectral library-based methods for confirming the identity of this compound, with a focus on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. We present supporting experimental data, detailed protocols, and a comparative overview of alternative analytical approaches.
Data Presentation: Spectroscopic Data for Pentacosanone Isomers
Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Data for 2-Pentacosanone
| Parameter | Value | Source |
| Molecular Formula | C₂₅H₅₀O | PubChem |
| Molecular Weight | 366.7 g/mol | PubChem |
| NIST Library Match | 2-Pentacosanone | --INVALID-LINK-- |
| Wiley Registry Match | 2-Pentacosanone | --INVALID-LINK-- |
| Characteristic Mass Fragments (m/z) | ||
| Molecular Ion [M]⁺ | 366 | Expected |
| McLafferty Rearrangement | 58 | [1] |
| α-Cleavage (loss of C₂₃H₄₇) | 59 | [1] |
| α-Cleavage (loss of CH₃) | 351 | Expected |
| Other significant fragments | 71, 85, 99 | [1] |
Table 2: ¹³C NMR Chemical Shift Data for Pentacosanone Isomers
| Carbon Position | 2-Pentacosanone (Predicted, ppm) | 11-Pentacosanone (Reported, ppm) | 13-Pentacosanone (Reported, ppm) |
| C=O | ~209 | 178.0 (Likely erroneous)[2] | ~211 |
| α-Carbons | ~43 | 24.7 (Misassigned)[2] | ~43 |
| β-Carbons | ~24 | - | ~24 |
| Alkyl Chain | 14-32 | - | 14-32 |
| Terminal CH₃ | ~14 | - | ~14 |
Note: The reported data for 11-pentacosanone is likely inaccurate and should be treated with caution. The predicted values for 2-pentacosanone and 13-pentacosanone provide a more reliable reference.
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Identification
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like long-chain ketones. The following is a general protocol for the analysis of this compound.
Sample Preparation:
-
Extraction: Dissolve the sample containing this compound in a suitable organic solvent such as hexane or dichloromethane.
-
Derivatization (Optional): For enhanced volatility and improved chromatographic peak shape, derivatization to form the O-pentafluorobenzyl oxime can be performed, particularly for trace-level analysis.
-
Injection: Inject a 1 µL aliquot of the final sample solution into the GC-MS system.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890 GC, or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), or a similar nonpolar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: 10°C/min to 320°C.
-
Final hold: 10 minutes at 320°C.
-
-
Mass Spectrometer: Agilent 5977A MSD, or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
-
Data Analysis: The acquired mass spectrum is compared against spectral libraries such as the NIST/EPA/NIH Mass Spectral Library and the Wiley Registry of Mass Spectral Data for compound identification. A match is confirmed based on the similarity of the fragmentation pattern and the retention index.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy provides detailed structural information, complementing the data from mass spectrometry.
Sample Preparation:
-
Dissolution: Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.0 ppm).
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker Avance III 500 MHz spectrometer, or equivalent.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals:
-
Triplet at ~2.4 ppm (protons α to the carbonyl group).
-
Multiplet around 1.2-1.6 ppm (methylene protons of the long alkyl chains).
-
Triplet at ~0.9 ppm (terminal methyl protons).
-
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Expected signals:
-
A downfield signal around 211 ppm (carbonyl carbon).
-
Signals in the range of 14-43 ppm (alkyl chain carbons).
-
-
Data Analysis: The acquired ¹H and ¹³C NMR spectra are compared with predicted spectra or data from similar known long-chain ketones in spectral databases to confirm the carbon skeleton and the position of the carbonyl group.
Mandatory Visualizations
Caption: Experimental workflow for the identification of this compound.
Caption: Logical workflow for spectral library-based compound identification.
Comparison with Alternative Methods
While GC-MS and NMR are the primary methods for definitive identification, other techniques can provide complementary information or serve as preliminary screening tools.
Table 3: Comparison of Analytical Techniques for Ketone Identification
| Technique | Principle | Advantages | Limitations |
| GC-MS | Separation by gas chromatography followed by mass analysis. | High sensitivity and selectivity; provides fragmentation patterns for library matching. | Requires volatile and thermally stable compounds; may require derivatization. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information for unambiguous identification. | Lower sensitivity than MS; requires larger sample amounts and longer acquisition times. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Provides information about functional groups (strong C=O stretch for ketones around 1715 cm⁻¹). | Does not provide detailed structural information for large molecules; not suitable for definitive identification alone. |
| 2,4-Dinitrophenylhydrazine (2,4-DNPH) Test | Chemical test that forms a colored precipitate with aldehydes and ketones. | Simple, rapid, and low-cost screening test for the presence of a carbonyl group. | Not specific for a particular ketone; does not provide structural information. |
Conclusion
The confirmation of this compound's identity is most reliably achieved through a combination of Gas Chromatography-Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy, cross-referenced with established spectral libraries like NIST and Wiley. While direct experimental spectra for this compound are sparse, data from isomers such as 2-Pentacosanone provide a strong basis for developing an analytical method. The detailed protocols and comparative data in this guide offer a robust framework for researchers to confidently identify this compound and other long-chain ketones in their samples.
References
A Comparative Guide to Assessing the Linearity and Range of an Analytical Method for 12-Pentacosanone
For researchers and professionals in drug development and quality control, the validation of an analytical method is paramount to ensure data reliability and regulatory compliance. This guide provides a comprehensive comparison and detailed protocols for assessing the linearity and range of analytical methods for 12-Pentacosanone, a long-chain saturated ketone. The methodologies and acceptance criteria presented are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]
Proposed Analytical Methods for this compound
Given the chemical properties of this compound (a long-chain ketone), two primary analytical techniques are proposed and compared: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
-
Primary Proposed Method: Gas Chromatography with Flame Ionization Detection (GC-FID) Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds. This compound, being a long-chain ketone, can be readily volatilized at elevated temperatures, making GC an ideal technique. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon atoms and provides a response that is proportional to the mass of the analyte, making it excellent for quantitative analysis.
-
Alternative Method: High-Performance Liquid Chromatography (HPLC) with Universal Detection Standard HPLC with UV-Vis detection is not suitable for this compound as it lacks a significant chromophore (a part of a molecule that absorbs light). Therefore, a universal detector that does not rely on light absorption is necessary. Two potential options are:
-
Evaporative Light Scattering Detector (ELSD): This detector nebulizes the mobile phase, evaporates the solvent, and measures the light scattered by the remaining non-volatile analyte particles. It is suitable for a wide range of compounds, including lipids and polymers.
-
Refractive Index (RI) Detector: This detector measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. While considered a universal detector, it is sensitive to temperature and pressure fluctuations and is not compatible with gradient elution.
-
Experimental Protocol: Linearity and Range Assessment for GC-FID Method
This protocol details the steps to validate the linearity and range of a GC-FID method for the quantification of this compound, in accordance with ICH Q2(R1) guidelines.
Objective: To demonstrate that the analytical method's response is directly proportional to the concentration of this compound over a specified range.
2.1. Materials and Equipment
-
Reference Standard: this compound of known purity.
-
Solvent: High-purity solvent capable of dissolving this compound (e.g., Hexane or Dichloromethane).
-
Equipment: Gas Chromatograph with FID, analytical balance, volumetric flasks, and calibrated pipettes.
2.2. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in the chosen solvent in a 25 mL volumetric flask.
-
Calibration Standards: Prepare a series of at least five calibration standards by performing serial dilutions of the stock solution. For an assay, the range should typically cover 80% to 120% of the target test concentration. For example, if the target concentration is 100 µg/mL, prepare standards at 80, 90, 100, 110, and 120 µg/mL.
2.3. Chromatographic Conditions (Example)
-
Column: A mid-polarity or non-polar capillary column, such as one with a poly(trifluoropropylmethylsiloxane) or poly(dimethylsiloxane) stationary phase.
-
Carrier Gas: Helium or Hydrogen.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Detector Temperature: 300°C.
-
Oven Temperature Program: Initial temperature of 75°C (hold for 1 min), ramp to 270°C at 10°C/min, then hold for 10 minutes.
2.4. Data Collection and Analysis
-
Injection: Inject each calibration standard at least three times into the GC system.
-
Data Acquisition: Record the peak area response for the this compound peak at its characteristic retention time.
-
Linearity Assessment:
-
Plot a graph of the mean peak area response versus the corresponding concentration of this compound.
-
Perform a linear regression analysis on the data to obtain the calibration curve equation (y = mx + c), the correlation coefficient (r), and the coefficient of determination (R²).
-
Visually inspect the plot for linearity and examine the residual plot to ensure random distribution of residuals around the x-axis.
-
2.5. Acceptance Criteria
-
Correlation Coefficient (r): Should be ≥ 0.999.
-
Coefficient of Determination (R²): Should be close to 1.0.
-
Y-intercept: Should be non-significant compared to the response of the lowest concentration standard.
-
Visual Inspection: The data points on the calibration curve should closely follow a straight line.
2.6. Range Determination The range of the method is the interval between the upper and lower concentrations for which it has been demonstrated that the analytical procedure has a suitable level of linearity, accuracy, and precision. The range is confirmed by the successful linearity study and is typically reported as the concentration interval of the prepared standards (e.g., 80 µg/mL to 120 µg/mL).
Data Presentation: Comparison of Analytical Methods
The following table summarizes the expected performance characteristics for the proposed GC-FID method and a potential HPLC-ELSD alternative for the analysis of this compound.
| Performance Metric | Gas Chromatography-FID (GC-FID) | HPLC with ELSD or RI Detector | Acceptance Criteria (ICH Q2(R1)) |
| Linearity Range | 80 - 120% of target concentration (typical for assay) | 80 - 120% of target concentration (typical for assay) | The range should be justified and appropriate for the intended purpose of the method. |
| Correlation Coefficient (r) | ≥ 0.999 | Typically ≥ 0.995 (response can be non-linear, may require transformation) | A linear relationship should be demonstrated across the defined range. A correlation coefficient >0.99 is generally considered acceptable. |
| Coefficient of Determination (R²) | > 0.998 | > 0.99 | Close to 1.0. |
| Calibration Curve | Linear (y = mx + c) | Often non-linear (e.g., logarithmic or power function), requiring data transformation for linearization. | The relationship between response and concentration should be well-defined and reproducible. |
| Precision (RSD%) | < 2% | < 3% | For an assay, RSD should typically be ≤ 2%. |
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the fundamental concept of linearity.
Caption: Workflow for Linearity and Range Assessment.
Caption: A linear relationship between concentration and response.
References
A Comparative Analysis of Symmetrical and Asymmetrical Long-Chain Ketones: Biological Effects and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the distinct biological activities of symmetrical and asymmetrical long-chain ketones, supported by available experimental insights.
Long-chain ketones, aliphatic compounds characterized by a carbonyl group within a lengthy carbon chain, are emerging as a class of molecules with diverse and significant biological activities. Found in nature as components of plant waxes and pheromones, these lipids are now being investigated for their potential pharmacological applications, including neuroprotective, anti-inflammatory, and anti-cancer properties. A key structural determinant of their function is the position of the carbonyl group, which defines them as either symmetrical or asymmetrical. This guide provides a comparative overview of the biological effects of these two classes of long-chain ketones, summarizing the current state of research to aid in future drug discovery and development.
Comparative Overview of Biological Activities
While direct comparative studies are limited, available research on individual long-chain ketones allows for a preliminary assessment of their differing biological profiles. Symmetrical long-chain ketones, such as hentriacontan-16-one (palmitone), feature a centrally located carbonyl group, while asymmetrical ketones, like 2-nonadecanone and 8-heptadecanone, have an off-center carbonyl. This structural variance appears to influence their interaction with biological targets.
Data Summary: Symmetrical vs. Asymmetrical Long-Chain Ketones
| Feature | Symmetrical Long-Chain Ketones (e.g., Hentriacontan-16-one) | Asymmetrical Long-Chain Ketones (e.g., 2-Nonadecanone) |
| Reported Biological Activities | Anticonvulsant, Anxiolytic-like, Insecticidal, Potential Anti-cancer properties.[1] | Insecticidal, Antidepressant-like, Anti-inflammatory.[2][3] |
| Mechanism of Action (Postulated) | Modulation of neurotransmitter systems.[1] | Reduction of pro-inflammatory cytokines (IL-1β, TNF-α) and iNOS.[3] |
| Natural Occurrence | Found in plant cuticular waxes. | Identified in various biological sources including plants and bacteria. |
| Potential Applications | Neurological disorders, Oncology, Agriculture (as insecticides). | Mental health (depression), Inflammatory conditions, Agriculture (as insecticides). |
In-Depth Look at a Symmetrical Long-Chain Ketone: Hentriacontan-16-one
Hentriacontan-16-one, also known as palmitone, is a 31-carbon symmetrical ketone that has been identified as a component of plant cuticular wax. Research suggests this compound may have therapeutic potential in the realm of neurology. Studies have indicated its potential as an anticonvulsant and have shown it to produce anxiolytic-like effects in animal models. The proposed mechanism for these effects involves the modulation of neurotransmitter systems, though the precise molecular targets are still under investigation. Furthermore, preliminary research has explored its insecticidal and anti-cancer properties.
In-Depth Look at an Asymmetrical Long-Chain Ketone: 2-Nonadecanone
2-Nonadecanone is an asymmetrical long-chain ketone with a carbonyl group at the second position of its 19-carbon chain. It has been identified in various natural sources and is noted for its potential applications in both agriculture and medicine. Studies have suggested its utility as an insecticide. Of particular interest to drug development professionals is its reported antidepressant-like activity. Research in animal models of depression has shown that 2-nonadecanone can alleviate depressive behaviors, an effect linked to its anti-inflammatory properties. Specifically, it has been shown to dose-dependently decrease levels of the pro-inflammatory cytokines IL-1β and TNF-α, as well as inducible nitric oxide synthase (iNOS).
Signaling Pathways and Experimental Workflows
To visualize the potential mechanisms and experimental approaches for studying these compounds, the following diagrams are provided.
Caption: Potential anti-inflammatory pathway of 2-nonadecanone.
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Symmetrical and asymmetrical long-chain ketones
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Preparation: Prepare stock solutions of the symmetrical and asymmetrical long-chain ketones in a suitable solvent (e.g., DMSO). Create a series of dilutions in complete growth medium.
-
Cell Treatment: After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value.
Protocol 2: Anti-inflammatory Activity Assessment (Nitric Oxide Production)
This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete growth medium
-
Symmetrical and asymmetrical long-chain ketones
-
Lipopolysaccharide (LPS)
-
Griess Reagent System
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a control group with no LPS stimulation.
-
Nitrite Measurement: After 24 hours, collect the cell culture supernatant. Determine the nitrite concentration (a stable product of NO) using the Griess Reagent System according to the manufacturer's instructions.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the percentage of inhibition of NO production by the test compounds compared to the LPS-only treated cells.
Conclusion
The study of symmetrical and asymmetrical long-chain ketones is a nascent field with considerable potential for the development of novel therapeutics. The available data, though not directly comparative, suggests that the structural arrangement of the carbonyl group significantly influences the biological activity of these molecules. Symmetrical ketones like hentriacontan-16-one show promise in neurology, while asymmetrical ketones such as 2-nonadecanone exhibit interesting anti-inflammatory and antidepressant-like effects. Further research, including direct comparative studies employing standardized experimental protocols, is crucial to fully elucidate the structure-activity relationships and therapeutic potential of this intriguing class of lipids. The protocols and data presented in this guide offer a foundational framework for researchers to advance our understanding of these promising compounds.
References
Safety Operating Guide
Safe Disposal of 12-Pentacosanone in a Laboratory Setting
The proper disposal of 12-Pentacosanone, a long-chain ketone, is a critical aspect of laboratory safety and environmental responsibility. While safety data sheets (SDS) for this compound indicate that it is not classified as a hazardous substance, it is imperative for researchers, scientists, and drug development professionals to adhere to established laboratory waste management protocols.[1][2] This ensures the safety of all personnel and minimizes environmental impact.
Properties of this compound Relevant to Disposal
Understanding the physical and chemical properties of a substance is the first step in determining the appropriate disposal method.
| Property | Value | Implication for Disposal |
| Physical State | Solid[2] | As a solid, it should not be disposed of down the drain.[3] |
| Appearance | White solid[2] | Visual identification for proper segregation. |
| Melting Point | 53 - 56 °C / 127.4 - 132.8 °F | Stable at room temperature. |
| Flash Point | > 110 °C / > 230 °F | Not considered flammable under standard laboratory conditions. |
| Hazard Classification | Not a hazardous substance or mixture | While not classified as hazardous by OSHA, institutional and local regulations for chemical waste should still be followed. |
| Incompatible Materials | Strong oxidizing agents | Must be segregated from strong oxidizing agents during storage and disposal. |
Standard Operating Procedure for the Disposal of this compound
This procedure outlines the recommended steps for the safe and compliant disposal of this compound from a laboratory setting.
1.0 Purpose
To define the procedure for the proper disposal of this compound, ensuring compliance with safety and environmental regulations.
2.0 Scope
This procedure applies to all laboratory personnel who handle and dispose of this compound in solid form or as a residue on contaminated labware.
3.0 Materials
-
Appropriate Personal Protective Equipment (PPE): safety glasses, lab coat, and gloves.
-
Clearly labeled, non-reactive waste container (e.g., a securely sealed plastic bag or a designated solid waste container).
-
Hazardous waste tag (if required by your institution's Environmental Health & Safety department).
-
Secondary containment for the waste container.
4.0 Procedure
4.1 Waste Characterization and Segregation
-
Confirm that the waste is solely this compound and not mixed with any hazardous substances. If it is mixed with other chemicals, the mixture must be treated as hazardous waste and disposed of accordingly.
-
Do not mix this compound waste with incompatible materials such as strong oxidizing agents.
4.2 Solid Waste Disposal
-
For pure, unused, or residual solid this compound, place it in its original container if possible, or in a new, clean, and compatible container.
-
Seal the container securely to prevent any spillage.
-
Label the container clearly as "this compound Waste" and include the date.
-
Consult your institution's Environmental Health & Safety (EHS) office for specific guidance on the disposal of non-hazardous chemical solids. Some institutions may allow for disposal in the regular trash if deemed non-hazardous, while others may require it to be collected as chemical waste.
4.3 Disposal of Contaminated Labware
-
Labware (e.g., weighing boats, spatulas, gloves) that is lightly contaminated with this compound should be collected in a designated solid waste container.
-
If labware is grossly contaminated, it should be decontaminated if possible, or disposed of as chemical waste.
-
Empty containers of this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. After rinsing, the defaced container may be disposed of in the regular trash.
4.4 Final Disposal Pathway
-
Store the sealed waste container in a designated waste accumulation area within the laboratory, using secondary containment to capture any potential leaks.
-
Follow your institution's procedures for chemical waste pickup. This may involve completing a hazardous waste tag and submitting a request for collection to the EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 12-Pentacosanone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 12-Pentacosanone in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe and compliant handling of this chemical.
Physicochemical and Hazard Data
This compound is a solid, white crystalline powder.[1][2] Based on available Safety Data Sheets (SDS), it is not classified as a hazardous substance or mixture.[3] However, standard laboratory precautions should always be observed to minimize exposure.
| Property | Value | Source |
| Physical State | Solid, Crystalline Powder | [1][2] |
| Appearance | White | |
| Melting Point | 53 - 56 °C (127.4 - 132.8 °F) | |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | No information available | |
| Stability | Stable under normal conditions |
Personal Protective Equipment (PPE)
A risk assessment should be conducted prior to handling, but the following PPE is generally recommended to prevent skin and eye contact and inhalation of dust.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Inspected before use and disposed of properly. | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | Conforming to OSHA 29 CFR 1910.133 or European Standard EN166. | To protect eyes from dust particles. |
| Skin and Body Protection | Laboratory coat | Standard lab coat. | To protect skin and clothing from spills. |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated. | To prevent inhalation of airborne particles. |
Handling and Storage Protocol
Engineering Controls:
-
Work in a well-ventilated area.
-
Use a local exhaust ventilation system if dust is likely to be generated.
-
Ensure eyewash stations and safety showers are readily accessible.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Weighing and Transfer:
-
Handle in a chemical fume hood or on a bench with local exhaust ventilation to minimize dust generation.
-
Use a spatula or other appropriate tool for transferring the solid. Avoid scooping in a manner that creates airborne dust.
-
If there is a risk of dust formation, use a balance with a draft shield.
-
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
General Precautions:
-
Avoid contact with skin and eyes.
-
Do not breathe dust.
-
Wash hands thoroughly after handling.
-
Storage:
-
Keep the container tightly closed.
-
Store in a dry, cool, and well-ventilated place.
-
Incompatible Materials: Avoid strong oxidizing agents.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur. |
| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, call a physician. |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention if irritation persists. |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Get medical attention if you feel unwell. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with federal, state, and local regulations.
-
Unused Material:
-
If it is not possible to use up the chemical, it should be disposed of as chemical waste.
-
Do not dispose of it down the drain.
-
-
Contaminated PPE:
-
Contaminated gloves and other disposable PPE should be placed in a sealed bag and disposed of as solid waste.
-
-
Empty Containers:
-
Triple rinse empty containers with an appropriate solvent. The rinsate should be collected and disposed of as chemical waste.
-
Puncture or otherwise destroy the empty container to prevent reuse before disposing of it in a landfill.
-
Experimental Workflow Diagram
Caption: A flowchart illustrating the key steps for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
